1,2-Bis(trimethoxysilyl)ethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethoxy(2-trimethoxysilylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGDCINCKDQXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
168259-18-5 | |
| Record name | 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6066369 | |
| Record name | 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy- | |
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Molecular Weight |
270.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | Hexamethoxydisilylethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.08 [mmHg] | |
| Record name | Hexamethoxydisilylethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
18406-41-2 | |
| Record name | 1,2-Bis(trimethoxysilyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18406-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexamethoxydisilylethane | |
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| Record name | 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy- | |
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| Record name | 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy- | |
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| Record name | 3,3,6,6-tetramethoxy-2,7-dioxa-3,6-disilaoctane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,2-Bis(trimethoxysilyl)ethane | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJZ836PHD3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Bis(trimethoxysilyl)ethane (BTMSE): Structure, Properties, and Applications in Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(trimethoxysilyl)ethane (BTMSE), a key organosilane precursor in the development of advanced materials. This document details its chemical structure, physicochemical properties, and critically, its application in the synthesis of ethylene-bridged polysilsesquioxane materials, with a focus on their potential use in drug delivery systems.
Chemical Structure and Properties
This compound, also known as ethylenebis(trimethoxysilane), is an organosilane compound featuring a central ethylene (B1197577) bridge connecting two silicon atoms, each of which is bonded to three methoxy (B1213986) groups.[1][2] This bifunctional nature allows it to act as a robust crosslinking agent and a precursor for bridged silsesquioxane materials.
Molecular Structure
The molecular structure of BTMSE is characterized by the Si-CH₂-CH₂-Si backbone, which imparts a degree of flexibility to the resulting polymeric structures. The six hydrolyzable methoxy groups are the reactive sites for the formation of a stable siloxane network.
Physicochemical Properties
BTMSE is a colorless liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₂O₆Si₂ | [3] |
| Molecular Weight | 270.43 g/mol | [2][4] |
| CAS Number | 18406-41-2 | [2][4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.073 g/mL at 25 °C | [4] |
| Boiling Point | 103-104 °C at 5 mmHg | [4][5] |
| Refractive Index | n20/D 1.409 | [4] |
| Flash Point | 109 °C (closed cup) | [4] |
| Solubility | Soluble in organic solvents, insoluble in water | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for BTMSE is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic peaks can be anticipated.
¹H NMR:
-
A singlet for the methoxy protons (-OCH₃).
-
A multiplet for the ethylene bridge protons (-CH₂-CH₂-).
¹³C NMR:
-
A signal for the methoxy carbons (-OCH₃).
-
A signal for the ethylene bridge carbons (-CH₂-CH₂-).
FTIR:
-
Stretching vibrations for C-H bonds in the methyl and ethylene groups.
-
Stretching vibrations for Si-O-C bonds.
-
Stretching vibrations for Si-C bonds.
-
Rocking and bending vibrations for the methylene (B1212753) groups.
Synthesis of this compound
While detailed experimental protocols for the synthesis of BTMSE are not extensively published, a common industrial synthesis route involves the hydrosilylation of vinyltrimethoxysilane (B1682223) with trimethoxysilane, or the reaction of 1,2-dichloroethane (B1671644) with a silicon precursor in the presence of a catalyst. For research purposes, BTMSE is readily available from various chemical suppliers.
Core Reactivity: Hydrolysis and Polycondensation
The utility of BTMSE as a precursor for materials science lies in the reactivity of its trimethoxysilyl groups. These groups undergo hydrolysis and subsequent polycondensation reactions, typically through a sol-gel process, to form a three-dimensional cross-linked network of ethylene-bridged polysilsesquioxane.
The process can be summarized in two key steps:
-
Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water or methanol.
This process leads to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid, three-dimensional network enclosing the liquid phase).
Application in Drug Delivery: Synthesis of Mesoporous Silica (B1680970) Nanoparticles
The ethylene-bridged polysilsesquioxane materials derived from BTMSE can be synthesized as mesoporous silica nanoparticles (MSNs). These MSNs possess a high surface area, large pore volume, and tunable pore size, making them excellent candidates for use as drug delivery vehicles.[4] The organic ethylene bridge within the silica framework can enhance the biocompatibility and modify the drug release kinetics compared to purely inorganic silica nanoparticles.
Experimental Protocol: Synthesis of BTMSE-derived Mesoporous Silica Nanoparticles
This protocol is a generalized procedure based on common sol-gel methods for producing MSNs from organosilane precursors.
Materials:
-
This compound (BTMSE)
-
Cetyltrimethylammonium bromide (CTAB) - (Surfactant template)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (28-30%) - (Catalyst)
Procedure:
-
Template Solution Preparation: Dissolve a specific amount of CTAB in a mixture of deionized water and ethanol with vigorous stirring. Heat the solution to a specified temperature (e.g., 60-80 °C) to ensure complete dissolution of the surfactant.
-
Addition of Catalyst: To the template solution, add a precise volume of ammonium hydroxide to catalyze the hydrolysis and condensation reactions.
-
Addition of BTMSE: Slowly add the BTMSE precursor to the reaction mixture under continuous stirring. The solution will gradually become cloudy, indicating the formation of nanoparticles.
-
Aging: Allow the reaction to proceed for a set period (e.g., 2-4 hours) at a constant temperature to ensure the complete formation of the nanoparticles.
-
Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation or filtration.
-
Washing: Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted reagents and the catalyst.
-
Template Removal: Remove the CTAB template to create the mesoporous structure. This can be achieved by either:
-
Calcination: Heating the nanoparticles at a high temperature (e.g., 550 °C) in air.
-
Solvent Extraction: Refluxing the nanoparticles in an acidic ethanol solution.
-
-
Final Product: The resulting white powder is the BTMSE-derived mesoporous silica nanoparticles.
Experimental Protocol: Drug Loading into BTMSE-derived Mesoporous Silica Nanoparticles
This protocol outlines a general procedure for loading a therapeutic agent into the synthesized mesoporous nanoparticles.
Materials:
-
Synthesized BTMSE-derived mesoporous silica nanoparticles (MSNs)
-
Therapeutic drug of interest
-
A suitable solvent in which the drug is soluble
Procedure:
-
Drug Solution Preparation: Dissolve the drug in the chosen solvent to create a solution of known concentration.
-
Incubation: Disperse a known amount of the MSNs in the drug solution.
-
Loading: Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow the drug molecules to diffuse into the pores of the nanoparticles.
-
Separation: Separate the drug-loaded nanoparticles from the solution by centrifugation.
-
Washing: Gently wash the nanoparticles with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded nanoparticles under vacuum.
-
Quantification of Loaded Drug: Determine the amount of drug loaded into the nanoparticles by measuring the concentration of the drug remaining in the supernatant and wash solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Conclusion
This compound is a versatile precursor for the synthesis of ethylene-bridged polysilsesquioxane materials. Its bifunctional nature allows for the formation of robust, cross-linked networks with tunable properties. The application of BTMSE in the fabrication of mesoporous silica nanoparticles holds significant promise for the field of drug delivery, offering a platform for the controlled release of therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to explore the potential of BTMSE-derived materials in their specific applications. Further research into the precise control of particle size, pore architecture, and surface functionalization will continue to expand the utility of this important organosilane compound.
References
- 1. This compound | 18406-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound 96 18406-41-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Bis(triethoxysilyl)ethane (BTSE): A Technical Guide to Synthesis, Reaction Mechanism, and Application
Introduction: Bis(triethoxysilyl)ethane (BTSE), with the CAS number 16068-37-4, is an organosilicon compound recognized for its role as a versatile building block in materials science.[1] Its molecular structure consists of two triethoxysilyl groups [-Si(OC₂H₅)₃] connected by a flexible ethylene (B1197577) bridge [-CH₂-CH₂-].[1] This unique difunctional nature makes BTSE a key precursor in the synthesis of organic-inorganic hybrid materials, particularly through the sol-gel process.[2]
BTSE is widely used to create mesoporous organosilicas, materials characterized by a high surface area and ordered pore structures.[3][4] The ethylene bridge integrated into the silica (B1680970) network imparts greater flexibility and hydrophobicity compared to purely inorganic silica. These properties are advantageous in applications such as protective coatings, specialty adsorbents, low-dielectric-constant materials, and as stationary phases in chromatography.[2] For professionals in drug development, BTSE-derived materials offer potential as robust carriers for controlled release applications, leveraging their tunable porosity and stable framework. This guide provides an in-depth overview of the synthesis, core reaction mechanisms, and experimental applications of BTSE.
Physicochemical and Safety Data
A clear understanding of the physical properties and safety information for BTSE is critical for its proper handling and application in a research environment.
| Property | Value | Reference |
| CAS Number | 16068-37-4 | [5] |
| Molecular Formula | C₁₄H₃₄O₆Si₂ | [4] |
| Molecular Weight | 354.59 g/mol | [5] |
| Appearance | Colorless transparent liquid | [4] |
| Density | 0.958 g/mL at 25 °C | [5] |
| Boiling Point | 119 °C | [5] |
| Refractive Index (n20/D) | 1.411 | [5] |
| Solubility | Soluble in alcohol, aliphatic, and aromatic hydrocarbons. Reacts with water. | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
Hazard Summary: BTSE is classified as toxic if swallowed and harmful in contact with skin.[5] It is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves and eye shields, should be worn during handling.[5]
Synthesis of Bis(triethoxysilyl)ethane
While detailed industrial synthesis protocols are proprietary, the formation of BTSE can be achieved through established organosilane chemistry routes. One of the most common and atom-economical methods is the transition-metal-catalyzed hydrosilylation of an unsaturated precursor. This process involves the addition of a silicon-hydride bond across a double or triple bond.
A representative synthesis pathway is the platinum-catalyzed hydrosilylation of 1,2-bis(triethoxysilyl)ethylene (B7984447) with a suitable hydrogen source or the double hydrosilylation of an acetylene (B1199291) precursor with triethoxysilane. The diagram below illustrates a generalized hydrosilylation approach for BTSE synthesis.
Core Reaction Mechanism: The Sol-Gel Process
The primary utility of BTSE stems from its ability to undergo hydrolysis and condensation reactions, the cornerstone of the sol-gel process, to form a cross-linked organic-inorganic polymer network.[1][7] This transformation occurs in two fundamental stages.[8]
-
Hydrolysis: In the presence of water and typically an acid or base catalyst, the ethoxy groups (-OC₂H₅) on the silicon atoms are replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates and releasing ethanol (B145695) as a byproduct.[9][10] The rate of this reaction is highly dependent on factors like pH, temperature, and the water-to-alkoxide ratio.[9]
-
Condensation: The newly formed silanol groups are unstable and readily react with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation).[8] This process forms stable siloxane bridges (Si-O-Si) and releases water or ethanol, respectively. As condensation proceeds, a three-dimensional network of interconnected silica oligomers grows, eventually leading to the formation of a gel.[10]
The ethylene bridge in BTSE is stable under these conditions and becomes an integral part of the final polysiloxane network structure.
Data Presentation: Properties of BTSE-Derived Materials
The sol-gel synthesis using BTSE as a precursor, often in combination with a surfactant template, yields mesoporous organosilica materials with well-defined structural properties. The table below summarizes typical characterization data for such a material.
| Parameter | Typical Value Range | Description |
| Surface Area (BET) | 600 - 1200 m²/g | A measure of the total surface area available for molecular adsorption. |
| Pore Volume | 0.3 - 1.0 cm³/g | The total volume of the pores within the material. |
| Average Pore Size | 2 - 10 nm | The average diameter of the pores, crucial for molecular sieving applications. |
(Note: These values are representative and can be tuned by adjusting synthesis parameters such as template choice, catalyst concentration, and thermal processing conditions.)
Experimental Protocol: Synthesis of Mesoporous Organosilica
This protocol details a typical laboratory procedure for synthesizing an ethyl-bridged mesoporous organosilica using BTSE as the precursor and a triblock copolymer (Pluronic P123) as a structure-directing agent.[2]
Materials and Reagents:
-
Bis(triethoxysilyl)ethane (BTSE, 96%)[5]
-
Pluronic P123 (triblock copolymer surfactant)
-
Hydrochloric acid (HCl, concentrated, 37%)
-
Ethanol (200 proof)
-
Deionized water
-
Nitrogen gas for inert atmosphere (optional)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and heat plate
-
Condenser
-
Addition funnel
-
Temperature controller
-
Buchner funnel and filter paper
-
Tube furnace for calcination
Procedure Workflow:
Detailed Steps:
-
Sol Preparation: In the three-neck flask, dissolve 4.0 g of Pluronic P123 in a solution containing 120 g of deionized water and 20 g of concentrated HCl. Stir vigorously until the P123 has completely dissolved. Add 40 g of ethanol to the solution.
-
Precursor Addition: Heat the solution to 40°C. Add 8.6 g of BTSE dropwise to the stirring solution over a period of 30 minutes using the addition funnel.
-
Hydrolysis and Condensation: After the addition is complete, seal the flask and allow the mixture to stir at 40°C for 24 hours. A white precipitate will begin to form as the polysiloxane network grows.
-
Aging: Transfer the sealed flask to an oven and age the mixture under static conditions at 100°C for 48 hours. This step strengthens the silica network.
-
Filtration and Washing: Cool the mixture to room temperature. Collect the solid white product by vacuum filtration using a Buchner funnel. Wash the product thoroughly with deionized water, followed by ethanol, to remove any remaining reactants and catalyst.
-
Drying: Dry the collected powder in a laboratory oven at 60°C overnight.
-
Template Removal (Calcination): To create the final mesoporous structure, the P123 surfactant template must be removed. Place the dried powder in a crucible and transfer it to a tube furnace. Heat the sample under a slow air or nitrogen flow to 550°C (using a ramp rate of 1-2°C/min) and hold for 6 hours. Cool the furnace slowly back to room temperature. The resulting white powder is the final mesoporous ethyl-bridged organosilica.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Bis(triethoxysilyl)ethane | 16068-37-4 [chemicalbook.com]
- 4. 1,2-Bis(triethoxysilyl)ethane CAS#: 16068-37-4 [m.chemicalbook.com]
- 5. 1,2-二(三乙氧基甲硅烷基)乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Sol–gel process - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Hydrolysis and Condensation of 1,2-Bis(trimethoxysilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of 1,2-Bis(trimethoxysilyl)ethane (BTMSE). BTMSE is a bridged organosilane precursor increasingly utilized in the synthesis of advanced materials, including mesoporous organosilicas for drug delivery, chromatography, and catalysis. Understanding and controlling its sol-gel chemistry is paramount to tailoring the final material properties for specific applications.
Introduction to the Sol-Gel Chemistry of BTMSE
The sol-gel process involving this compound is a versatile method for creating organic-inorganic hybrid materials. The process is primarily driven by two key reactions: hydrolysis and condensation. Initially, the methoxy (B1213986) groups (-OCH₃) on the silicon atoms are replaced by hydroxyl groups (-OH) in the presence of water. Subsequently, these hydroxyl groups react with each other or with remaining methoxy groups to form a network of siloxane bonds (Si-O-Si), leading to the formation of a sol and eventually a gel.
The overall reaction can be summarized as follows:
Hydrolysis: (CH₃O)₃Si-CH₂-CH₂-Si(OCH₃)₃ + 6H₂O → (HO)₃Si-CH₂-CH₂-Si(OH)₃ + 6CH₃OH
Condensation: n(HO)₃Si-CH₂-CH₂-Si(OH)₃ → [-O-Si(OH)-CH₂-CH₂-Si(OH)-O-]n + 2nH₂O
The kinetics and pathway of these reactions are highly sensitive to several factors, including pH, water-to-silane ratio, solvent, temperature, and the presence of catalysts. These parameters ultimately dictate the structure and properties of the resulting organosilica material.
Reaction Mechanisms and Influencing Factors
The hydrolysis and condensation of BTMSE can be catalyzed by either acids or bases, each leading to distinct reaction kinetics and resulting network structures.
Acid-Catalyzed Mechanism:
Under acidic conditions, the hydrolysis reaction is typically faster than the condensation reaction. The reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. This generally leads to the formation of long, chain-like or weakly branched polymers before gelation.
Base-Catalyzed Mechanism:
In the presence of a base, the condensation reaction is generally faster than hydrolysis. The reaction proceeds through the nucleophilic attack of a deprotonated silanol (B1196071) group on a silicon atom. This typically results in the formation of more highly cross-linked, particle-like structures.
Several key factors influence the hydrolysis and condensation of BTMSE:
-
pH: The pH of the reaction medium is a critical parameter. The rate of hydrolysis is generally fastest at low and high pH values, with a minimum around pH 7. The rate of condensation is typically slowest around the isoelectric point of silica (B1680970) (around pH 2) and increases with increasing pH.[1]
-
Water-to-Silane Ratio (r): The stoichiometric amount of water required for complete hydrolysis of BTMSE is 6 moles per mole of BTMSE. A lower water ratio can lead to incomplete hydrolysis and the presence of unreacted methoxy groups in the final material. Higher water ratios can accelerate hydrolysis but may also lead to different condensation pathways.
-
Solvent: A co-solvent, typically an alcohol like ethanol (B145695) or methanol, is often used to homogenize the BTMSE and water mixture. The type and concentration of the solvent can influence the reaction rates and the solubility of intermediate species.
-
Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation.
Quantitative Data on Hydrolysis and Condensation
While specific kinetic data for this compound is limited in the readily available literature, data from its close analog, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), and other alkoxysilanes provide valuable insights. It is important to note that methoxysilanes generally hydrolyze faster than their ethoxysilane (B94302) counterparts.
Table 1: Effect of pH on Gelation Time for Bis-alkoxysilanes
| Precursor | Catalyst (pH) | Temperature (°C) | Gelation Time |
| 1,6-Bis(trimethoxysilyl)hexane | HCl (pH ~2-3) | Not specified | Long |
| 1,6-Bis(trimethoxysilyl)hexane | NH₄OH (pH ~10-11) | Not specified | Short |
| TEOS | Acidic | Not specified | Decreases as pH moves away from isoelectric point |
| TEOS | Basic | Not specified | Decreases with increasing pH |
Note: This table is compiled from qualitative data for analogous systems and illustrates general trends.[1]
Table 2: Physicochemical Properties of BTMSE-Derived Organosilica Materials
| Synthesis Condition | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Acid-catalyzed, with surfactant template | ~700-1000 | ~0.5-1.0 | ~2-6 |
| Base-catalyzed, without template | Lower | Lower | Varies |
Note: These values are representative of typical BTMSE-derived mesoporous materials and can vary significantly based on the specific synthesis protocol, including the choice of template, aging, and drying conditions.
Experimental Protocols
The following are representative experimental protocols for the acid- and base-catalyzed hydrolysis and condensation of BTMSE. These protocols are intended as a starting point and may require optimization for specific applications.
4.1. Acid-Catalyzed Sol-Gel Synthesis of BTMSE-derived Organosilica
This protocol is adapted from general procedures for creating mesoporous organosilica materials.
Materials:
-
This compound (BTMSE)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl, as catalyst)
-
Surfactant template (e.g., Pluronic P123)
Procedure:
-
In a flask, dissolve the surfactant template in a mixture of deionized water and HCl with vigorous stirring.
-
Slowly add ethanol to the solution and continue stirring until the template is fully dissolved.
-
In a separate container, prepare a solution of BTMSE in ethanol.
-
Add the BTMSE solution dropwise to the acidic surfactant solution under vigorous stirring.
-
Continue stirring the resulting sol at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours) to allow for hydrolysis and condensation.
-
Transfer the sol to a sealed container and age at an elevated temperature (e.g., 80-100°C) for an extended period (e.g., 48 hours) to promote further cross-linking.
-
After aging, the resulting gel is typically washed with a solvent (e.g., ethanol) to remove the template and unreacted species.
-
The gel is then dried under controlled conditions (e.g., in an oven or under vacuum) to obtain the final organosilica material.
4.2. Base-Catalyzed Sol-Gel Synthesis of BTMSE-derived Organosilica Particles
This protocol is a general representation for forming particulate organosilica.
Materials:
-
This compound (BTMSE)
-
Ethanol (EtOH)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, as catalyst)
Procedure:
-
In a reaction vessel, prepare a mixture of ethanol and deionized water.
-
Add the specified amount of ammonium hydroxide to the ethanol/water mixture and stir.
-
In a separate container, dissolve BTMSE in ethanol.
-
Rapidly add the BTMSE solution to the basic ethanol/water mixture under vigorous stirring.
-
The formation of a white precipitate (organosilica particles) should be observed.
-
Continue stirring for a set period (e.g., 2-6 hours) to allow the reaction to complete.
-
The particles are then collected by centrifugation or filtration.
-
Wash the collected particles multiple times with ethanol and deionized water to remove residual catalyst and unreacted precursors.
-
Dry the particles in an oven or under vacuum.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for the hydrolysis and condensation of BTMSE.
Caption: Generalized reaction pathway for the hydrolysis and condensation of BTMSE.
Caption: A typical experimental workflow for the sol-gel synthesis of BTMSE-derived materials.
Conclusion
The hydrolysis and condensation of this compound provide a powerful platform for the synthesis of advanced organic-inorganic hybrid materials. A thorough understanding and precise control of the reaction parameters, particularly pH, are essential for tailoring the structural and functional properties of the resulting organosilicas. While specific kinetic data for BTMSE is an area for further research, the principles outlined in this guide, drawn from analogous systems, provide a solid foundation for researchers, scientists, and drug development professionals to design and fabricate novel materials for a wide range of applications. The provided experimental protocols and workflow diagrams serve as practical starting points for the synthesis and characterization of BTMSE-derived materials.
References
The Sol-Gel Chemistry of 1,2-Bis(trimethoxysilyl)ethane: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of bridged organosilica materials derived from 1,2-Bis(trimethoxysilyl)ethane (BTMSE), a key precursor in the development of advanced materials for drug delivery and beyond.
Introduction
This compound (BTMSE) is a bridged silane (B1218182) precursor that has garnered significant attention in materials science and nanotechnology. Its unique structure, featuring two silicon atoms linked by a stable ethylene (B1197577) bridge, allows for the formation of robust and highly cross-linked organic-inorganic hybrid materials through the sol-gel process. These materials, known as bridged polysilsesquioxanes, offer a versatile platform for a wide range of applications, including the development of sophisticated drug delivery systems, protective coatings, and separation membranes. This technical guide provides a comprehensive overview of the sol-gel chemistry of BTMSE, detailing the reaction mechanisms, influencing factors, material properties, and experimental protocols relevant to researchers, scientists, and professionals in drug development.
Core Concepts: The Sol-Gel Process
The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical precursor.[1] The process involves the transition of a system from a liquid "sol" (a colloidal solution of nanoparticles) into a solid "gel" phase (a three-dimensional network).[1][2] For BTMSE, the process is initiated by the hydrolysis and condensation of its trimethoxysilyl groups.
Hydrolysis and Condensation
The fundamental reactions in the sol-gel chemistry of BTMSE are hydrolysis and condensation.[3]
-
Hydrolysis: In the presence of water and a catalyst (acidic or basic), the methoxy (B1213986) groups (-OCH₃) of BTMSE are replaced by hydroxyl groups (-OH).[1]
Si(OCH₃)₄ + H₂O → HO-Si(OCH₃)₃ + CH₃OH[1]
-
Condensation: The newly formed silanol (B1196071) groups (Si-OH) are highly reactive and can condense with other silanol groups or with remaining methoxy groups to form siloxane bridges (Si-O-Si). This process releases water or methanol (B129727) as a byproduct and leads to the formation of a cross-linked network.[4][5]
2 [HO-Si(OR)₃] → (OR)₃Si-O-Si(OR)₃ + H₂O HO-Si(OR)₃ + (CH₃O)Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + CH₃OH
The ethylene bridge between the silicon atoms in BTMSE is hydrolytically stable, ensuring its incorporation into the final polysilsesquioxane network. This organic bridging group imparts unique properties to the resulting material, including increased flexibility and hydrophobicity compared to purely inorganic silica (B1680970) gels.[6]
Factors Influencing the Sol-Gel Process
The kinetics of hydrolysis and condensation, and consequently the structure and properties of the final BTMSE-derived material, are influenced by several factors:
-
pH (Catalyst): Acidic or basic catalysts are typically used to control the rates of hydrolysis and condensation.
-
Water-to-Silane Ratio (r): The molar ratio of water to BTMSE is a critical parameter. A sufficient amount of water is necessary for complete hydrolysis. Variations in this ratio can affect gelation time and the final properties of the gel.[4][7]
-
Solvent: A co-solvent, typically an alcohol like ethanol (B145695) or methanol, is often used to homogenize the otherwise immiscible BTMSE and water.[4][8] The choice of solvent can influence reaction rates and the porosity of the resulting gel.[8]
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times.[4][8]
-
Precursor Concentration: The concentration of BTMSE in the sol can affect the density and porosity of the final gel. Higher concentrations can lead to denser networks.[4]
Properties of BTMSE-Derived Materials
The unique bridged structure of BTMSE imparts a range of desirable properties to the resulting sol-gel materials.
Mechanical Properties
BTMSE-derived materials are known for their enhanced mechanical properties compared to traditional silica gels. The ethylene bridge provides a degree of flexibility to the rigid siloxane network, resulting in materials that are less brittle and more resistant to cracking upon drying.[6][9]
Porosity and Surface Area
The porosity of BTMSE-derived gels can be tailored by controlling the sol-gel synthesis parameters. These materials can exhibit high surface areas and well-defined pore structures, which are crucial for applications such as drug loading and release, catalysis, and separation.[10][11]
Thermal and Chemical Stability
The cross-linked siloxane network provides high thermal stability, while the stable Si-C bonds of the ethylene bridge ensure resistance to chemical degradation.[6] This robustness is advantageous for applications in harsh environments.
Experimental Protocols
The following section provides a general methodology for the synthesis of BTMSE-derived organosilica gels, based on common practices reported in the literature. Specific parameters may be adjusted to achieve desired material properties.
General Synthesis of BTMSE-Derived Gel
Materials:
-
This compound (BTMSE)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Ammonia (NH₃) solution (catalyst)
Procedure:
-
In a suitable reaction vessel, BTMSE is mixed with ethanol. The mixture is stirred until a homogeneous solution is obtained.
-
In a separate container, the catalyst (e.g., 0.1 M HCl) is added to deionized water.
-
The water/catalyst solution is then added dropwise to the BTMSE/ethanol solution under vigorous stirring.
-
The resulting sol is stirred for a specified period (e.g., 30 minutes to several hours) to allow for hydrolysis and initial condensation to occur.[12]
-
The sol is then cast into a mold or container and sealed to prevent rapid evaporation of the solvent.
-
The sol is left to age at a constant temperature until gelation occurs. Gelation time can vary from hours to days depending on the specific reaction conditions.
-
After gelation, the wet gel is typically aged for a period to strengthen the network.
-
The gel is then dried to remove the solvent. Common drying methods include:
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for BTMSE-derived materials.
Table 1: Influence of POSS Addition on Gelation Time and Surface Properties of BTMSE Coatings [12]
| BTMSE:POSS Weight Ratio | Gelation Time (s) | Water Contact Angle (°) | Total Surface Energy (mJ/m²) |
| 1:0 | 1800 | 75 | 42.56 |
| 1:0.5 | 1200 | 92 | 32.14 |
| 1:1 | 900 | 104 | 25.68 |
| 1:1.5 | 600 | 102 | 27.89 |
Table 2: Gas Permeation Properties of a BTMSE-Derived Composite Silica Membrane
| Gas | Kinetic Diameter (nm) | Permselectivity (H₂/Gas) |
| H₂ | 0.289 | - |
| N₂ | 0.365 | 22.9 |
| CH₄ | 0.384 | 42 |
| SF₆ | 0.550 | >1000 |
Visualizing the Sol-Gel Process and Reaction Pathways
Diagrams generated using Graphviz (DOT language) illustrate the key processes and relationships in the sol-gel chemistry of BTMSE.
Caption: Workflow of the BTMSE sol-gel process.
Caption: BTMSE hydrolysis and condensation reactions.
Applications in Drug Development
The tunable properties of BTMSE-derived materials make them highly attractive for applications in drug development.
-
Controlled Release: The porous network of these materials can be loaded with therapeutic agents. The release kinetics can be controlled by tailoring the pore size, surface chemistry, and degradability of the organosilica matrix.[14]
-
Targeted Delivery: The surface of BTMSE-derived nanoparticles can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
-
Biocompatibility: Organosilica materials generally exhibit good biocompatibility.[14] The ethylene bridge in BTMSE can further enhance this by creating a more "organic-like" interface with biological systems.
-
Carrier for Biologics: The mild synthesis conditions of the sol-gel process allow for the encapsulation of sensitive biological drugs, such as proteins and peptides, while preserving their activity.[15]
Conclusion
The sol-gel chemistry of this compound provides a powerful and versatile route to advanced organic-inorganic hybrid materials. By carefully controlling the synthesis parameters, researchers can tailor the mechanical, structural, and chemical properties of the resulting bridged polysilsesquioxanes to meet the demands of a wide range of applications. For drug development professionals, BTMSE-derived materials offer a promising platform for creating next-generation drug delivery systems with enhanced stability, controlled release profiles, and the potential for targeted delivery. Further research into the functionalization and biocompatibility of these materials will undoubtedly unlock even more possibilities in the fields of medicine and materials science.
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Crack- and Shrinkage-Free Ethylene-Bridged Polysilsesquioxane Film Prepared by a Hydrosilylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tycorun.com [tycorun.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 13. Bridged polysilsesquioxanes: A novel class of hybrid organic-inorganic materials (Conference) | OSTI.GOV [osti.gov]
- 14. Review and Future Perspectives of Stimuli-Responsive Bridged Polysilsesquioxanes in Controlled Release Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Physical and Chemical Characteristics of BTSE
Disclaimer: The term "BTSE" is an acronym that can refer to multiple chemical compounds. Based on the context provided for an audience of researchers and drug development professionals, this guide focuses on 1,2-Bis(triethoxysilyl)ethane, a compound used in biomedical applications such as surface modifications for medical implants. It is important to verify that this is the compound of interest for your specific application.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1,2-Bis(triethoxysilyl)ethane (BTSE). It includes a summary of its quantitative data, detailed experimental protocols, and visualizations of its chemical structure and experimental workflows.
Physical and Chemical Properties of BTSE
BTSE is an organosilicon compound with the chemical formula C14H34O6Si2.[1] It is a colorless liquid that is soluble in many organic solvents.[2][3] The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C14H34O6Si2 | [1] |
| Molecular Weight | 354.59 g/mol | |
| Appearance | Colorless liquid | [2] |
| Density | 0.958 g/mL at 25 °C | |
| Boiling Point | 119 °C | |
| Refractive Index | n20/D 1.411 | |
| Solubility | Soluble in alcohol, aromatic and aliphatic hydrocarbons. Hydrolyzes with water. | [3] |
Experimental Protocols
Detailed methodologies for key experiments related to the characterization and application of BTSE are provided below.
a. Protocol for Surface Modification of a Magnesium Alloy with BTSE
This protocol describes the process of creating a protective silane (B1218182) coating on a magnesium alloy, a common application in the development of biodegradable medical stents.
-
Materials:
-
Magnesium alloy (e.g., ZE21B) samples
-
1,2-Bis(triethoxysilyl)ethane (BTSE)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ultrasonic bath
-
-
Procedure:
-
Pre-treatment: Mechanically polish the magnesium alloy samples and clean them ultrasonically in ethanol and deionized water.
-
Activation: Immerse the cleaned samples in a NaOH solution to activate the surface.
-
BTSE Coating: Immerse the activated samples in a BTSE solution to form a cross-linked silane coating.
-
APTES Functionalization: Treat the BTSE-coated samples with an APTES solution to introduce amino functional groups.[4]
-
Washing and Drying: Rinse the samples with ethanol and deionized water, then dry them in an oven.
-
b. Protocol for Turbidimetric Solubility Assay
This protocol determines the kinetic solubility of a compound like BTSE in an aqueous buffer, which is a critical parameter in drug discovery.[5]
-
Materials:
-
BTSE dissolved in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration (e.g., 10 mM)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620 nm
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the BTSE stock solution in DMSO.
-
Assay Plate Preparation: Add the diluted BTSE solutions to the wells of the 96-well plate.
-
Solubility Measurement: Add PBS to each well to achieve the final desired concentrations of BTSE and a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Data Acquisition: Measure the absorbance of each well at 620 nm using a plate reader. The degree of turbidity is proportional to the amount of precipitated compound.
-
Data Analysis: Determine the solubility range by identifying the highest concentration at which no significant precipitation is observed.[5]
-
Visualizations
a. Chemical Structure of BTSE
The following diagram illustrates the chemical structure of 1,2-Bis(triethoxysilyl)ethane.
Caption: Chemical structure of 1,2-Bis(triethoxysilyl)ethane (BTSE).
b. Experimental Workflow for Surface Modification
This diagram outlines the workflow for modifying a magnesium alloy surface with BTSE and APTES.
Caption: Workflow for the surface modification of a magnesium alloy.[4]
c. Signaling Pathway of Silane Hydrolysis and Condensation
This diagram illustrates the general signaling pathway for the hydrolysis and condensation of silanes like BTSE on a substrate surface.
Caption: General pathway of silane hydrolysis and condensation on a surface.
References
An In-depth Technical Guide to 1,2-Bis(trimethoxysilyl)ethane
CAS Number: 18406-41-2 Synonyms: BTMSE, 1,2-Ethylenebis(trimethoxysilane), 1,1,1,4,4,4-Hexamethoxy-1,4-disilabutane[1][2]
This technical guide provides a comprehensive overview of 1,2-Bis(trimethoxysilyl)ethane (BTMSE), an organosilicon compound with significant applications in materials science, chemical synthesis, and surface modification. It is intended for researchers, scientists, and professionals in drug development and related fields.
Core Properties and Specifications
This compound is a dipodal silane (B1218182) characterized by an ethane (B1197151) bridge connecting two silicon atoms, each bearing three hydrolyzable methoxy (B1213986) groups.[1][3] This structure allows it to act as a robust crosslinking agent and a precursor for organic-inorganic hybrid materials.[4][5] It is typically a colorless to pale yellow liquid.[1][6]
Physical and Chemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₂O₆Si₂ | [1][4][5][7] |
| Molecular Weight | 270.43 g/mol | [1][2][5] |
| Appearance | Colorless to straw liquid | [4][5][6][7] |
| Density | 1.073 g/mL at 25 °C | [7][8] |
| Boiling Point | 103-104 °C at 5 mmHg | [2][7][8] |
| Refractive Index | n20/D 1.409 | [7][8] |
| Flash Point | 109 °C | [2][5] |
| Purity | Typically ≥95% | [5][7] |
| EINECS Number | 242-285-6 | [2][4][9] |
Primary Applications and Functions
BTMSE's bifunctional nature, with six hydrolyzable groups, makes it a versatile reagent in various fields.[3][5]
-
Adhesives and Sealants: It is used as a crosslinking agent and adhesion promoter in sealant and adhesive formulations, particularly for RTV silicone sealants, to enhance bonding to surfaces and improve weather resistance.[4][5][6]
-
Surface Modification & Coatings: BTMSE is employed to formulate primers that protect metals from corrosion, offering a chromate-free alternative.[5] Its ability to form highly crosslinked structures leads to superior barrier properties.[5] The silane can bond organic materials to inorganic substrates, enhancing the mechanical properties and durability of composite materials.[1]
-
Sol-Gel Processes: It is a key precursor in the sol-gel synthesis of mesoporous organosilica materials and organic-inorganic hybrid hollow nanospheres.[10] The ethane bridge imparts flexibility and specific functionalities to the resulting silica (B1680970) network.[10]
-
Chemical Intermediate: BTMSE serves as a fundamental building block in the synthesis of more complex silicone polymers and organometallic structures.[6][11][12]
Reaction Mechanism: Hydrolysis and Condensation
The primary utility of this compound stems from its reactivity in the presence of water. The process involves two key steps: hydrolysis and condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) attached to the silicon atoms react with water to form silanol (B1196071) groups (-OH) and release methanol (B129727) as a byproduct.[1][3]
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (or remaining methoxy groups) to form stable siloxane bonds (-Si-O-Si-). This process releases water or methanol and builds a crosslinked, three-dimensional network.[1][13]
This sol-gel process is influenced by factors such as pH, water concentration, solvent, and temperature.[13]
References
- 1. CAS 18406-41-2: this compound [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Bis Dimethylmethoxysilyl Mathane, CAS 18406-41-2 | Changfu Chemical [cfsilicones.com]
- 4. Page loading... [wap.guidechem.com]
- 5. SiSiB® PC6112 1 2 bis trimethoxysilyl ethane, CAS 18406 41 2 [sinosil.com]
- 6. This compound Cas 18406-41-2, Btmse Silane | Co-Formula [cfmats.com]
- 7. This compound 96 18406-41-2 [sigmaaldrich.com]
- 8. This compound | 18406-41-2 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Weight and Formula of BTSE
This technical guide provides a detailed overview of the molecular weight and chemical formula for compounds commonly referred to by the acronym BTSE. This document is intended for researchers, scientists, and professionals in drug development and material science who require precise chemical information. The guide clarifies the distinct identities of two primary substances known as BTSE, presenting their quantitative data, a general experimental protocol for molecular weight determination, and logical relationship diagrams.
Identifying BTSE: A Tale of Two Compounds
The acronym BTSE is most frequently associated with two distinct organosilane compounds: 1,2-Bis(triethoxysilyl)ethane and Bis[3-(triethoxysilyl)propyl]tetrasulfide . Due to their different chemical structures, their molecular weights and formulas are also different. The following sections provide detailed information for each compound.
Compound 1: 1,2-Bis(triethoxysilyl)ethane
1,2-Bis(triethoxysilyl)ethane is a bifunctional organosilane used in a variety of applications, including as a crosslinking agent and in the formation of sol-gel systems.[1][2] It is known for its ability to form stable siloxane bonds upon hydrolysis and condensation.[1][2]
Quantitative Data
The key molecular and physical properties of 1,2-Bis(triethoxysilyl)ethane are summarized in the table below.
| Property | Value | References |
| Chemical Name | 1,2-Bis(triethoxysilyl)ethane | [1][3][4] |
| Synonyms | Ethylenebis(triethoxysilane) | [5] |
| Acronym | BTSE | [4][6][7] |
| Molecular Formula | C14H34O6Si2 | [1][5] |
| Molecular Weight | 354.59 g/mol | [5] |
| CAS Number | 16068-37-4 | [3][7][8] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the different identifiers for 1,2-Bis(triethoxysilyl)ethane.
Compound 2: Bis[3-(triethoxysilyl)propyl]tetrasulfide
Bis[3-(triethoxysilyl)propyl]tetrasulfide is another organosilane coupling agent, widely used in the rubber industry to improve the performance of silica-filled tires.[9][10] It is also known by the synonym TESPT.[11]
Quantitative Data
The table below summarizes the key molecular and physical properties of Bis[3-(triethoxysilyl)propyl]tetrasulfide.
| Property | Value | References |
| Chemical Name | Bis[3-(triethoxysilyl)propyl]tetrasulfide | [9][11] |
| Synonyms | TESPT, Bis(triethoxysilylpropyl)tetrasulfane | [9][11] |
| Acronym | BTSE | |
| Molecular Formula | C18H42O6S4Si2 | [9][11][12] |
| Molecular Weight | 538.94 g/mol | [9][11] |
| CAS Number | 40372-72-3 | [9][10][13] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the different identifiers for Bis[3-(triethoxysilyl)propyl]tetrasulfide.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The molecular weight of chemical compounds like BTSE is typically determined using mass spectrometry. This analytical technique measures the mass-to-charge ratio of ionized molecules.
Objective
To determine the molecular weight of a BTSE compound with high accuracy and precision.
Materials and Equipment
-
BTSE sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Syringe and infusion pump or an HPLC system for sample introduction
-
Calibration standard for the mass spectrometer
Methodology
-
Sample Preparation: A dilute solution of the BTSE sample is prepared in an appropriate solvent. The concentration is typically in the range of 1-10 µg/mL.
-
Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion or liquid chromatography.
-
Ionization: The molecules in the sample are ionized. For organosilanes, electrospray ionization (ESI) is a common technique.
-
Mass Analysis: The ionized molecules are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The molecular weight is determined from the m/z value of the molecular ion peak in the mass spectrum. For singly charged ions, the molecular weight is equal to the m/z value minus the mass of the ionizing adduct (e.g., a proton).
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the molecular weight of a BTSE compound using mass spectrometry.
References
- 1. Dynasylan® BTSE [evonik.com]
- 2. products.evonik.com [products.evonik.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-ビス(トリエトキシシリル)エタン | 1,2-Bis(triethoxysilyl)ethane | 16068-37-4 | 東京化成工業株式会社 [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. 1, 2-Bis(Triethoxysilyl) Ethane (BTSE) (Cas No. 16068-37-4) | tradekorea [tradekorea.com]
- 8. 1,2-Bis(triethoxysilyl)ethane 96 16068-37-4 [sigmaaldrich.com]
- 9. Bis[3-(triethoxysilyl)propyl]tetrasulfide IOTA Si69 - IOTA CORPORATION LTD. [iotachem.com]
- 10. Bis[3-(triethoxysilyl)propyl]tetrasulfide,Silane Coupling Agent [silanecouplingagent.com]
- 11. BIS[3-(TRIETHOXYSILYL)PROPYL]TETRASULFIDE, tech | [gelest.com]
- 12. chembk.com [chembk.com]
- 13. chinacouplingagents.com [chinacouplingagents.com]
An In-depth Technical Guide to the Safe Handling of 1,2-Bis(trimethoxysilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling protocols for 1,2-Bis(trimethoxysilyl)ethane (BTME), a versatile organosilane compound utilized in various research and development applications, including the synthesis of organic-inorganic hybrid materials and surface modification of substrates. Due to its reactive nature and potential hazards, a thorough understanding of its properties and strict adherence to safety procedures are imperative.
Chemical and Physical Properties
This compound is a colorless liquid. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 18406-41-2 |
| Molecular Formula | C8H22O6Si2 |
| Molecular Weight | 270.43 g/mol [1][2][3] |
| Appearance | Colorless liquid[4][5] |
| Boiling Point | 103-104 °C at 5 mmHg[1][2][3][6][7][8] |
| Density | 1.073 g/mL at 25 °C[1][2][3] |
| Flash Point | 109 °C (228.2 °F) - closed cup[1][3][7][9] |
| Refractive Index (n20/D) | 1.409[1][2][3] |
| Solubility | Soluble in organic solvents, insoluble in water.[4] Reacts slowly with water.[10] |
| Vapor Pressure | 0.342 mmHg at 25°C[7][8] |
Hazard Identification and GHS Classification
BTME is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | 1 or 2 | H330: Fatal if inhaled[1][2][3][4][8][11] |
| Flammable Liquids | 4 | H227: Combustible liquid[12] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[12] |
Signal Word: Danger[1][2][3][4]
Hazard Pictograms:
Potential Health Effects:
-
Inhalation: Fatal if inhaled. May cause irritation to the respiratory tract.[8][12]
-
Skin Contact: May cause skin irritation.[12]
-
Eye Contact: Causes serious eye irritation.[12]
-
Ingestion: While specific data for ingestion of BTME is limited, related compounds are toxic if swallowed.[13][14][15][16]
-
Chronic Exposure: Upon contact with water or moisture, BTME can hydrolyze to form methanol (B129727). Chronic exposure to methanol can have effects on the central nervous system.
Toxicology Data
| Test | Species | Route | Value |
| LC50 | Rat | Inhalation | 2.4 ppm[10] |
| LC50 | Rat | Inhalation | 2400 ppb/4H[15] |
| TCLo | Rat | Inhalation | 100 ppb/6H/14D-I[15] |
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][9][11][12] Immediately call a POISON CENTER or doctor/physician.[8][9][11][12] |
| Skin Contact | Wash with plenty of soap and water.[12] Get medical advice/attention if irritation develops or persists.[12] Take off contaminated clothing and wash it before reuse.[8][12] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[12] Remove contact lenses, if present and easy to do. Continue rinsing.[12] Consult an eye specialist.[12] |
| Ingestion | Never give anything by mouth to an unconscious person.[12] Get medical advice/attention.[12] |
Firefighting and Accidental Release Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Water spray, water fog, alcohol-resistant foam, carbon dioxide, dry chemical.[12] |
| Unsuitable Extinguishing Media | None known. |
| Specific Hazards | Combustible liquid.[12] Irritating fumes and organic acid vapors may develop when material is exposed to elevated temperatures or open flame.[12] |
| Firefighting Instructions | Use water spray or fog for cooling exposed containers.[12] Exercise caution when fighting any chemical fire.[12] |
| Protection for Firefighters | Do not enter fire area without proper protective equipment, including respiratory protection.[12] Avoid all eye and skin contact and do not breathe vapor and mist.[12] |
| Personal Precautions | Evacuate unnecessary personnel.[12] Use personal protective equipment as required.[9] |
| Environmental Precautions | Prevent entry to sewers and public waters.[12] |
| Methods for Cleaning Up | Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[12] Clean up any spills as soon as possible, using an absorbent material to collect it. |
Handling and Storage
| Aspect | Procedure |
| Precautions for Safe Handling | Avoid all eye and skin contact and do not breathe vapor and mist.[12] Provide local exhaust or general room ventilation.[12] Ground/bond container and receiving equipment.[12] Take precautionary measures against static discharge.[12] Use only non-sparking tools.[12] |
| Hygiene Measures | Wash contaminated clothing before reuse.[12] Wash hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work.[12] |
| Storage Conditions | Keep container tightly closed.[12] Store in a well-ventilated place.[12] Store away from heat.[12] |
| Incompatible Materials | Oxidizing agents.[12] |
Exposure Controls and Personal Protection
| Control | Recommendation |
| Engineering Controls | Provide local exhaust or general room ventilation.[12] Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure. |
| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn. |
| Hand Protection | Neoprene or nitrile rubber gloves. |
| Skin and Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | In case of inadequate ventilation wear respiratory protection.[4][8][11][12] A NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur. |
Experimental Protocols
The following are generalized protocols for handling and using this compound in a laboratory setting, derived from procedures for handling reactive alkoxysilanes and experimental sections of research articles. Users must adapt these protocols to their specific experimental conditions and perform a thorough risk assessment before commencing any work.
General Handling in a Fume Hood
Caption: General workflow for handling this compound in a laboratory fume hood.
Protocol for Hydrolysis of BTME for Surface Modification or Sol-Gel Synthesis
This protocol outlines the hydrolysis of BTME to form reactive silanol (B1196071) groups, a common step in surface modification and the synthesis of organosilica materials.
-
Preparation of the Hydrolysis Solution:
-
In a fume hood, prepare a solution of ethanol (B145695) and water. The ratio of ethanol to water will depend on the desired rate of hydrolysis and the solubility of other components.[14]
-
Adjust the pH of the solution to approximately 4 using a suitable acid (e.g., nitric acid). Acidic conditions catalyze the hydrolysis reaction.[1][14]
-
-
Addition of BTME:
-
While stirring the acidic ethanol-water solution, add the desired amount of this compound dropwise.
-
-
Hydrolysis Reaction:
-
Allow the mixture to stir at room temperature. The hydrolysis time can vary from 30 minutes to several hours, depending on the specific application and desired degree of hydrolysis.[14]
-
-
Application (for surface modification):
-
The substrate to be modified (e.g., silicon wafer, glass slide) should be cleaned and activated to ensure the presence of surface hydroxyl groups. This can be achieved through methods such as oxygen plasma treatment or immersion in a piranha solution (handle with extreme care).[2]
-
Immerse the cleaned substrate in the BTME hydrolysis solution.
-
The reaction time for surface coating can range from a few minutes to several hours.
-
After coating, the substrate should be rinsed with ethanol and deionized water to remove any unreacted silane.
-
Cure the coated substrate by heating in an oven (e.g., 80-120°C) to promote the formation of stable siloxane bonds.[8][13]
-
-
Application (for sol-gel synthesis):
Mechanism of Toxicity: Hydrolysis and Methanol Formation
The primary toxicological concern with this compound, particularly in the presence of moisture, is its hydrolysis to produce methanol. Methanol itself is not the primary toxic agent; rather, its metabolites, formaldehyde (B43269) and formic acid, are responsible for its toxic effects.[9][13]
Hydrolysis of this compound
Caption: Hydrolysis of this compound to form a silanol intermediate and methanol.
Methanol Toxicity Signaling Pathway
Once formed, methanol is metabolized in the liver, leading to the production of toxic compounds that can cause metabolic acidosis, optic nerve damage, and central nervous system depression.[9][13]
Caption: Simplified signaling pathway of methanol toxicity.
Disposal Considerations
All waste containing this compound or its hydrolysis products should be treated as hazardous waste.
-
Waste Disposal: Dispose of contents/container to a licensed waste disposal facility.[12]
-
Contaminated Packaging: Empty containers should be disposed of as unused product.
Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. benchchem.com [benchchem.com]
- 9. Research Portal [research.usc.edu.au]
- 10. gelest.com [gelest.com]
- 11. Pre-treatments applied to oxidized aluminum surfaces to modify the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE) - Part I. High-purity Al with native oxide | UBC Chemistry [chem.ubc.ca]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. researchgate.net [researchgate.net]
Spectroscopic Analysis of Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE), also known as TESPT, is a bifunctional organosilane coupling agent widely utilized in the rubber and materials science industries. Its unique structure, featuring two triethoxysilyl groups and a tetrasulfide bridge, allows it to chemically bond inorganic fillers like silica (B1680970) to organic polymer matrices, significantly enhancing the mechanical properties of the resulting composites. This technical guide provides an in-depth overview of the spectroscopic analysis of BTSE, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. While comprehensive, publicly available quantitative spectral data for pure BTSE is limited, this guide compiles the available information on its synthesis, spectroscopic characteristics, and general analytical protocols.
Synthesis of BTSE
The primary synthesis of BTSE involves the reaction of 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide.[1] A reported experimental protocol outlines the following optimized conditions for this synthesis:
Reaction: Na₂S₄ + 2 ClC₃H₆Si(OEt)₃ → S₄[C₃H₆Si(OEt)₃]₂ + 2 NaCl[1]
Optimized Process Conditions:
-
Reactant Molar Ratio: The mass ratio of γ-chloropropyl-triethoxysilane (CPOS) to sodium, sodium sulfide, and sulfur is recommended as 72 : (2.5-3) : 15 : (15-18).
-
Temperature: 75°C
-
Reaction Time: 4 hours under reflux.
This process reportedly yields a product with a total sulfur content of 22.3% and a conversion rate of approximately 96%.
Caption: Workflow for the synthesis of BTSE.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol (General for Silane Coupling Agents):
-
Sample Preparation: For liquid samples like BTSE, analysis can be performed in neat form using an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe). Alternatively, a thin film can be cast on a suitable IR-transparent substrate (e.g., KBr). For solid-phase studies, a self-supporting disc of the material (e.g., silica treated with BTSE) can be prepared by pressing the powdered sample.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-64) are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or substrate is recorded and subtracted from the sample spectrum.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2978 | Asymmetric C-H stretching (νas) of CH₃ groups | |
| 2933 | Asymmetric C-H stretching (νas) of CH₂ groups | |
| ~1100 | Si-O-C stretching | |
| ~1085 | Asymmetric O-Si-O stretching (in reacted state) | [2] |
| 954, 798 | Symmetric O-Si-O stretching (in reacted state) | [2] |
Note: The Si-O-C and O-Si-O stretching frequencies are characteristic of the triethoxysilyl group and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For BTSE, ¹H, ¹³C, and ²⁹Si NMR are the most relevant techniques. While commercial suppliers indicate that BTSE is characterized by NMR (≥90% purity), specific public domain spectral data with peak assignments are scarce. One study mentions the use of ¹H NMR to confirm the hydrolysis of the ethoxy groups, but does not provide the chemical shifts for the parent compound.[3]
Experimental Protocol (General for Organosilicon Compounds):
-
Sample Preparation: A small amount of the BTSE sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si isotope, specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT are often employed to enhance the signal.
-
Expected ¹H and ¹³C NMR Resonances (Based on Structure):
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Si-O-CH₂ -CH₃ | ~3.8 (quartet) | ~58 |
| Si-O-CH₂-CH₃ | ~1.2 (triplet) | ~18 |
| Si-CH₂ -CH₂-CH₂-S | ~0.7-0.9 (triplet) | ~10-15 |
| Si-CH₂-CH₂ -CH₂-S | ~1.7-1.9 (multiplet) | ~20-25 |
| Si-CH₂-CH₂-CH₂ -S | ~2.8-3.0 (triplet) | ~35-40 |
Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions. The sulfur atoms will have a deshielding effect on the adjacent methylene (B1212753) groups.
Caption: General workflow for the spectroscopic analysis of BTSE.
Signaling Pathways
Searches for the involvement of BTSE in biological signaling pathways have not yielded any significant results. The primary application and research focus for this compound are in the field of materials science as a coupling agent, particularly in the rubber industry for the manufacturing of tires.[4][5] Its function is to improve the interaction between inorganic fillers and the polymer matrix, which is a physicochemical role rather than a biological one. Therefore, a discussion of signaling pathways is not applicable to the current understanding and use of BTSE.
Conclusion
The spectroscopic analysis of BTSE is crucial for its characterization and quality control. While detailed, publicly accessible NMR and FTIR spectral data are limited, this guide provides a framework for understanding the expected spectroscopic features and the experimental protocols for their analysis. The synthesis of BTSE is well-established, and its primary role as a coupling agent in materials science is well-documented. Further research and publication of comprehensive spectral data would be beneficial to the scientific community for a more complete understanding of this important industrial chemical.
References
- 1. Bis(triethoxysilylpropyl)tetrasulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bis 3-(triethoxysilyl)propyl tetrasulfide technical, = 90 NMR 40372-72-3 [sigmaaldrich.com]
- 5. Bis[3-(triethoxysilyl)propyl]tetrasulfide | 40372-72-3 [chemicalbook.com]
Thermal Stability of 1,2-Bis(trimethoxysilyl)ethane-Derived Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Materials derived from 1,2-bis(trimethoxysilyl)ethane (BTMS) are a class of organic-inorganic hybrids that offer a unique combination of flexibility, courtesy of the ethane (B1197151) bridge, and the robust thermal and chemical resistance characteristic of silica (B1680970) networks. This technical guide provides a comprehensive overview of the thermal stability of these materials, crucial for their application in fields ranging from high-performance coatings and catalysis to advanced drug delivery systems.
Quantitative Thermal Degradation Data
The thermal stability of BTMS-derived materials is primarily assessed through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters include the onset of decomposition, temperatures at 5% (Td5) and 10% (Td10) weight loss, and the final char yield. The following table summarizes available quantitative data for materials derived from BTMS and its close analog, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE).
| Material Description | Precursor(s) | Atmosphere | Td5 (°C) | Td10 (°C) | Char Yield (%) | Heating Rate (°C/min) |
| Ethylene-bridged polysilsesquioxane (EBPSQ) | BTESE | Air | 258 | 275 | Not Specified | 10 |
| EBPSQ with 20 wt% hollow silica particles | BTESE | Air | 299 | 315 | Not Specified | 10 |
| Amine-terminated polyhedral oligomeric silsesquioxane (ATL-POSS) | Aminosilane | Nitrogen | Not Specified | Not Specified | ~75 | Not Specified |
| Amine-terminated polyhedral oligomeric silsesquioxane (ATL-POSS) | Aminosilane | Air | Not Specified | Not Specified | ~54 | Not Specified |
Experimental Protocols
Synthesis of Ethylene-Bridged Polysilsesquioxane (A General Sol-Gel Protocol)
This protocol describes a typical acid-catalyzed sol-gel synthesis for preparing bridged polysilsesquioxanes.
Materials:
-
1,2-bis(triethoxysilyl)ethane (BTESE) or this compound (BTMS)
-
Dry Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve the bridged precursor (e.g., 2 g, 5.33 x 10⁻³ mol of BTESE) in dry THF (13.34 mL) to create a 0.4 M solution.
-
Add a 1 M HCl solution (0.58 g, containing 3.20 x 10⁻² mol of water, 6 molar equivalents) to the precursor solution.[1]
-
Stir the homogeneous solution at room temperature. Gelation typically occurs within several hours.[1]
-
Allow the gel to cure at room temperature for 24 hours.[1]
-
After curing, the gel can be crushed for further processing or analysis.[1]
Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for conducting TGA on organosilica materials.
Equipment:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)
-
Alumina (B75360) crucibles (e.g., 150 µL)
-
Nitrogen and/or Air supply
Procedure:
-
Sample Preparation: Place a small amount of the dried and powdered material (typically 5-20 mg) into a tared alumina crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument's autosampler or manual sample holder.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the gas flow rate (e.g., 30 mL/min).[2]
-
-
Thermal Program:
-
Define the temperature program. A typical program involves heating from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[3][4]
-
An initial isothermal step at a lower temperature (e.g., 100 °C) can be included to remove any adsorbed water or solvent.
-
-
Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the Td5 and Td10 values from the TGA curve.
-
The remaining weight at the end of the experiment represents the char yield.
-
Visualizing Synthesis and Degradation Pathways
Sol-Gel Synthesis of BTMS-Derived Material
The synthesis of these materials typically proceeds via a sol-gel process involving hydrolysis and condensation reactions.
Caption: Sol-gel synthesis of a BTMS-derived polysilsesquioxane network.
Experimental Workflow for Thermal Stability Analysis
A typical workflow for assessing the thermal stability of BTMS-derived materials involves synthesis followed by characterization.
References
Methodological & Application
Application Notes and Protocols for Creating Hydrophobic Coatings with Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of hydrophobic coatings using Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE). The information is intended to guide researchers in the development of functionalized surfaces with water-repellent properties for various applications, including corrosion protection and biomedical device modification.
Introduction to BTSE Hydrophobic Coatings
Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE) is an organosilane that is widely used to form protective and functional coatings on a variety of substrates. Through a sol-gel process, BTSE undergoes hydrolysis and condensation reactions to form a cross-linked polysiloxane network (Si-O-Si). The resulting film exhibits hydrophobic characteristics, which are crucial for applications requiring water repellency and corrosion resistance. The tetrasulfide group in the BTSE molecule can also offer additional functionalities.
The sol-gel method is a versatile wet-chemistry technique for fabricating ceramic and hybrid materials.[1] It involves the transition of a solution (sol) into a solid-like gel phase.[1] For BTSE, this process is initiated by the hydrolysis of the triethoxysilyl groups in the presence of water, followed by the condensation of the resulting silanol (B1196071) groups to form a stable, three-dimensional network. The properties of the final coating are highly dependent on the reaction conditions, including pH, water/silane (B1218182) ratio, catalyst, and curing temperature.[2]
Experimental Protocols
The following sections detail the methodologies for preparing hydrophobic coatings using BTSE. These protocols are a synthesis of best practices and reported procedures in the scientific literature.
Substrate Preparation
Proper substrate preparation is critical for ensuring good adhesion and uniformity of the BTSE coating. The general procedure involves cleaning and activating the surface to introduce hydroxyl (-OH) groups, which are necessary for the covalent bonding of the silane layer.
Protocol for Substrate Cleaning and Activation:
-
Degreasing: Sonciate the substrate in a degreasing solvent such as acetone, followed by ethanol (B145695), for 15 minutes each to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with deionized (DI) water.
-
Surface Activation (Alkaline Treatment): For metallic substrates like magnesium or aluminum alloys, an alkaline treatment can improve corrosion resistance by facilitating a more compact siloxane film.[3] Immerse the substrate in a 1 M sodium hydroxide (B78521) (NaOH) solution for a specified duration (e.g., up to 48 hours for some magnesium alloys) at room temperature.[3]
-
Final Rinsing and Drying: Rinse the substrate again with DI water and then with ethanol. Dry the substrate under a stream of nitrogen gas or in an oven at a temperature appropriate for the substrate material (e.g., 60-100 °C) before proceeding to the coating step.
Preparation of the BTSE Sol-Gel Solution
The BTSE sol is prepared by hydrolyzing the BTSE precursor in a solvent mixture, typically an alcohol-water solution. The pH of the solution is a critical parameter that influences the rates of hydrolysis and condensation.[2] Acidic conditions (pH ~4) are often optimal for promoting the formation of a stable silane film.[4]
Protocol for BTSE Sol Preparation:
-
Solvent Mixture: Prepare a solvent mixture of ethanol and deionized water. A common ratio is 95:5 (v/v) ethanol:water.
-
pH Adjustment: Adjust the pH of the solvent mixture to approximately 4.0 using a suitable acid, such as acetic acid or hydrochloric acid.
-
BTSE Addition: Add BTSE to the pH-adjusted solvent mixture to achieve the desired concentration, typically ranging from 1% to 5% by volume.
-
Hydrolysis: Stir the solution vigorously for a period of 1 to 24 hours at room temperature. This allows for the hydrolysis of the ethoxy groups on the BTSE molecule to form reactive silanol groups (-Si-OH). The duration of this step can be optimized based on the desired properties of the final coating.
Coating Application
The hydrolyzed BTSE sol can be applied to the prepared substrate using various techniques. The choice of method depends on the substrate geometry and the desired coating thickness and uniformity.
Common Application Methods:
-
Dip-Coating: Immerse the substrate in the BTSE sol for a specific duration (e.g., 1-60 minutes), followed by controlled withdrawal at a constant speed. The withdrawal speed influences the coating thickness.
-
Spin-Coating: Dispense the BTSE sol onto the center of the substrate and then spin the substrate at a high speed (e.g., 1000-4000 rpm) to spread the solution evenly and control the thickness.
-
Spray-Coating: Atomize the BTSE sol and spray it onto the substrate surface. This method is suitable for large or complex-shaped substrates.
Curing of the BTSE Coating
After application, the coating is cured to promote the condensation of the silanol groups, leading to the formation of a dense and stable Si-O-Si network.
Curing Protocol:
-
Drying: Allow the coated substrate to air-dry at room temperature for a short period (e.g., 10-30 minutes) to allow the solvent to evaporate.
-
Thermal Curing: Heat the coated substrate in an oven at a temperature typically ranging from 100 °C to 150 °C for 1 to 24 hours. The optimal curing temperature and time depend on the substrate material and the desired degree of cross-linking.
Data Presentation
The following tables summarize quantitative data from studies on BTSE coatings, providing an overview of the performance characteristics that can be achieved.
Table 1: Water Contact Angles of BTSE-based Hydrophobic Coatings
| Substrate | Coating Composition | Curing Conditions | Water Contact Angle (°) |
| Magnesium Alloy (AZ91D) | BTSE | Not specified | >90° (implied hydrophobic) |
| Mild Steel | BTSE | Not specified | Not specified |
| Aluminum Alloy | BTSE | Not specified | Not specified |
| Glass | TEOS/MTES | 400 °C | ~149°[5] |
| Polyurethane | PDMS-based | Not specified | 118°[6] |
Note: Specific contact angle values for pure BTSE coatings on metals were not consistently reported in the provided search results, but the hydrophobic nature and corrosion protection were highlighted.
Table 2: Corrosion Resistance of BTSE-Coated Metals
| Substrate | Surface Preparation | Coating | Polarization Resistance (R_p) | Reference |
| Magnesium Alloy (AZ91D) | Untreated | BTSE | ~20 kΩ | [3] |
| Magnesium Alloy (AZ91D) | Polarized | BTSE | ~20 kΩ | [3] |
| Magnesium Alloy (AZ91D) | 48h NaOH dip | BTSE | >40 kΩ | [3] |
Visualization of Processes
The following diagrams illustrate the key processes involved in the creation of BTSE hydrophobic coatings.
References
- 1. Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Role of Surface Preparation in Corrosion Resistance Due to Silane Coatings on a Magnesium Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-Bis(trimethoxysilyl)ethane as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(trimethoxysilyl)ethane (BTMSE) is a bifunctional organosilane compound frequently employed as a crosslinking agent for a variety of polymers. Its structure, featuring two trimethoxysilyl groups connected by an ethane (B1197151) bridge, allows for the formation of stable siloxane (Si-O-Si) crosslinks within a polymer matrix. This crosslinking process significantly modifies the physicochemical properties of the original polymer, leading to enhanced mechanical strength, thermal stability, and solvent resistance. These attributes make BTMSE a valuable tool in the development of advanced materials for applications ranging from sealants and coatings to biomaterials and drug delivery systems.
The crosslinking mechanism primarily involves the hydrolysis of the methoxy (B1213986) groups on the silicon atoms to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups then undergo a condensation reaction with each other or with hydroxyl groups present on the polymer chains, releasing methanol (B129727) and water as byproducts and forming a durable three-dimensional network. This process can be catalyzed by either acid or base.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of BTMSE is presented in the table below.
| Property | Value |
| Synonyms | 1,2-Ethylenebis(trimethoxysilane) |
| CAS Number | 18406-41-2 |
| Molecular Formula | C8H22O6Si2 |
| Molecular Weight | 270.43 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Density | 1.073 g/mL at 25 °C |
| Boiling Point | 103-104 °C at 5 mmHg |
| Refractive Index | n20/D 1.409 |
Applications in Polymer Crosslinking
BTMSE is a versatile crosslinking agent applicable to a range of polymer systems, particularly those containing reactive functional groups such as hydroxyls.
1. Silicone Elastomers (e.g., Polydimethylsiloxane (B3030410) - PDMS): BTMSE can be used to crosslink hydroxyl-terminated polydimethylsiloxane (PDMS) to form silicone elastomers with tailored mechanical properties. The degree of crosslinking, and thus the stiffness and elasticity of the final material, can be controlled by adjusting the concentration of BTMSE.[2][3]
2. Poly(vinyl alcohol) (PVA) Hydrogels: BTMSE can act as a crosslinker for PVA, a water-soluble polymer, to form hydrogels. The resulting hydrogels exhibit modified swelling behavior and mechanical properties, which are critical for applications in drug delivery and tissue engineering.[4][5][6]
3. Epoxy Resins: While less common, BTMSE can be incorporated into epoxy resin formulations to enhance thermal stability and mechanical performance by forming an interpenetrating network.
4. Coupling Agent in Composites: BTMSE can function as a coupling agent to improve the adhesion between inorganic fillers (like silica) and a polymer matrix in composite materials.[3] This leads to improved stress transfer and overall mechanical performance of the composite.
Quantitative Data on Crosslinking Effects
The following tables summarize the general trends and, where available, specific quantitative data on the effect of BTMSE and similar bis-silane crosslinkers on polymer properties. It is important to note that specific quantitative data for BTMSE is not always readily available in public literature, and the presented data may be for analogous systems.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Polydimethylsiloxane (PDMS)
| Crosslinker Concentration (Base/Curing Agent Ratio) | Elastic Modulus (MPa) | Reference |
| 5:1 | 3.7 | [2] |
| 10:1 | 2.63 | [2] |
| 20:1 | ~1.2 | [2] |
| 33:1 | 0.57 | [2] |
Note: Data is for a general PDMS system and illustrates the trend of increasing stiffness with higher crosslinker concentration.
Table 2: Effect of Crosslinking on Thermal Properties of Epoxy Resins
| System | Onset Degradation Temperature (TGA, 5% weight loss) | Reference |
| Neat Epoxy Resin | 302.9 °C | [7] |
| Siloxane-Modified Epoxy | Increased char residue and ablative performance | [8] |
Note: Data illustrates the general improvement in thermal stability upon incorporation of siloxane crosslinkers.
Table 3: Effect of Crosslinking on Swelling Properties of Poly(vinyl alcohol) (PVA) Hydrogels
| Crosslinker Concentration | Swelling Ratio | Reference |
| Increasing Glutaraldehyde | Decreased | [6] |
| Increasing PVA content | Increased | [6] |
Note: Data for a glutaraldehyde-crosslinked PVA system, illustrating the typical inverse relationship between crosslink density and swelling.
Experimental Protocols
Protocol 1: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)
Objective: To prepare a crosslinked PDMS elastomer using BTMSE.
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of desired molecular weight.
-
This compound (BTMSE).
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, for accelerated curing).
-
Toluene (B28343) or other suitable solvent.
Procedure:
-
In a clean, dry glass vial, dissolve a known amount of PDMS-OH in toluene to achieve a desired concentration (e.g., 20% w/v).
-
Add the desired amount of BTMSE to the PDMS solution. The molar ratio of BTMSE to PDMS-OH will determine the crosslinking density. A common starting point is a 1:10 molar ratio of BTMSE to PDMS-OH.
-
If using a catalyst, add a small amount of DBTDL (e.g., 0.1 wt% relative to the total polymer and crosslinker weight).
-
Mix the solution thoroughly until homogeneous.
-
Cast the solution into a mold of the desired shape.
-
Allow the solvent to evaporate in a fume hood at room temperature.
-
Cure the resulting film in an oven. The curing temperature and time will depend on the presence of a catalyst and the desired degree of crosslinking. A typical starting point is 70°C for 2-4 hours.
-
After curing, allow the elastomer to cool to room temperature before characterization.
Protocol 2: Preparation of BTMSE-Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel
Objective: To synthesize a PVA hydrogel crosslinked with BTMSE.
Materials:
-
Poly(vinyl alcohol) (PVA), degree of hydrolysis >98%.
-
This compound (BTMSE).
-
Deionized water.
-
Hydrochloric acid (HCl) or acetic acid (for acidic catalysis).
Procedure:
-
Prepare a PVA solution (e.g., 10% w/v) by dissolving PVA powder in deionized water at an elevated temperature (e.g., 90°C) with constant stirring until the solution is clear.
-
Cool the PVA solution to room temperature.
-
Add the desired amount of BTMSE to the PVA solution. The weight ratio of BTMSE to PVA will influence the hydrogel's properties. Start with a ratio of 1:20 (BTMSE:PVA).
-
Adjust the pH of the solution to the acidic range (e.g., pH 2-3) by adding a few drops of HCl or acetic acid to catalyze the hydrolysis of BTMSE.
-
Stir the mixture vigorously to ensure homogeneous distribution of the crosslinker.
-
Pour the solution into a petri dish or other suitable mold.
-
Allow the solution to gel at room temperature. Gelation time can vary from a few hours to a day depending on the concentration and pH.
-
Once gelled, the hydrogel can be washed with deionized water to remove any unreacted components.
Characterization of Crosslinked Polymers
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the crosslinking reaction.
-
Procedure: Obtain FTIR spectra of the uncrosslinked polymer, BTMSE, and the crosslinked polymer.
-
Expected Results: A decrease in the intensity of the Si-OCH3 peaks (around 1080-1190 cm⁻¹) from BTMSE and the potential appearance of Si-O-Si stretching bands (around 1000-1100 cm⁻¹) in the crosslinked product.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the crosslinked polymer.
-
Procedure: Heat a small sample of the crosslinked polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
Expected Results: The crosslinked polymer should exhibit a higher decomposition temperature compared to the uncrosslinked polymer, indicating enhanced thermal stability.
3. Swelling Studies (for Hydrogels):
-
Purpose: To determine the swelling ratio and infer the crosslinking density.
-
Procedure:
-
Weigh a dried sample of the hydrogel (W_dry).
-
Immerse the hydrogel in deionized water or a buffer solution at a specific temperature.
-
At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_dry) / W_dry.
-
-
Expected Results: A lower swelling ratio generally indicates a higher degree of crosslinking.
4. Mechanical Testing (Tensile Testing):
-
Purpose: To determine the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
-
Procedure: Prepare dog-bone shaped specimens of the crosslinked elastomer and test them using a universal testing machine according to standard protocols (e.g., ASTM D412).
-
Expected Results: An increase in crosslinker concentration is generally expected to increase the tensile strength and Young's modulus, while decreasing the elongation at break.[2]
Visualizations
Caption: General mechanism of BTMSE crosslinking.
Caption: Experimental workflow for crosslinking and characterization.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. eng.usf.edu [eng.usf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Irreversible Swelling Behavior and Reversible Hysteresis in Chemically Crosslinked Poly(vinyl alcohol) Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the in vitro swelling behavior of poly(vinyl alcohol) hydrogels in osmotic pressure solution for soft tissue replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Healing, Reshaping and Ecofriendly Recycling of Epoxy Resin Crosslinked with Schiff Base of Vanillin and Hexane-1,6-Diamine [mdpi.com]
- 8. Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sol-gel Synthesis of Silica Nanoparticles using 1,2-Bis(triethoxysilyl)ethane (BTSE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of organically modified silica (B1680970) (organosilica) nanoparticles via the sol-gel method, utilizing 1,2-Bis(triethoxysilyl)ethane (BTSE) as the sole precursor. The incorporation of the ethane-bridged silane (B1218182) precursor results in nanoparticles with enhanced structural integrity and a hybrid organic-inorganic framework, offering unique properties for various applications, particularly in the realm of drug delivery.
Introduction
The sol-gel process is a versatile wet-chemical technique for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[1] For silica nanoparticle synthesis, this typically involves the hydrolysis and condensation of silicon alkoxides.[1][2] While tetraethyl orthosilicate (B98303) (TEOS) is the most common precursor for generating pure silica nanoparticles, the use of bridged organosilanes like BTSE allows for the creation of organically modified silica (ORMOSIL) nanoparticles.[3]
The ethylene (B1197577) bridge in the BTSE precursor is retained within the final silica network, imparting a greater degree of flexibility and hydrophobicity compared to their purely inorganic counterparts. These properties can be advantageous in biomedical applications, influencing factors such as drug loading and release kinetics, biocompatibility, and cellular uptake.[3]
This document outlines the fundamental principles of BTSE-based sol-gel synthesis, provides detailed experimental protocols, summarizes key characterization data, and explores potential applications in drug delivery.
Principle of BTSE Sol-Gel Synthesis
The synthesis of silica nanoparticles from BTSE follows the same fundamental principles of hydrolysis and condensation as the traditional Stöber method.[2] The process can be summarized in two main steps:
-
Hydrolysis: The ethoxy groups (-OC₂H₅) of the BTSE molecule react with water, typically in an alcohol solvent, to form silanol (B1196071) groups (-Si-OH). This reaction is catalyzed by either an acid or a base, with ammonia (B1221849) being a common choice for producing monodisperse spherical nanoparticles.[4][5]
-
Condensation: The newly formed silanol groups then condense with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-). This polymerization process leads to the formation of a three-dimensional network, which constitutes the core of the nanoparticle.
The ethylene bridge (-CH₂-CH₂-) within the BTSE molecule remains intact throughout this process, becoming an integral part of the nanoparticle's structure.
Experimental Protocols
This section provides detailed protocols for the synthesis of BTSE-derived silica nanoparticles. The parameters outlined below can be systematically varied to control nanoparticle size and morphology.
Materials and Reagents
-
1,2-Bis(triethoxysilyl)ethane (BTSE, ≥96%)
-
Ethanol (B145695) (Absolute, ≥99.8%)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Synthesis of BTSE-Derived Silica Nanoparticles
This protocol is a modified Stöber method adapted for the use of BTSE as the sole precursor.
Procedure:
-
In a clean, round-bottom flask, prepare a solution of ethanol and deionized water.
-
While stirring vigorously, add the desired amount of ammonium hydroxide solution to the ethanol/water mixture.
-
In a separate container, prepare a solution of BTSE in ethanol.
-
Add the BTSE/ethanol solution dropwise to the stirring ethanol/water/ammonia mixture.
-
Allow the reaction to proceed at room temperature under continuous stirring for a specified duration (e.g., 24 hours).
-
After the reaction is complete, collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and catalyst.
-
Dry the purified nanoparticles in an oven at a controlled temperature (e.g., 60-80 °C) or by freeze-drying.
The following diagram illustrates the experimental workflow for the synthesis of BTSE-derived silica nanoparticles.
Characterization Data
The physicochemical properties of the synthesized BTSE-derived silica nanoparticles are highly dependent on the reaction parameters. The following tables summarize the expected impact of key parameters on nanoparticle characteristics.
Table 1: Influence of Reactant Concentrations on Nanoparticle Size
| Parameter Varied | Effect on Nanoparticle Size | Reference |
| ↑ BTSE Concentration | Increase | |
| ↑ Ammonia Concentration | Increase | [5][6][7] |
| ↑ Water Concentration | Decrease (at high ammonia conc.) | [5] |
Table 2: Typical Physicochemical Properties of BTSE-Derived Silica Nanoparticles
| Property | Typical Value Range | Characterization Technique |
| Particle Size (Diameter) | 50 - 500 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| Surface Area (BET) | 100 - 800 m²/g | Nitrogen Adsorption-Desorption |
| Pore Volume | 0.2 - 1.0 cm³/g | Nitrogen Adsorption-Desorption |
| Zeta Potential | -20 to -50 mV (in neutral pH) | Electrophoretic Light Scattering (ELS) |
Applications in Drug Delivery
The unique properties of BTSE-derived organosilica nanoparticles make them promising candidates for advanced drug delivery systems. The ethylene bridges within the silica matrix can influence drug loading and release profiles, particularly for hydrophobic therapeutic agents.
Drug Loading
Drugs can be loaded into the mesoporous structure of the nanoparticles through various mechanisms, including physical adsorption and electrostatic interactions. The efficiency of drug loading is influenced by the nanoparticle's surface area, pore volume, and the physicochemical properties of the drug.[8][9]
Protocol for Doxorubicin (B1662922) (DOX) Loading:
-
Disperse a known amount of dried BTSE-derived silica nanoparticles in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Prepare a stock solution of Doxorubicin in the same solvent.
-
Mix the nanoparticle suspension with the DOX solution and stir at room temperature in the dark for 24 hours to allow for encapsulation.
-
Centrifuge the mixture to separate the DOX-loaded nanoparticles from the supernatant.
-
Wash the nanoparticles with fresh solvent to remove any unloaded drug.
-
The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.
The following diagram illustrates a simplified signaling pathway for the cellular uptake of drug-loaded nanoparticles and subsequent drug release.
Controlled Release
The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH. For instance, the acidic environment of endosomes and lysosomes within cancer cells can promote the release of pH-sensitive drug formulations.[10] The hybrid nature of BTSE-derived nanoparticles can be further exploited by functionalizing the surface with stimuli-responsive polymers or targeting ligands to achieve more specific and controlled drug delivery.
Conclusion
The sol-gel synthesis of silica nanoparticles using BTSE as a precursor offers a straightforward method to produce organically modified nanoparticles with tunable properties. The inherent organic nature of these nanoparticles provides a versatile platform for various applications, particularly in the development of sophisticated drug delivery systems. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in the fields of materials science, nanotechnology, and pharmaceutical development. Further optimization of the synthesis parameters and surface functionalization strategies will continue to expand the potential of these unique nanomaterials.
References
- 1. scispace.com [scispace.com]
- 2. sbpmat.org.br [sbpmat.org.br]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Description: Effect of ammonia concentration on the properties of silica nanoparticles / Siti Nurul Nadia Rosdiansah :: Library Catalog [neuaxis.mod.gov.my]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Multifunctional hybrid silica nanoparticles for controlled doxorubicin loading and release with thermal and pH dually response - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE) in Corrosion Protection for Aluminum Alloys
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE) is a bifunctional organosilane that has garnered significant attention as an effective, environmentally friendly alternative to chromate-based conversion coatings for the corrosion protection of aluminum alloys. Its ability to form a dense, cross-linked siloxane film on the aluminum surface provides a robust barrier against corrosive agents. This document provides detailed application notes, experimental protocols, and performance data for the use of BTSE in protecting aluminum alloys from corrosion.
The protective mechanism of BTSE involves the hydrolysis of its ethoxy groups in an aqueous solution to form silanol (B1196071) groups (Si-OH). These silanol groups then condense with the hydroxyl groups present on the aluminum alloy surface, forming strong covalent metallosiloxane bonds (Al-O-Si). Further condensation between adjacent silanol groups results in the formation of a highly cross-linked, three-dimensional siloxane network (Si-O-Si)[1]. This resulting film is hydrophobic and acts as a physical barrier, impeding the ingress of water and corrosive ions to the metal substrate.
Quantitative Data Presentation
The following tables summarize key performance indicators of BTSE coatings on aluminum alloys, compiled from various studies. These tables are intended to provide a comparative overview of the expected performance.
Table 1: Electrochemical Corrosion Parameters
| Treatment Condition | Substrate | Corrosion Current Density (Icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Protection Efficiency (%) |
| Bare (Untreated) | AA2024 | 3.07 x 10⁻⁵ | - | - |
| Bare (Unanodized) | AA2024 | 3.43 x 10⁻⁷ | 6.38 x 10³ - 1.95 x 10⁴ | - |
| Anodized | AA2024 | 5.34 x 10⁻⁹ | 1.40 x 10⁵ - 1.02 x 10⁷ | >98 |
| BTSE Coated | AA2024-T3 | 1.1 x 10⁻⁹ | - | >99 |
| Multi-layer Polymer Coating | AA2024 | 4.17 x 10⁻⁶ | - | ~86 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Physical Properties of BTSE Coatings
| Coating Parameter | Value | Substrate |
| Coating Thickness | ||
| BTSE-based hybrid coating | ~200 nm | Aluminum |
| Sol-gel coating | 16 ± 2 µm | AA2024-T3 |
| Contact Angle | ||
| Bare AA2024-T3 | 62° - 78° | AA2024-T3 |
| Bis-silane (similar to BTSE) Coated | >90° | AA2024-T3 |
Experimental Protocols
This section outlines the detailed methodologies for the preparation and application of BTSE coatings on aluminum alloys, as well as the subsequent corrosion testing.
Substrate Surface Preparation
Proper surface preparation is critical to ensure good adhesion and performance of the BTSE coating.
Materials:
-
Aluminum alloy coupons (e.g., AA2024-T3)
-
Alkaline cleaning solution (e.g., 5% NaOH solution)
-
Deoxidizing solution (e.g., 50% nitric acid)
-
Deionized (DI) water
Protocol:
-
Degreasing: Ultrasonically clean the aluminum alloy coupons in acetone for 15 minutes to remove organic contaminants and grease.
-
Rinsing: Thoroughly rinse the coupons with DI water.
-
Alkaline Cleaning: Immerse the coupons in an alkaline cleaning solution at 60°C for 5 minutes to remove the native oxide layer.
-
Rinsing: Rinse the coupons with DI water.
-
Deoxidizing (Desmutting): Immerse the coupons in a deoxidizing solution for 2 minutes to remove intermetallic compounds and surface smut.
-
Final Rinsing: Rinse the coupons thoroughly with DI water and dry them with a stream of clean, dry air.
BTSE Sol-Gel Solution Preparation
Materials:
-
Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE)
-
Ethanol (B145695) (or a mixture of ethanol and water)
-
Acetic acid (catalyst)
-
Magnetic stirrer and beaker
Protocol:
-
Prepare a 95% ethanol/5% water solution (by volume).
-
Add BTSE to the ethanol/water mixture to achieve the desired concentration (typically 2-5% by volume).
-
Adjust the pH of the solution to 4.0-4.5 by adding glacial acetic acid dropwise while stirring. The acidic condition catalyzes the hydrolysis of the ethoxy groups.
-
Stir the solution for at least 1 hour at room temperature to allow for sufficient hydrolysis of the BTSE molecules, forming silanol groups.
BTSE Coating Application (Dip Coating Method)
Materials:
-
Prepared BTSE sol-gel solution
-
Prepared aluminum alloy coupons
-
Dip coater
-
Oven
Protocol:
-
Immerse the cleaned and dried aluminum alloy coupons into the prepared BTSE sol-gel solution.
-
Allow the coupons to remain immersed for a specific duration, typically ranging from 2 to 10 minutes.
-
Withdraw the coupons from the solution at a constant, slow speed (e.g., 10 cm/min) to ensure a uniform coating thickness.
-
Allow the coated coupons to air-dry for 10-15 minutes to facilitate the initial evaporation of the solvent.
-
Cure the coated coupons in an oven at a temperature between 80°C and 120°C for 1 to 2 hours. This step promotes the condensation reactions, leading to the formation of the cross-linked siloxane network.
Corrosion Resistance Evaluation
Apparatus:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: coated sample, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, counter electrode: platinum mesh)
-
3.5 wt.% NaCl solution (corrosive medium)
Protocol:
-
Assemble the three-electrode cell with the BTSE-coated aluminum alloy coupon as the working electrode. The exposed area of the working electrode should be well-defined (e.g., 1 cm²).
-
Fill the cell with the 3.5 wt.% NaCl solution.
-
Allow the system to stabilize for at least 30 minutes to reach a stable open circuit potential (OCP).
-
Perform the EIS measurement at the OCP over a frequency range of 100 kHz to 10 mHz with a sinusoidal AC voltage perturbation of 10 mV.
-
Analyze the resulting Nyquist and Bode plots to determine the coating's resistance and capacitance, which are indicative of its protective properties.
Apparatus:
-
Same as for EIS.
Protocol:
-
Following the OCP stabilization period, perform a potentiodynamic polarization scan.
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a scan rate of 0.167 mV/s.
-
From the resulting polarization curve, determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation. A lower Icorr value indicates better corrosion resistance.
Apparatus:
-
Salt spray cabinet conforming to ASTM B117 standards.
Protocol:
-
Scribe a line through the BTSE coating on the test panels to expose the underlying aluminum alloy.
-
Place the panels in the salt spray cabinet at an angle of 15 to 30 degrees from the vertical.
-
Expose the panels to a continuous spray of a 5 wt.% NaCl solution at a temperature of 35°C.
-
Periodically inspect the panels for signs of corrosion, such as blistering, creepage from the scribe, and the formation of white rust (aluminum oxide). The duration of the test can range from 24 to over 1000 hours, depending on the required performance level.
Visualizations
The following diagrams illustrate the key processes and workflows involved in the application and evaluation of BTSE coatings.
References
Application Notes and Protocols for 1,2-Bis(trimethoxysilyl)ethane in Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(trimethoxysilyl)ethane (BTMSE) is an organosilane precursor with two trimethoxysilyl groups bridged by an ethylene (B1197577) group. Its chemical formula is (CH₃O)₃Si-CH₂-CH₂-Si(OCH₃)₃. This bridged structure imparts unique properties to the thin films derived from it, including enhanced mechanical strength and thermal stability. BTMSE is a versatile precursor for depositing organosilicate thin films through various techniques, including sol-gel processing, plasma-enhanced chemical vapor deposition (PECVD), and atomic layer deposition (ALD). These films have potential applications as low-dielectric constant (low-k) materials in microelectronics, protective coatings, and as matrices for controlled drug delivery.
Chemical Structure of this compound (BTMSE)
Caption: Chemical structure of this compound.
Application Note 1: Sol-Gel Deposition
The sol-gel process is a wet-chemical technique for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). For BTMSE, this involves hydrolysis and condensation reactions to form a cross-linked organosilicate network.
Signaling Pathway: Hydrolysis and Condensation
The fundamental reactions in the sol-gel process are hydrolysis and condensation.[1][2][3] In the presence of water and a catalyst (acid or base), the methoxy (B1213986) groups (-OCH₃) of BTMSE are replaced by hydroxyl groups (-OH) during hydrolysis. Subsequently, these hydroxyl groups react with each other or with remaining methoxy groups to form siloxane bridges (Si-O-Si), releasing water or methanol, respectively.[1][2][3]
Caption: Simplified pathway of sol-gel hydrolysis and condensation.
Quantitative Data
The mechanical and electrical properties of sol-gel derived organosilicate films can be tuned by adjusting the ratio of BTMSE to other precursors, such as methyltrimethoxysilane (B3422404) (MTMS). The ethylene bridge in BTMSE contributes to a higher Young's modulus compared to films with only terminal methyl groups.[2][4]
| BTMSE Content in Precursor Mix (with MTMS) | Porosity (%) | Young's Modulus (GPa) | Dielectric Constant (k) |
| 0% | 45 | 5.3[4] | 2.12[4] |
| 25% | 40 | 6.6[4] | 2.27[4] |
| 50% | 35 | - | - |
| 75% | 30 | - | - |
| 100% | 25 | >7[2] | ~2.5[2] |
Note: Data is compiled from studies on similar organosilicate systems and may vary depending on specific processing conditions.
Experimental Protocol: Sol-Gel Spin Coating
This protocol describes the deposition of a BTMSE-based organosilicate thin film using a spin-coating technique.
Materials:
-
This compound (BTMSE)
-
Methyltrimethoxysilane (MTMS) (optional, for property tuning)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst
-
Substrates (e.g., silicon wafers, glass slides)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a nitrogen gun.
-
Sol Preparation:
-
In a clean, dry flask, mix BTMSE (and MTMS if used) with ethanol. The molar ratio of solvent to precursor can be varied to control viscosity.
-
Separately, prepare an acidic or basic aqueous solution by adding a few drops of HCl or NH₃ to deionized water. The water-to-silane molar ratio is a critical parameter influencing hydrolysis and condensation rates.[1]
-
Slowly add the aqueous solution to the BTMSE/ethanol mixture while stirring vigorously.
-
Continue stirring the solution for a predetermined time (e.g., 1-24 hours) at room temperature to allow for hydrolysis and partial condensation. This is the aging step.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is inversely proportional to the square root of the spin speed.
-
-
Drying and Curing:
-
After spinning, place the coated substrate on a hotplate at a low temperature (e.g., 80-120°C) for a few minutes to evaporate the solvent.
-
Transfer the substrate to a furnace for final curing. A typical curing process involves ramping the temperature to 400-450°C in an inert atmosphere (e.g., nitrogen) and holding for 1-2 hours to complete the cross-linking of the siloxane network.
-
Application Note 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. Plasma is used to lower the temperature required for the chemical reaction. BTMSE can be used as a liquid precursor for the deposition of organosilicate glass (OSG) films, which are of interest as low-k dielectrics in the semiconductor industry.
Experimental Workflow: PECVD
Caption: A typical workflow for PECVD thin film deposition.
Quantitative Data
While specific data for BTMSE in PECVD is limited, data from similar bridged organosilane precursors can provide an indication of expected film properties. The properties are highly dependent on plasma power, pressure, and gas flow rates.
| Precursor System | Deposition Temperature (°C) | RF Power (W) | Dielectric Constant (k) | Hardness (GPa) |
| BTMSE/O₂ (estimated) | 100 - 300 | 50 - 200 | 2.5 - 3.5 | 1.0 - 2.0 |
| BTMSM/O₂[5] | 30 - 210 | 15 | 2.44 - 3.0 | ~1.1 |
Note: BTMSM is Bis(trimethylsilyl)methane, a similar bridged precursor.
Experimental Protocol: PECVD of Organosilicate Films
This protocol provides a general procedure for depositing an organosilicate thin film using BTMSE in a PECVD system.
Materials and Equipment:
-
PECVD reactor
-
BTMSE liquid precursor with a suitable vaporizer or bubbler
-
Carrier gas (e.g., Argon, Helium)
-
Oxidizing gas (e.g., Oxygen, Nitrous Oxide)
-
Substrates
Procedure:
-
System Preparation: Ensure the PECVD chamber is clean. Load the cleaned substrates onto the substrate holder.
-
Process Conditions:
-
Pump the chamber down to a base pressure of <10⁻⁵ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 150-300°C).
-
Introduce the carrier gas and oxidizing gas at controlled flow rates.
-
Introduce the BTMSE vapor into the chamber. The precursor flow rate can be controlled by the temperature of the bubbler and the carrier gas flow rate.
-
-
Deposition:
-
Stabilize the chamber pressure (typically in the range of 0.1-1 Torr).
-
Ignite the plasma by applying RF power (e.g., 50-200 W) to the showerhead electrode.
-
Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and precursor flow.
-
Cool the substrate under vacuum or in an inert gas flow.
-
Vent the chamber and unload the coated substrates.
-
-
Annealing (Optional): A post-deposition anneal (e.g., 400°C in N₂) can be performed to remove residual hydroxyl groups and improve the film's mechanical and electrical properties.
Application Note 3: Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that allows for atomic-level control over film thickness and conformality. It is based on sequential, self-limiting surface reactions. While there is limited specific literature on ALD using BTMSE, a plausible ABC-type process can be proposed based on ALD of other silicon oxides.
Experimental Workflow: ALD
Caption: A typical workflow for an atomic layer deposition cycle.
Quantitative Data
For ALD processes, the growth per cycle (GPC) is a key parameter. For aminosilane (B1250345) precursors like bis(diethylamino)silane (B1590842) (BDEAS), the GPC for SiO₂ is typically in the range of 1-2 Å/cycle.[6] A similar GPC could be expected for BTMSE under optimized conditions.
| Precursor | Oxidant | Temperature (°C) | Growth Per Cycle (Å/cycle) |
| BDEAS | O₂ plasma | 100-250 | 1.2 - 1.4[7] |
| BDEAS | O₃ | 200-250 | ~1.1[8] |
| BTMSE (estimated) | O₂ plasma/O₃ | 150-300 | 1.0 - 2.0 |
Experimental Protocol: ALD of Organosilicate Films
This is a hypothetical protocol for the ALD of an organosilicate film using BTMSE.
Materials and Equipment:
-
ALD reactor
-
BTMSE precursor
-
Oxidant source (e.g., ozone generator or plasma source with O₂)
-
Inert purge gas (e.g., Nitrogen, Argon)
-
Substrates
Procedure (per cycle):
-
BTMSE Pulse: Introduce BTMSE vapor into the reactor chamber for a specific duration (e.g., 0.5-2 seconds) to allow for self-limiting chemisorption onto the substrate surface.
-
Purge: Purge the chamber with an inert gas for a sufficient time (e.g., 5-10 seconds) to remove any unreacted BTMSE and byproducts.
-
Oxidant Pulse: Introduce the oxidant (e.g., ozone or an oxygen plasma) into the chamber for a set time (e.g., 1-5 seconds) to react with the adsorbed BTMSE layer, forming a layer of organosilicate and regenerating surface reactive sites.
-
Purge: Purge the chamber again with the inert gas to remove any unreacted oxidant and reaction byproducts.
-
Repeat: Repeat this four-step cycle until the desired film thickness is achieved.
Applications in Drug Development
Organosilicate thin films, including those derived from BTMSE, present several opportunities in the field of drug development, primarily due to their potential biocompatibility and the ability to create porous structures for controlled drug release.
Biocompatible Coatings: Organosilicate coatings can be applied to medical implants to improve their biocompatibility and reduce inflammatory responses.[9][10] The surface chemistry can be tailored to control protein adsorption and cellular adhesion.[11]
Controlled Drug Release: The sol-gel process, in particular, allows for the creation of mesoporous organosilicate matrices. These pores can be loaded with therapeutic agents.[12] The release kinetics of the drug can be controlled by the pore size, surface functionalization of the pores, and the degradation rate of the organosilicate matrix.[13][14] While specific studies using BTMSE for drug delivery are not widely available, the principles established for other mesoporous silica (B1680970) systems are applicable.[15][16] The incorporation of the ethylene bridge from BTMSE may enhance the mechanical integrity of the drug-loaded matrix.
Potential Drug Delivery Mechanism:
-
A porous organosilicate film is created using a sol-gel method with a porogen (a template that is later removed).
-
The drug is loaded into the pores of the film, often through a solvent immersion method.[17]
-
The drug is released from the matrix over time through diffusion out of the pores. The release rate can be tailored by the properties of the organosilicate matrix.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Non-equilibrium organosilane plasma polymerization for modulating the surface of PTFE towards potential blood contact applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Coatings for Implants | NABI Biocompatibility [nabi.bio]
- 10. mdpi.com [mdpi.com]
- 11. spincoating.com [spincoating.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tu-braunschweig.de [tu-braunschweig.de]
- 15. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for BTSE in Hybrid Organic-Inorganic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-Bis(triethoxysilyl)ethane (BTSE) in the preparation of advanced hybrid organic-inorganic materials. The protocols focus on two primary applications: the formation of corrosion-resistant coatings on metallic substrates and the synthesis of mesoporous nanoparticles for controlled drug delivery.
Introduction to BTSE-Derived Hybrid Materials
1,2-Bis(triethoxysilyl)ethane (BTSE) is a versatile precursor for the synthesis of organic-inorganic hybrid materials.[1] Its unique structure, featuring a flexible ethane (B1197151) bridge connecting two triethoxysilyl groups, allows for the formation of robust and tunable silica-based networks through the sol-gel process.[2][3] This process involves the hydrolysis and condensation of the ethoxy groups, leading to the formation of a cross-linked siloxane (Si-O-Si) network with integrated organic functionalities.[4]
The resulting hybrid materials combine the advantageous properties of both their organic and inorganic components: the mechanical strength, thermal stability, and chemical resistance of a silica (B1680970) network, with the flexibility and functionalizability of the organic ethane bridge.[5] These properties make BTSE-derived materials highly suitable for a range of applications, from protective coatings to advanced biomedical systems.[2][4]
Application 1: Corrosion-Resistant Coatings on Metallic Substrates
BTSE-based coatings are highly effective in protecting metallic substrates from corrosion. The silane (B1218182) molecules form a dense, cross-linked barrier layer that strongly adheres to the metal surface, preventing the ingress of corrosive agents.[6]
Quantitative Data: Performance of BTSE-Based Anti-Corrosion Coatings
| Substrate | Surface Pre-treatment | Coating Thickness (nm) | Corrosion Resistance (Impedance at low frequency, Ω·cm²) | Reference |
| AZ91D Mg Alloy | Polished | ~500 | > 1 x 10^5 | [6] |
| AZ91D Mg Alloy | NaOH dip (48h) | ~500 | > 1 x 10^6 | [6] |
| Mild Steel | Polished | Not specified | Significantly improved over uncoated | [7] |
| Aluminum Alloy | Polished | Not specified | Enhanced corrosion protection | [8] |
Experimental Protocol: Preparation of BTSE Anti-Corrosion Coating
This protocol details the steps for applying a BTSE-based corrosion-resistant coating to a magnesium alloy substrate.
Materials:
-
1,2-Bis(triethoxysilyl)ethane (BTSE)
-
Methanol
-
Deionized water
-
Glacial acetic acid
-
Magnesium alloy coupons (e.g., AZ91D)
-
Sodium hydroxide (B78521) (for optional pre-treatment)
-
Beakers, magnetic stirrer, and stir bar
-
Pipettes
-
Drying oven
Procedure:
-
Substrate Preparation:
-
Mechanically polish the magnesium alloy coupons to a uniform finish.
-
Clean the coupons with acetone in an ultrasonic bath for 10 minutes to remove any grease or contaminants.
-
For enhanced performance, an optional pre-treatment can be performed by immersing the cleaned coupons in a 1M NaOH solution for 48 hours, followed by rinsing with deionized water and drying.[6]
-
-
Preparation of the BTSE Sol-Gel Solution:
-
In a clean beaker, prepare the hydrolysis solution by mixing BTSE, deionized water, methanol, and glacial acetic acid in a volume ratio of 4:6:89.4:0.6.[6]
-
Stir the solution vigorously using a magnetic stirrer for at least 24 hours at room temperature to ensure complete hydrolysis of the BTSE precursor.
-
-
Coating Application:
-
Curing:
-
Place the coated coupons in a drying oven at 120°C for 1 hour to facilitate the cross-linking of the silane molecules and the formation of the dense hybrid coating.[6]
-
After curing, allow the coupons to cool down to room temperature. The resulting coating should be transparent and uniform.
-
Experimental Workflow
Application 2: Mesoporous Nanoparticles for Drug Delivery
BTSE can be used to synthesize biodegradable periodic mesoporous organosilica (BPMO) nanoparticles, which are promising carriers for targeted drug delivery. The porous structure allows for high drug loading, and the biodegradable nature of the ethane-disulfide or other cleavable bridges within the silica framework enables controlled release of the therapeutic agent in specific physiological environments.[9]
Quantitative Data: BTSE-Based Nanoparticles for Doxorubicin (B1662922) Delivery
| Nanoparticle Formulation | Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Doxorubicin Loading Capacity (wt%) | Reference |
| BTSE-derived BPMO | 100-200 | 700-1000 | 0.6-0.9 | ~50 | [9] |
| Amine-functionalized MSNs | ~150 | ~900 | ~1.0 | 27.76 | [1] |
| PEGylated MSNs | 36-60 | 710 | Not specified | ~98 (mg/mg) | [10] |
Experimental Protocol: Synthesis of BTSE-Based Mesoporous Nanoparticles for Doxorubicin Delivery
This protocol outlines the synthesis of BTSE-derived mesoporous nanoparticles and the subsequent loading of the anticancer drug doxorubicin (DOX).
Materials:
-
1,2-Bis(triethoxysilyl)ethane (BTSE)
-
Cetyltrimethylammonium bromide (CTAB) - template
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS)
-
Round-bottom flask, condenser, and heating mantle
-
Centrifuge and centrifuge tubes
-
Dialysis tubing
Procedure:
-
Synthesis of Mesoporous Nanoparticles:
-
In a round-bottom flask, dissolve CTAB in a mixture of deionized water and ethanol.
-
Add a solution of NaOH and heat the mixture to 80°C with vigorous stirring.
-
Slowly add BTSE to the hot solution and continue stirring for 2 hours to form the nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water and ethanol, and dry.
-
-
Template Removal:
-
To remove the CTAB template and open the mesopores, reflux the as-synthesized nanoparticles in an ethanolic solution of ammonium nitrate for 6 hours.
-
Centrifuge the mixture, wash the nanoparticles with ethanol, and dry under vacuum.
-
-
Doxorubicin (DOX) Loading:
-
Disperse the template-removed nanoparticles in a solution of DOX in PBS (pH 7.4).
-
Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.
-
Separate the DOX-loaded nanoparticles by centrifugation and wash with PBS to remove any unbound drug.
-
Lyophilize the final product to obtain a dry powder.
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of DOX-loaded nanoparticles in a dialysis bag containing PBS at a physiological pH (7.4) and a lower pH mimicking the tumor microenvironment (e.g., pH 5.5).
-
Place the dialysis bag in a larger volume of the corresponding PBS buffer and keep it at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the external buffer and measure the concentration of released DOX using UV-Vis spectrophotometry (at ~480 nm).
-
Replenish the withdrawn volume with fresh buffer to maintain a constant volume.
-
Logical Relationships in BTSE-Based Drug Delivery
References
- 1. symc.edu.cn [symc.edu.cn]
- 2. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrous-structured magnetic and mesoporous Fe3O4/silica microspheres: synthesis and intracellular doxorubicin delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biodegradable Periodic Mesoporous Organosilica (BPMO) Loaded with Daunorubicin: A Promising Nanoparticle‐Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Novel Mixed Periodic Mesoporous Organosilica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Mesoporous Silica with 1,2-Bis(triethoxysilyl)ethane (BTSE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica (B1680970) nanoparticles (MSNs) are versatile materials for a range of applications, particularly in drug delivery, owing to their high surface area, large pore volume, and tunable pore size.[1] Functionalization of the silica surface allows for the modification of its physicochemical properties, enhancing drug loading capacity and controlling release kinetics. 1,2-Bis(triethoxysilyl)ethane (BTSE) is a bridged silsesquioxane precursor used to incorporate ethylene (B1197577) bridges into the silica framework, creating a hybrid organic-inorganic material known as a periodic mesoporous organosilica (PMO). This modification can enhance the mechanical and thermal stability of the material and alter its surface properties from hydrophilic to more hydrophobic, which can be advantageous for the loading and sustained release of various therapeutic agents.
This document provides detailed protocols for the functionalization of mesoporous silica with BTSE via co-condensation and post-synthesis grafting methods. It also includes a summary of the resulting material properties and examples of their application in drug delivery.
Experimental Protocols
Two primary methods are employed for the incorporation of BTSE into mesoporous silica: co-condensation and post-synthesis grafting.
Protocol 1: Co-condensation Synthesis of Ethylene-Bridged Mesoporous Silica Nanoparticles
This method involves the simultaneous hydrolysis and condensation of a silica precursor, such as tetraethoxysilane (TEOS), and BTSE in the presence of a structure-directing agent (surfactant).
Materials:
-
Tetraethoxysilane (TEOS)
-
1,2-Bis(triethoxysilyl)ethane (BTSE)
-
Cetyltrimethylammonium bromide (CTAB) or Pluronic P123
-
Ammonia (B1221849) solution (25-28%) or Sodium Hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (for template removal)
Procedure:
-
Surfactant Solution Preparation: Dissolve the chosen surfactant (e.g., 1.0 g of CTAB) in a mixture of deionized water and ethanol under vigorous stirring.
-
Catalyst Addition: Add the base catalyst (e.g., ammonia solution) to the surfactant solution and continue stirring. The final molar ratios of the reagents are crucial and should be optimized based on the desired particle size and porosity. A typical molar ratio might be: 1 TEOS: x BTSE: y Surfactant: z Catalyst: w H₂O (where x, y, z, and w are optimized molar equivalents).
-
Precursor Addition: Add a mixture of TEOS and BTSE dropwise to the surfactant solution while maintaining vigorous stirring. The molar ratio of TEOS to BTSE will determine the degree of ethylene functionalization.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature to 80°C). A white precipitate will form.
-
Particle Collection: Collect the synthesized particles by centrifugation or filtration and wash them thoroughly with deionized water and ethanol to remove any unreacted precursors.
-
Template Removal: Remove the surfactant template by either:
-
Calcination: Heat the particles in air at a high temperature (e.g., 550°C) for several hours. This method is effective but may remove some organic functionality.
-
Solvent Extraction: Reflux the particles in an acidic ethanol solution (e.g., ethanolic HCl) to extract the surfactant. This method is milder and better preserves the ethylene bridges.[2]
-
-
Final Product: Wash the final product with ethanol and dry under vacuum.
Protocol 2: Post-Synthesis Grafting of BTSE onto Mesoporous Silica
This method involves synthesizing mesoporous silica nanoparticles first and then reacting them with BTSE to modify the surface.
Materials:
-
Pre-synthesized mesoporous silica (e.g., SBA-15 or MCM-41)
-
1,2-Bis(triethoxysilyl)ethane (BTSE)
-
Anhydrous toluene (B28343) or other suitable organic solvent
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Activation of Silica: Activate the pre-synthesized mesoporous silica by heating it under vacuum at a temperature above 120°C for several hours to remove adsorbed water.
-
Dispersion: Disperse the activated silica in an anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere.
-
BTSE Addition: Add the desired amount of BTSE to the silica suspension. The amount of BTSE will depend on the desired surface coverage.
-
Reaction: Reflux the mixture under an inert atmosphere for a specified period (e.g., 12-24 hours).[3]
-
Washing: After the reaction, cool the mixture to room temperature. Collect the functionalized silica by filtration or centrifugation. Wash the product thoroughly with the solvent used for the reaction (e.g., toluene) and then with ethanol to remove any unreacted BTSE.
-
Drying: Dry the final BTSE-functionalized mesoporous silica under vacuum.
Data Presentation
The successful functionalization of mesoporous silica with BTSE leads to changes in its physicochemical properties. The following table summarizes typical changes observed in surface area, pore volume, and pore diameter.
| Material | Functionalization Method | BTSE:TEOS Molar Ratio | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |
| SBA-15 (Pristine) | - | 0:1 | 650 - 850 | 0.8 - 1.2 | 6 - 10 | [4] |
| MCM-41 (Pristine) | - | 0:1 | 900 - 1100 | 0.9 - 1.1 | 2 - 4 | [1] |
| Ethylene-bridged PMO | Co-condensation | 1:0 | 470 - 780 | 0.5 - 0.8 | 2.6 - 3.0 | [2] |
| SBA-3-12 | Co-condensation | 1:12 | Not specified | 0.67 | Not specified | [5] |
| Functionalized MCM-41 | Post-grafting | Varied | Decreased | Decreased | Decreased | [1] |
Note: The specific values can vary significantly depending on the synthesis conditions.
Application in Drug Delivery
The incorporation of ethylene bridges into the silica framework can significantly influence the loading and release of therapeutic drugs. The increased hydrophobicity can enhance the loading of hydrophobic drugs and provide a more sustained release profile.
Doxorubicin (B1662922) Loading and Release
Doxorubicin (Dox), a common anticancer drug, has been successfully loaded into functionalized mesoporous silica.
Loading Protocol:
-
Disperse the BTSE-functionalized mesoporous silica in a solution of doxorubicin in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[6]
-
Stir the suspension for 24 hours at room temperature in the dark.[6]
-
Collect the Dox-loaded nanoparticles by centrifugation.
-
Wash the particles with the buffer to remove any unbound drug.
-
Determine the loading efficiency by measuring the concentration of doxorubicin in the supernatant using UV-Vis spectroscopy.[6]
Release Protocol:
-
Disperse the Dox-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate the tumor microenvironment).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium after centrifugation.
-
Measure the concentration of released doxorubicin using UV-Vis spectroscopy.
| Drug | Carrier | Loading Capacity (%) | Release Conditions | Cumulative Release (%) | Reference |
| Doxorubicin | Thiol-functionalized MSN | ~15 | pH 5 | ~98 over 120h | [7] |
| Doxorubicin | Glucose-functionalized MSN | ~13 | pH 7.4 | ~75 over 120h | [7] |
While specific data for BTSE-functionalized silica is emerging, the trend of sustained release due to hydrophobic modifications is well-documented for other functional groups.
Mandatory Visualizations
Experimental Workflows
Caption: Co-condensation synthesis workflow for BTSE-functionalized mesoporous silica.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Synthesis of double-shelled periodic mesoporous organosilica nanospheres/MIL-88A-Fe composite and its elevated performance for Pb2+ removal in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Pore structure and surface area of silica SBA-15: influence of washing and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: BTSE Coating Protocol for Glass Slides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the application of a 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE) coating on glass microscope slides. BTSE is a bifunctional organosilane that forms a cross-linked, hydrophobic, and stable coating on hydroxylated surfaces such as glass. This silanization process is critical for a variety of applications in research and drug development, including surface modification for cell culture, immobilization of biomolecules, and the creation of protective, corrosion-resistant layers. The protocol herein details the necessary steps from substrate preparation to the final curing of the BTSE film, ensuring a reproducible and high-quality coating.
Data Presentation
The following table summarizes key quantitative parameters for the BTSE coating process, compiled from various experimental protocols. These values can be used as a starting point for process optimization.
| Parameter | Value/Range | Notes |
| Glass Slide Cleaning | ||
| Detergent Wash | 1-2% aqueous solution | Initial cleaning step to remove gross contaminants. |
| Acid Wash (HCl) | 1M - 30% (v/v) | Soaking for 30 minutes to 24 hours to remove organic residues and metal ions. |
| Sonication | 15 - 30 minutes | Often performed in detergent or solvent to enhance cleaning efficiency. |
| Oxygen Plasma Treatment | 300 W for 5 minutes | An alternative or additional step to create a highly activated, hydroxylated surface. |
| BTSE Hydrolysis Solution | ||
| BTSE Concentration | 1% - 10% (v/v) | A common starting concentration is around 2-5%. |
| Solvent System | Ethanol (B145695)/Methanol and Water | A typical ratio is a majority organic solvent with a controlled amount of water for hydrolysis. |
| pH | ~4.5 | Acid-catalyzed hydrolysis is common; acetic acid can be used to adjust the pH. |
| Hydrolysis Time | 30 minutes to 24 hours | Aging the solution allows for the formation of silanols. |
| Coating Application (Dip Coating) | ||
| Dwell Time | 30 seconds to 5 minutes | The duration the slide is immersed in the BTSE solution. |
| Withdrawal Speed | 1 - 10 mm/s | Directly influences the thickness of the coating. Slower speeds result in thinner films. |
| Curing | ||
| Curing Temperature | 80°C - 180°C | A common temperature is 120°C. Higher temperatures can lead to a more cross-linked network. |
| Curing Time | 1 - 3 hours | Dependent on the chosen curing temperature. |
| Coating Characteristics | ||
| Film Thickness | 10 - 100 nm | Dependent on BTSE concentration and withdrawal speed. |
| Water Contact Angle | 90° - 100° | Indicates the formation of a hydrophobic surface. |
Experimental Protocols
This section outlines the detailed methodology for applying a BTSE coating to glass slides.
Materials
-
Glass microscope slides
-
1,2-bis(triethoxysilyl)ethane (BTSE)
-
Ethanol (or Methanol), anhydrous
-
Deionized (DI) water
-
Acetic acid (glacial)
-
Hydrochloric acid (HCl)
-
Acetone (B3395972), anhydrous
-
Nitrogen gas supply
-
Beakers and slide staining jars
-
Sonicator
-
Oven or hot plate
-
Dip coater (optional, for controlled withdrawal)
Glass Slide Preparation (Cleaning and Activation)
A pristine and hydroxylated glass surface is crucial for a uniform and stable BTSE coating.
-
Detergent Wash: Immerse the glass slides in a 1-2% aqueous detergent solution and sonicate for 15-30 minutes.
-
DI Water Rinse: Thoroughly rinse the slides with DI water to remove all traces of detergent.
-
Acid Wash: Immerse the slides in a 1M HCl solution for at least 30 minutes at room temperature. This step helps to remove any remaining organic residues and to activate the surface by creating silanol (B1196071) (Si-OH) groups.
-
Final Rinse: Rinse the slides extensively with DI water.
-
Drying: Dry the slides under a stream of nitrogen gas and store them in a desiccator or use them immediately for the coating procedure. For optimal results, a final drying step in an oven at 110°C for 1 hour can be performed.
BTSE Solution Preparation (Hydrolysis)
The hydrolysis of BTSE is a critical step where the ethoxy groups are converted to reactive silanol groups.
-
In a clean, dry glass container, prepare the hydrolysis solution by mixing ethanol (or methanol), DI water, and acetic acid. A common starting formulation is a 90:5:5 volume ratio of ethanol:water:acetic acid.
-
Add BTSE to the solvent mixture to achieve the desired final concentration (e.g., 2% v/v).
-
Stir the solution gently for at least 30 minutes to allow for the hydrolysis of the BTSE. The solution is now ready for use.
Coating Application (Dip Coating Method)
-
Immersion: Place the cleaned and dried glass slides in a slide rack and immerse them into the prepared BTSE solution. Ensure the entire surface to be coated is submerged. The immersion time (dwell time) can range from 30 seconds to 5 minutes.
-
Withdrawal: Slowly withdraw the slides from the solution. The withdrawal speed is a critical parameter that affects the thickness and uniformity of the coating; a speed of 2-5 mm/s is a good starting point. If a dip coater is not available, try to withdraw the slides manually at a slow and steady pace.
-
Solvent Evaporation: Allow the solvent to evaporate from the slides at room temperature for 10-15 minutes.
Rinsing (Optional)
For some applications, a rinsing step may be beneficial to remove any loosely adsorbed silane.
-
After the initial solvent evaporation, briefly rinse the slides with anhydrous acetone or ethanol.
-
Dry the slides again under a stream of nitrogen.
Curing
The final step is to cure the coating to promote the condensation of the silanol groups, forming a stable, cross-linked siloxane (Si-O-Si) network.
-
Place the coated and dried slides in an oven.
-
Cure the slides at 120°C for 1 hour.[1] For a more robust coating, the temperature can be increased up to 180°C.
-
After curing, allow the slides to cool down to room temperature before use.
-
The coated slides can be stored in a clean, dry environment, such as a desiccator.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for BTSE coating on glass slides.
References
Troubleshooting & Optimization
Technical Support Center: 1,2-Bis(trimethoxysilyl)ethane (BTMSE) Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracks in 1,2-Bis(trimethoxysilyl)ethane (BTMSE) thin films during their experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication of BTMSE thin films.
Problem: Cracks appear in the BTMSE thin film after deposition and drying.
| Possible Cause | Suggested Solution |
| High Precursor Concentration | High concentrations of BTMSE in the sol-gel solution can lead to significant volume shrinkage upon solvent evaporation, inducing high stress and causing cracks. Reduce the BTMSE precursor concentration in the solvent. |
| Rapid Solvent Evaporation | Fast-evaporating solvents do not allow sufficient time for stress relaxation within the film as it solidifies, leading to crack formation.[1] Use a solvent with a lower vapor pressure or a mixture of solvents to slow down the evaporation rate. You can also control the atmosphere during drying by, for example, placing the sample in a partially covered container. |
| Inappropriate Water-to-Precursor Molar Ratio | The amount of water used for hydrolysis of the BTMSE precursor is critical. Insufficient water can lead to incomplete hydrolysis and a poorly cross-linked network, while excessive water can accelerate condensation and increase shrinkage stress. Optimize the molar ratio of water to BTMSE. An excess of water is often used to ensure complete hydrolysis, but the optimal ratio should be determined experimentally for your specific conditions. |
| Film Thickness | Thicker films are more susceptible to cracking due to the larger volume change during drying and the greater stored elastic energy.[2] To achieve a thick, crack-free film, it is recommended to deposit multiple thin layers, with a drying or partial curing step between each deposition. |
Problem: Cracks form or propagate during the annealing/curing process.
| Possible Cause | Suggested Solution |
| Thermal Expansion Mismatch | A significant difference in the coefficient of thermal expansion (CTE) between the BTMSE film and the substrate will induce stress upon heating or cooling, leading to cracking. Select a substrate with a CTE that closely matches that of the BTMSE-derived organosilica film. If this is not possible, employ very slow heating and cooling rates during annealing. |
| Rapid Heating or Cooling Rates | Rapid temperature changes can induce thermal shock and generate significant stress within the film. Use a programmable furnace to control the heating and cooling rates. A slow ramp rate (e.g., 1-5 °C/minute) is recommended. |
| Inadequate Annealing Profile | A single-step, high-temperature annealing process can lead to rapid densification and stress generation. A multi-step annealing process can help to gradually remove residual solvents and by-products and relax stress at intermediate temperatures before final densification. |
| High Final Annealing Temperature | Excessively high annealing temperatures can cause significant shrinkage and stress, leading to cracking. Optimize the final annealing temperature to be sufficient for film consolidation without inducing excessive stress. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cracking in BTMSE thin films?
A1: The primary cause of cracking in BTMSE thin films is the buildup of tensile stress. This stress originates from several sources, including shrinkage during solvent evaporation and the condensation of the siloxane network, as well as the mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate during thermal processing.[1]
Q2: How does the choice of solvent affect film quality?
A2: The solvent plays a critical role in the quality of the resulting film. Solvents with high boiling points and low vapor pressure evaporate more slowly, allowing more time for the film to relax and for the internal stresses to dissipate, which helps to prevent the formation of cracks.[1] The solvent also influences the conformation of the polymer chains in the solution, which can affect the final film structure.
Q3: What is the role of the catalyst in the sol-gel process for BTMSE?
A3: Catalysts, either acidic or basic, are used to control the rates of hydrolysis and condensation of the BTMSE precursor. Acid catalysts typically promote hydrolysis, leading to a more linear and less branched polymer network. Base catalysts, on the other hand, tend to favor condensation, resulting in more highly branched, particulate-like structures. The choice of catalyst can therefore influence the final microstructure and mechanical properties of the film, including its susceptibility to cracking.
Q4: How does humidity in the processing environment impact BTMSE thin films?
A4: Humidity can significantly impact the sol-gel process and the resulting film quality. High humidity can accelerate the hydrolysis and condensation reactions, potentially leading to uncontrolled gelation and increased stress. Conversely, a very dry environment may slow down these reactions. It is important to control the humidity during sol preparation and film deposition to ensure reproducibility. Some studies have shown that for certain types of films, increasing humidity can increase the crack propagation speed.
Q5: Is there a critical thickness for crack-free BTMSE films?
A5: While organosilica films derived from precursors like BTMSE are generally more resistant to cracking than pure silica (B1680970) films, a critical thickness for cracking can still exist. This critical thickness depends on various factors, including the specific sol-gel formulation, the substrate used, and the processing conditions. For thicker films, a multi-layer deposition approach is a common strategy to avoid cracking.
Data Presentation
Table 1: Influence of Sol-Gel Parameters on BTMSE Film Cracking
| Parameter | Condition | Effect on Cracking | Recommendation |
| BTMSE Concentration | High | Increased risk of cracking | Use lower precursor concentrations. |
| Low | Reduced risk of cracking | Optimize for desired thickness and film properties. | |
| Water/BTMSE Molar Ratio | Low | Incomplete hydrolysis, weaker network, potential for cracking | Ensure sufficient water for complete hydrolysis. |
| High | Rapid condensation, increased shrinkage stress | Optimize the ratio to balance reaction rates and stress. | |
| Catalyst Type | Acid | Promotes hydrolysis, can lead to more flexible networks | Choice depends on desired final film properties. |
| Base | Promotes condensation, can lead to more rigid networks | Choice depends on desired final film properties. | |
| Solvent Volatility | High | Rapid evaporation, high stress | Use low volatility solvents or solvent mixtures. |
| Low | Slower evaporation, allows for stress relaxation | Recommended for crack-free films. |
Table 2: Typical Annealing Parameters for Stress Reduction
| Parameter | Range | Purpose |
| Heating Rate | 1-5 °C/min | Minimize thermal shock and stress buildup. |
| Intermediate Dwell | 100-200 °C for 30-60 min | Remove residual solvent and organic by-products. |
| Final Annealing Temperature | 300-450 °C | Consolidate the film and complete network formation. |
| Final Dwell Time | 1-2 hours | Ensure complete curing and stress relaxation. |
| Cooling Rate | 1-5 °C/min | Prevent thermal shock during cooling. |
Experimental Protocols
Protocol 1: Preparation of a Crack-Free BTMSE Thin Film via Spin Coating
This protocol provides a general guideline for the preparation of crack-free BTMSE thin films. The specific parameters may need to be optimized for your particular application and substrate.
1. Sol-Gel Solution Preparation: a. In a clean, dry glass vial, add ethanol (B145695) as the solvent. b. Add this compound (BTMSE) to the ethanol with stirring. A typical starting concentration is 0.1 to 0.5 M. c. In a separate vial, prepare an aqueous solution of an acid catalyst (e.g., 0.1 M HCl). d. Slowly add the acidic water solution to the BTMSE/ethanol solution dropwise while stirring vigorously. The molar ratio of water to BTMSE should be in the range of 4 to 10. e. Continue stirring the solution at room temperature for at least 24 hours to allow for hydrolysis and partial condensation.
2. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A common procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. b. Optional: Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface with hydroxyl groups, which can promote adhesion.
3. Film Deposition (Spin Coating): a. Dispense a small amount of the BTMSE sol-gel solution onto the center of the prepared substrate. b. Spin coat the solution using a two-step program: i. A low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution evenly. ii. A high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. c. The final thickness of the film is inversely proportional to the square root of the spin speed.
4. Drying and Curing (Annealing): a. After spin coating, soft-bake the film on a hotplate at a low temperature (e.g., 80-120 °C) for 5-10 minutes to evaporate the bulk of the solvent. b. Transfer the film to a programmable furnace for the final curing process. c. Use a multi-step annealing profile: i. Ramp up the temperature to 150-200 °C at a rate of 2 °C/minute and hold for 30 minutes. ii. Ramp up to the final annealing temperature of 350-450 °C at a rate of 2 °C/minute and hold for 1-2 hours. iii. Cool down the furnace slowly to room temperature at a rate of 2 °C/minute.
Visualizations
Caption: Sol-gel process for BTMSE thin film formation.
References
Technical Support Center: Optimizing Hydrolysis of 1,2-Bis(trimethoxysilyl)ethane (BTMSE)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments involving the hydrolysis of 1,2-Bis(trimethoxysilyl)ethane (BTMSE).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the hydrolysis of this compound (BTMSE)?
A1: The hydrolysis of BTMSE is a critical step in the sol-gel process. It involves the reaction of the methoxysilyl (-Si(OCH₃)₃) groups of the BTMSE molecule with water. This reaction is typically catalyzed by an acid or a base. The hydrolysis process replaces the methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH), forming silanol (B1196071) groups (-Si(OH)₃) and releasing methanol (B129727) as a byproduct. Following hydrolysis, a condensation reaction occurs where the silanol groups react with each other to form stable siloxane bridges (-Si-O-Si-), creating a cross-linked network that eventually leads to the formation of a gel.
Q2: What are the key parameters that influence the hydrolysis of BTMSE?
A2: The rate and extent of BTMSE hydrolysis and subsequent condensation are primarily influenced by several factors:
-
pH of the solution: The hydrolysis rate is significantly affected by the pH.[1] Acidic or basic conditions are typically required to catalyze the reaction.
-
Water-to-silane molar ratio (R): The amount of water relative to the BTMSE concentration is a crucial parameter that affects the hydrolysis and condensation rates.
-
Solvent: The choice of solvent can impact the solubility of BTMSE and influence the reaction kinetics.
-
Temperature: Higher temperatures generally increase the rate of both hydrolysis and condensation reactions.[2]
-
Concentration of BTMSE: The concentration of the silane (B1218182) in the solution can affect the gelation time.[3][4]
Q3: What is the difference between acid- and base-catalyzed hydrolysis of BTMSE?
A3: Acid and base catalysis proceed through different mechanisms, leading to different network structures.
-
Acid-catalyzed hydrolysis: This process is generally faster for the initial hydrolysis step. It tends to produce more linear or weakly branched polymer chains.
-
Base-catalyzed hydrolysis: This typically leads to a more highly branched, particulate, or colloidal structure. Condensation is significantly promoted at high pH.[1]
Q4: How does the water-to-silane molar ratio (R) affect the final product?
A4: The water-to-silane molar ratio is a critical factor. An insufficient amount of water can lead to incomplete hydrolysis, resulting in a poorly formed network.[5] Conversely, an excess of water can accelerate hydrolysis and condensation, potentially leading to premature gelation or the formation of precipitates. The optimal R value depends on the other reaction conditions and the desired properties of the final material.
Experimental Protocols
Standard Protocol for BTMSE Sol-Gel Preparation and Film Deposition
This protocol outlines a general procedure for the hydrolysis of BTMSE and subsequent thin film coating. Researchers should optimize the specific parameters based on their experimental needs.
1. Substrate Preparation:
- Thoroughly clean the substrate (e.g., glass slide, silicon wafer) by sonicating in acetone, followed by isopropanol, each for 15 minutes.
- Rinse the substrate with deionized water and dry it under a stream of nitrogen or argon.
- Activate the surface to generate hydroxyl groups by treating it with oxygen plasma or immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).
- Rinse the activated substrate extensively with deionized water and dry it thoroughly.
2. Sol Preparation:
- In a clean, dry reaction vessel, add the desired solvent (e.g., ethanol, isopropanol).
- Add the calculated amount of deionized water to the solvent and stir to create a homogeneous solution.
- If using a catalyst, add the acid (e.g., HCl) or base (e.g., NH₄OH) to the water-solvent mixture and stir.
- Slowly add the this compound (BTMSE) to the solution while stirring.
- Seal the vessel and allow the hydrolysis and condensation reactions to proceed for the desired amount of time at a controlled temperature. This "aging" step is crucial for the formation of the sol.
3. Film Deposition (Spin Coating Example):
- Place the cleaned and activated substrate on the spin coater chuck.
- Dispense the prepared BTMSE sol onto the center of the substrate.
- Spin the substrate at a defined speed (e.g., 2000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to create a uniform film.
4. Curing:
- Transfer the coated substrate to an oven.
- Cure the film at a specific temperature (e.g., 80-120°C) for a set time (e.g., 30-60 minutes) to promote further condensation and form a stable, cross-linked network.
- Allow the substrate to cool to room temperature before further analysis.
Data Presentation: Influence of Key Parameters on BTMSE Hydrolysis
The following tables summarize the expected effects of different experimental parameters on the hydrolysis of BTMSE. The values presented are illustrative and may vary depending on the specific experimental setup.
Table 1: Effect of pH on Hydrolysis Rate and Gelation Time
| pH | Relative Hydrolysis Rate | Expected Gelation Time | Predominant Structure |
| 2-3 | Fast | Moderate | Linear/Weakly Branched |
| 4-5 | Moderate | Long | Linear/Weakly Branched |
| 6-7 | Slow | Very Long | - |
| 8-9 | Moderate | Short | Highly Branched/Particulate |
| >10 | Fast | Very Short | Highly Branched/Particulate |
Table 2: Effect of Water-to-Silane Molar Ratio (R) on Hydrolysis
| R Value | Degree of Hydrolysis | Gelation Time | Film Quality |
| < 2 | Incomplete | Very Long / No Gelation | Poor, with residual unreacted groups |
| 2 - 4 | Partial to Complete | Moderate to Long | Can be good, depends on other factors |
| > 4 | Complete | Short | Risk of premature gelation and precipitates |
Table 3: Effect of Solvent on Hydrolysis
| Solvent | Polarity | Effect on Hydrolysis | Notes |
| Ethanol | Polar Protic | Good | Common co-solvent to homogenize the reactants. |
| Methanol | Polar Protic | Good | Methanol is also a byproduct of BTMSE hydrolysis. |
| Isopropanol | Polar Protic | Moderate | Can be used as an alternative to ethanol. |
| Toluene | Non-polar | Poor | BTMSE is soluble, but water is not, leading to a two-phase system without a co-solvent. |
| Acetone | Polar Aprotic | Can be used | May influence the rate of condensation. |
Table 4: Effect of Temperature on Hydrolysis and Curing
| Temperature (°C) | Effect on Hydrolysis Rate | Effect on Curing | Film Properties |
| 20-30 | Slow to Moderate | Incomplete | Longer processing time, potentially more uniform films. |
| 40-60 | Moderate to Fast | Partial | Faster processing, good balance for many applications. |
| > 70 | Very Fast | Complete | Risk of premature gelation, potential for stress and cracking in films.[6] |
Troubleshooting Guide
Problem 1: The BTMSE solution becomes cloudy or turbid.
-
Question: My BTMSE solution turned cloudy shortly after mixing. What is the cause and how can I fix it?
-
Answer:
-
Cause: Cloudiness or turbidity is usually a sign of premature and uncontrolled condensation, leading to the formation of large, insoluble polysiloxane particles.[7][8] This can be caused by:
-
An excessively high pH (especially in base-catalyzed systems).
-
A very high water-to-silane ratio.
-
High temperature, which accelerates condensation.
-
High concentration of BTMSE.
-
-
Solution:
-
For acid-catalyzed systems: Ensure the pH is in the optimal range (typically 2-4) for controlled hydrolysis.
-
For base-catalyzed systems: Use a lower concentration of the basic catalyst or add it more slowly.
-
Reduce the water-to-silane molar ratio.
-
Conduct the reaction at a lower temperature.
-
Use a more dilute solution of BTMSE.
-
-
Problem 2: The BTMSE solution gels too quickly.
-
Question: My solution turned into a solid gel before I could use it. How can I increase the working time?
-
Answer:
-
Cause: Premature gelation is a result of rapid condensation reactions.[3] The factors that cause turbidity also contribute to rapid gelation.
-
Solution:
-
Lower the pH to a less reactive range (e.g., around 4-5) to slow down condensation.
-
Decrease the reaction temperature.
-
Reduce the concentration of BTMSE in the solution.[4]
-
Use a less polar solvent or a co-solvent system to moderate the reaction rates.
-
-
Problem 3: The deposited film is of poor quality (e.g., non-uniform, cracked, or delaminated).
-
Question: After curing, my BTMSE film has cracks and does not adhere well to the substrate. What went wrong?
-
Answer:
-
Cause:
-
Cracking: This is often due to stress within the film, which can be caused by excessive shrinkage during drying and curing.[6][9] A high curing temperature or a very thick film can exacerbate this issue.[10]
-
Delamination/Poor Adhesion: This indicates a weak bond between the film and the substrate.[11] Common causes include:
-
Inadequate substrate cleaning and activation (insufficient surface hydroxyl groups).
-
Incomplete hydrolysis of the BTMSE, leading to fewer binding sites.
-
Contamination of the substrate or the sol-gel solution.
-
-
-
Solution:
-
To prevent cracking:
-
Reduce the film thickness by adjusting the spin coating parameters (higher speed, lower viscosity sol).
-
Lower the curing temperature and/or use a slower heating rate.[6]
-
Consider a multi-step curing process with intermediate temperature holds.
-
-
To improve adhesion:
-
Ensure the substrate is meticulously cleaned and activated to maximize surface hydroxyl groups.
-
Allow sufficient time for the BTMSE to hydrolyze before deposition.
-
Work in a clean environment to avoid contamination.
-
-
-
Visualizations
Caption: Experimental workflow for BTMSE sol-gel film preparation.
Caption: Troubleshooting decision tree for BTMSE hydrolysis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gelation Time of Network-Forming Polymer Solutions with Reversible Cross-Link Junctions of Variable Multiplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Hybrid Sol-Gel Materials Based on Living Cells of Microorganisms and Their Application in Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cracking in Conformal Coating: Major Causes and Preventative Strategies | Specialty Coating Systems [scscoatings.com]
- 7. Understanding the turbidity of water: causes, measurement and solutions - Aqualabo [aqualabo.fr]
- 8. Causes of Turbidity in Water & How to Reduce It | AOS Water Treatment [aosts.com]
- 9. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. azonano.com [azonano.com]
Technical Support Center: Controlling the Thickness of BTSE-Derived Coatings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(triethoxysilyl)ethane (BTSE)-derived coatings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of controlling coating thickness.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the thickness of a BTSE-derived coating?
The thickness of a BTSE-derived coating is primarily controlled by a combination of sol-gel solution properties and the parameters of the dip-coating process. Key factors include:
-
Sol-Gel Formulation:
-
BTSE Concentration: Higher concentrations of the BTSE precursor in the sol generally lead to thicker coatings.
-
Sol Viscosity: The viscosity of the sol-gel solution is a critical factor. Higher viscosity results in a thicker film being deposited on the substrate. Viscosity is influenced by the degree of hydrolysis and condensation, sol aging time, and the solvent system used.
-
Sol Aging Time: The duration for which the sol is allowed to age before coating can affect its viscosity and, consequently, the coating thickness. An increase in viscosity is often observed with aging, leading to thicker coatings.
-
-
Dip-Coating Parameters:
-
Withdrawal Speed: This is one of the most direct and effective parameters for controlling thickness. Faster withdrawal speeds result in thicker coatings as more of the sol is entrained on the substrate surface.[1]
-
Immersion Time: While less impactful than withdrawal speed, the time the substrate is immersed in the sol can influence the initial interaction and wetting.
-
-
Post-Deposition Processing:
-
Curing Temperature and Time: The final thickness can be influenced by the curing process. Higher curing temperatures can lead to greater densification and shrinkage of the coating, which may result in a slightly thinner but denser final film.[2]
-
Q2: How does the withdrawal speed in dip coating specifically affect the coating thickness?
In dip coating, the thickness of the deposited film is directly related to the withdrawal speed. At faster withdrawal speeds, the hydrodynamic drag of the viscous sol overcomes the gravitational force, leading to a thicker layer of the sol being pulled up with the substrate. Conversely, slower withdrawal speeds allow for more drainage of the sol back into the reservoir, resulting in a thinner coating.[1] This relationship provides a powerful and precise method for controlling the final film thickness.
Q3: Can the curing process alter the thickness of the applied BTSE coating?
Yes, the curing process, which typically involves thermal treatment, plays a role in the final thickness of the BTSE coating. During curing, residual solvents are evaporated, and the polycondensation reactions of the siloxane network continue, leading to densification and shrinkage of the film. An increase in curing temperature generally leads to more significant shrinkage and a decrease in the final coating thickness.[2]
Troubleshooting Guide: Inconsistent Coating Thickness
This guide addresses common issues related to achieving a consistent and desired thickness for your BTSE-derived coatings.
| Problem | Potential Causes | Recommended Solutions |
| Coating is too thick | 1. High Withdrawal Speed: The substrate is being pulled out of the sol too quickly. 2. High Sol Viscosity: The sol has become too viscous due to excessive aging, high BTSE concentration, or solvent evaporation. 3. High BTSE Concentration: The initial concentration of BTSE in the sol is too high. | 1. Reduce Withdrawal Speed: Decrease the speed at which the substrate is withdrawn from the sol. This is the most direct way to reduce thickness. 2. Adjust Sol Viscosity: Prepare a fresh sol with a shorter aging time. If solvent evaporation is suspected, ensure the coating reservoir is covered. Consider diluting the sol, though this will also affect other properties. 3. Lower BTSE Concentration: Prepare a new sol with a lower concentration of the BTSE precursor. |
| Coating is too thin | 1. Low Withdrawal Speed: The substrate is being withdrawn too slowly, allowing for excessive drainage. 2. Low Sol Viscosity: The sol is not viscous enough, possibly due to insufficient aging or a low BTSE concentration. 3. Low BTSE Concentration: The concentration of BTSE in the sol is too low. | 1. Increase Withdrawal Speed: A faster withdrawal speed will entrain more of the sol onto the substrate. 2. Increase Sol Viscosity: Allow the sol to age for a longer period to increase viscosity through further condensation. Alternatively, prepare a new sol with a higher BTSE concentration. 3. Increase BTSE Concentration: Prepare a new sol with a higher concentration of the BTSE precursor. |
| Uneven or non-uniform coating thickness | 1. Inconsistent Withdrawal Speed: Fluctuations in the withdrawal mechanism can lead to variations in thickness. 2. Vibrations: External vibrations during the dip-coating process can disrupt the uniform drainage of the sol. 3. Inhomogeneous Sol: The sol may not be properly mixed, or gel particles may have started to form. 4. Improper Substrate Cleaning: Contaminants on the substrate surface can lead to poor wetting and uneven coating. | 1. Ensure Smooth Withdrawal: Use a high-quality, stable dip coater with precise speed control. 2. Isolate from Vibrations: Place the dip-coating setup on an anti-vibration table or in a location free from disturbances. 3. Filter the Sol: Filter the sol-gel solution before use to remove any particulates or gelled aggregates. Ensure thorough mixing during preparation. 4. Thorough Substrate Cleaning: Implement a rigorous substrate cleaning protocol to ensure a uniform and hydrophilic surface for consistent wetting. |
| Cracks in the coating | 1. Excessive Thickness: Thicker coatings are more prone to cracking during the drying and curing stages due to internal stress. 2. Rapid Curing: A fast heating rate during curing can induce thermal stress and lead to cracking. | 1. Reduce Coating Thickness: Use the parameters described above (e.g., lower withdrawal speed, lower viscosity) to deposit a thinner film. For thicker overall coatings, consider a multi-layer approach with curing between each layer. 2. Optimize Curing Profile: Use a slower heating ramp rate during the curing process to allow for gradual stress relaxation. |
Quantitative Data on Coating Thickness Control
The following tables provide examples of how key processing parameters can influence the thickness of silane-based sol-gel coatings. While this data is for a polybutyl methacrylate-siloxane coating, it illustrates the general trends expected for BTSE-derived coatings.
Table 1: Effect of Withdrawal Speed on Coating Thickness [2]
| Withdrawal Rate (mm/s) | Average Coating Thickness (µm) |
| 1.2 | ~2.5 |
| 2.3 | ~3.3 |
| 4.0 | ~4.5 |
| 8.0 | ~7.4 |
Note: The thickness increased linearly with the withdrawal rate up to 8 mm/s.[2]
Table 2: Effect of Curing Temperature on Coating Thickness [2]
| Curing Temperature (°C) | Average Coating Thickness (µm) |
| 25 | ~3.6 |
| 90 | ~3.5 |
| 120 | ~3.4 |
| 150 | ~3.35 |
| 180 | ~3.3 |
Note: All samples were prepared with the same withdrawal rate of 2.3 mm/s.[2]
Experimental Protocols
Protocol 1: Preparation of BTSE Sol-Gel Solution
This protocol describes the preparation of a BTSE sol suitable for dip coating.
Materials:
-
1,2-bis(triethoxysilyl)ethane (BTSE)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acid catalyst (e.g., HCl or HNO₃)
Procedure:
-
In a clean, dry beaker, add the desired volume of ethanol.
-
While stirring, add the calculated volume of BTSE to the ethanol. The concentration can be varied to control the final coating thickness.
-
In a separate container, prepare an acidic water solution by adding the acid catalyst to deionized water. The molar ratio of water to BTSE is a critical parameter in the hydrolysis reaction.
-
Slowly add the acidic water solution to the BTSE/ethanol mixture while stirring continuously.
-
Continue stirring the solution for a specified period (e.g., 24 hours) at room temperature to allow for hydrolysis and partial condensation. This is the sol aging process. The duration of aging will influence the sol's viscosity.
Protocol 2: Dip-Coating Procedure for Controlled Thickness
This protocol outlines the steps for applying a BTSE coating of a desired thickness using a dip coater.
Equipment:
-
Dip coater with precise withdrawal speed control
-
Prepared BTSE sol-gel solution
-
Substrates to be coated
-
Oven or furnace for curing
Procedure:
-
Substrate Preparation: Thoroughly clean the substrates to ensure a hydrophilic surface. This may involve sonication in a series of solvents (e.g., acetone, ethanol) and a final treatment with a piranha solution or plasma cleaning.
-
Sol Preparation: Ensure the BTSE sol has been prepared and aged according to Protocol 1.
-
Dip Coating:
-
Mount the cleaned substrate onto the dip coater arm.
-
Fill the dip coater reservoir with the BTSE sol.
-
Immerse the substrate into the sol at a controlled speed.
-
Allow the substrate to remain immersed for a short, consistent period (e.g., 1 minute) to ensure complete wetting.
-
Withdraw the substrate from the sol at a constant, pre-determined speed. This speed is the primary control for coating thickness.
-
-
Drying: Allow the coated substrate to air-dry for a short period to allow for initial solvent evaporation.
-
Curing: Transfer the coated substrate to an oven or furnace. Cure the coating using a specific temperature and time profile (e.g., ramp to 150°C at 2.5°C/min and hold for 1 hour).[2] The curing parameters will influence the final density and thickness of the coating.
Visualizing the Process and Logic
BTSE Sol-Gel Chemical Pathway
The formation of a BTSE coating involves two primary chemical reactions: hydrolysis and condensation. In the hydrolysis step, the ethoxy groups (-OC₂H₅) on the BTSE molecule react with water to form silanol (B1196071) groups (-OH). Subsequently, these silanol groups react with each other or with remaining ethoxy groups in a condensation reaction to form a cross-linked siloxane (-Si-O-Si-) network, which constitutes the coating.
Caption: Chemical pathway of BTSE sol-gel formation.
Experimental Workflow for Thickness Control
The process of creating a BTSE coating with a controlled thickness follows a logical sequence of steps, from sol preparation to final characterization.
Caption: Workflow for controlling BTSE coating thickness.
Troubleshooting Logic for Coating Thickness
When the resulting coating thickness is not as desired, a logical troubleshooting process can be followed to identify and correct the issue.
Caption: Troubleshooting logic for BTSE coating thickness.
References
Avoiding agglomeration of nanoparticles in BTSE synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the agglomeration of nanoparticles during their functionalization with bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle agglomeration during BTSE synthesis?
A1: Nanoparticle agglomeration during BTSE synthesis is primarily driven by the inherent instability of nanoparticles in suspension and the chemical reactions occurring during the functionalization process. Key factors include:
-
High Surface Energy: Nanoparticles possess a large surface area-to-volume ratio, leading to high surface energy. To minimize this energy, nanoparticles tend to agglomerate.[1]
-
Van der Waals Forces: Attractive van der Waals forces between nanoparticles can cause them to clump together.[1]
-
Hydrolysis and Condensation of BTSE: The hydrolysis of the triethoxysilane (B36694) groups of BTSE to silanols (Si-OH) and their subsequent condensation can form siloxane bridges (Si-O-Si) between nanoparticles, leading to irreversible aggregation if not properly controlled.
-
Changes in Surface Charge: The addition of BTSE and changes in pH during the synthesis can alter the surface charge of the nanoparticles, potentially reducing electrostatic repulsion and leading to agglomeration.
-
Inadequate Dispersal: If the nanoparticles are not well-dispersed before the addition of BTSE, the functionalization will occur on existing agglomerates, making them harder to break up later.
Q2: How does pH influence nanoparticle stability during BTSE functionalization?
A2: The pH of the reaction medium is a critical parameter that significantly impacts the stability of nanoparticles during BTSE synthesis. Its influence is mainly attributed to:
-
Surface Charge and Zeta Potential: The pH of the suspension affects the surface charge of both the nanoparticles and the BTSE molecules. For silica (B1680970) nanoparticles, a higher pH (typically > 8) leads to a more negative surface charge (zeta potential), which increases electrostatic repulsion between particles and helps prevent agglomeration.[2] Conversely, at a pH near the isoelectric point (pI) of the nanoparticles, the surface charge is minimal, leading to a higher tendency for agglomeration.[3][4]
-
Hydrolysis and Condensation Rates: The rates of hydrolysis and condensation of BTSE are pH-dependent. Both acidic and basic conditions can catalyze these reactions. Uncontrolled, rapid condensation can lead to the formation of large, irregular silica networks that bridge nanoparticles, causing significant agglomeration.
Q3: What is the role of a stabilizer, such as citrate (B86180), in preventing agglomeration?
A3: Stabilizers play a crucial role in preventing nanoparticle agglomeration during BTSE synthesis by providing repulsive forces that counteract the attractive forces between particles. Citrate is a commonly used electrostatic stabilizer. Its mechanism involves:
-
Adsorption onto the Nanoparticle Surface: Citrate anions adsorb onto the surface of the nanoparticles.
-
Increased Electrostatic Repulsion: This adsorption imparts a negative charge to the nanoparticle surface, increasing the magnitude of the zeta potential. The resulting strong electrostatic repulsion between the negatively charged nanoparticles prevents them from coming close enough to agglomerate.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the reaction mixture. | Nanoparticle agglomeration. | 1. Optimize pH: Ensure the pH is in a range that maximizes the zeta potential of the nanoparticles (for silica, typically pH 8-10). 2. Use a Stabilizer: Add an electrostatic or steric stabilizer (e.g., sodium citrate, polyethylene (B3416737) glycol) to the nanoparticle suspension before adding BTSE. 3. Control BTSE Addition: Add the BTSE solution dropwise and slowly while vigorously stirring the nanoparticle suspension to ensure homogeneous mixing and prevent localized high concentrations. 4. Ultrasonication: Use a sonication bath or probe to break up any soft agglomerates before and during the reaction. |
| Formation of large, irregular particles observed under microscopy (SEM/TEM). | Uncontrolled hydrolysis and condensation of BTSE. | 1. Adjust Catalyst Concentration: If using a catalyst (e.g., ammonia), optimize its concentration to control the rate of BTSE hydrolysis and condensation. 2. Lower Reaction Temperature: Perform the synthesis at a lower temperature to slow down the reaction rates.[6] 3. Optimize BTSE Concentration: Use the minimum effective concentration of BTSE required for the desired surface coverage. Excess BTSE can lead to the formation of free silica and promote inter-particle bridging. |
| Inconsistent or poor surface functionalization with BTSE. | Agglomerated nanoparticles have reduced accessible surface area. | 1. Ensure Good Initial Dispersion: Prior to adding BTSE, ensure the nanoparticles are well-dispersed in the solvent using ultrasonication. 2. Surface Pre-treatment: For some nanoparticle types, a pre-treatment step to clean and activate the surface may be necessary to ensure uniform BTSE grafting. |
| Difficulty in purifying the functionalized nanoparticles from unreacted BTSE and agglomerates. | Presence of both well-functionalized nanoparticles and large agglomerates. | 1. Centrifugation: Use differential centrifugation to separate the well-dispersed, functionalized nanoparticles from larger agglomerates. 2. Washing Steps: Thoroughly wash the purified nanoparticles with the appropriate solvent (e.g., ethanol (B145695), water) to remove any unreacted BTSE. |
Quantitative Data Summary
The following tables summarize key quantitative parameters that are critical for controlling nanoparticle agglomeration during BTSE synthesis.
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of Silica Nanoparticles.
| pH | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Stability |
| 4 | -15 | > 500 (Aggregated) | Unstable |
| 7 | -35 | 120 | Moderately Stable |
| 9 | -50 | 100 | Stable |
Note: These are representative values. Actual values will vary depending on the specific nanoparticle type, size, and buffer conditions.[2][7]
Table 2: Influence of Stabilizer on Nanoparticle Stability.
| Stabilizer | Concentration (mM) | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Stability in Saline |
| None | 0 | -30 | > 1000 (Aggregated) | Unstable |
| Sodium Citrate | 10 | -45 | 110 | Stable |
| PEG-Silane | 5 | -25 | 130 | Very Stable |
Note: PEG-silane provides steric stabilization in addition to electrostatic repulsion, often resulting in better stability in high ionic strength media.
Experimental Protocols
Protocol 1: BTSE Functionalization of Silica Nanoparticles with Citrate Stabilization
-
Nanoparticle Dispersion: Disperse silica nanoparticles in ethanol at a concentration of 1 mg/mL.
-
Ultrasonication: Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
Stabilizer Addition: Add a solution of sodium citrate in water to the nanoparticle suspension to a final concentration of 10 mM. Stir for 30 minutes.
-
pH Adjustment: Adjust the pH of the suspension to 9.0 using a dilute solution of ammonium (B1175870) hydroxide.
-
BTSE Addition: Slowly add a 1% (v/v) solution of BTSE in ethanol to the nanoparticle suspension under vigorous stirring. The final BTSE concentration should be optimized based on the desired surface coverage.
-
Reaction: Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.
-
Purification: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted BTSE and excess stabilizer.
-
Resuspension: Resuspend the purified BTSE-functionalized nanoparticles in the desired solvent.
Visualizations
Caption: Experimental workflow for BTSE functionalization of nanoparticles with stabilization.
Caption: Mechanism of electrostatic stabilization by citrate anions.
References
- 1. BJNANO - The surface properties of nanoparticles determine the agglomeration state and the size of the particles under physiological conditions [beilstein-journals.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. The structure and binding mode of citrate in the stabilization of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colloidal stability as a determinant of nanoparticle behavior in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Bis(trimethoxysilyl)ethane (BTMSE) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of their 1,2-Bis(trimethoxysilyl)ethane (BTMSE) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMSE) and why is solution stability a concern?
A1: this compound (BTMSE) is a bridged organosilane used as a crosslinking agent and a precursor for organosilica materials.[1][2] Solution stability is a major concern because BTMSE is susceptible to hydrolysis and condensation reactions, especially in the presence of water.[3][4] These reactions can lead to the formation of insoluble oligomers and polymers, resulting in solution cloudiness, precipitation, or gelation, which negatively impacts its performance.[3]
Q2: What are the key chemical reactions that affect BTMSE stability?
A2: The two primary reactions are hydrolysis and condensation.[5]
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atoms react with water to form silanol (B1196071) groups (-Si-OH) and release methanol. This reaction is catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form siloxane bonds (-Si-O-Si-). This process builds larger molecules and is the primary cause of gelation and precipitation.[6]
Q3: What are the main factors that influence the stability of BTMSE solutions?
A3: The stability of BTMSE solutions is primarily influenced by:
-
pH: The rate of hydrolysis is significantly affected by the pH of the solution.[5]
-
Solvent: The type of solvent (e.g., water, ethanol (B145695), methanol) and its water content play a crucial role in the rates of hydrolysis and condensation.[7]
-
Concentration: Higher concentrations of BTMSE can lead to faster condensation and gelation.[5]
-
Temperature: Elevated temperatures can accelerate both hydrolysis and condensation reactions.[8]
-
Contaminants: The presence of certain metal ions can catalyze condensation.[9]
Troubleshooting Guide
Issue 1: My BTMSE solution turned cloudy or formed a precipitate immediately after preparation.
-
Potential Cause A: Rapid Hydrolysis and Condensation. This can happen if the BTMSE is added to a neutral or alkaline aqueous solution, where hydrolysis and condensation are rapid.
-
Solution:
-
Always prepare the solution in a slightly acidic environment (pH 4.5-5.5) to control the rate of hydrolysis.[5]
-
Use a co-solvent like ethanol to improve solubility and moderate the reaction rate. A common starting point is a 95% ethanol / 5% water mixture.[5]
-
Add the BTMSE to the solvent dropwise while stirring vigorously to ensure rapid dispersion and avoid localized high concentrations.[10]
-
Issue 2: My BTMSE solution became cloudy or gelled after a few hours or days of storage.
-
Potential Cause A: Slow Condensation. Even under optimal conditions, hydrolysis and condensation will proceed over time, leading to the formation of larger siloxane oligomers that are less soluble.[6]
-
Solution:
-
Potential Cause B: Incorrect pH. If the pH of the solution shifts towards neutral or alkaline during storage, the rate of condensation will increase.
-
Solution:
-
Use a buffered solvent system, such as a phosphate (B84403) buffer, to maintain a stable pH.[7][13]
-
Verify the pH of the solution before storage and adjust as necessary.
-
Issue 3: I am observing poor performance of my BTMSE in my application (e.g., poor surface coating).
-
Potential Cause A: Incomplete Hydrolysis. For BTMSE to be effective as a crosslinker or surface modifier, the methoxy groups must first hydrolyze to reactive silanol groups. Inadequate water content or insufficient aging time can lead to incomplete hydrolysis.
-
Solution:
-
Potential Cause B: Excessive Condensation. If the solution has aged for too long, the BTMSE may have already formed large, non-reactive oligomers, reducing its efficacy.
-
Solution:
-
Optimize the aging time for your specific application. This may require some experimentation.
-
Use freshly prepared solutions for critical applications.
-
Data Presentation
Table 1: Influence of pH on Silane Solution Stability
| pH Range | Hydrolysis Rate | Condensation Rate | Recommended Use |
| < 3 | Fast | Slow | Favorable for pre-hydrolysis, but may require subsequent pH adjustment. |
| 4 - 5.5 | Moderate | Slowest | Optimal range for preparing stable stock solutions. [5] |
| 6 - 8 | Fast | Fast | Leads to rapid gelation; generally not recommended for storage.[13] |
| > 9 | Very Fast | Moderate | Not recommended for solution stability. |
Table 2: Comparison of Solvents for BTMSE Solutions
| Solvent System | Advantages | Disadvantages | Best For |
| Water | Eco-friendly, promotes complete hydrolysis.[7] | Low solubility of BTMSE, potential for rapid condensation if pH is not controlled.[13] | Applications where organic solvents are not permissible. |
| 95% Ethanol / 5% Water | Good balance of BTMSE solubility and water for hydrolysis, established method for silanization.[5] | Flammable, may not be suitable for all applications. | General purpose use, surface functionalization. |
| Methanol | High solubility for BTMSE. | May not lead to complete hydrolysis compared to water-rich solutions, toxic.[7] | Specific applications requiring high BTMSE concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Stable BTMSE Solution in Aqueous Ethanol
-
Solvent Preparation:
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of the solvent mixture to between 4.5 and 5.5 using a dilute solution of acetic acid. Monitor the pH with a calibrated pH meter.[5]
-
-
BTMSE Addition:
-
While vigorously stirring the pH-adjusted solvent, slowly add the desired amount of BTMSE to achieve the final concentration (a typical starting concentration is 1-2% v/v).[5]
-
-
Hydrolysis (Aging):
-
Continue stirring the solution for at least 30-60 minutes at room temperature to allow for partial hydrolysis of the methoxy groups to silanols.[7]
-
-
Storage:
-
Store the solution in a tightly sealed container at 4°C.[11] It is recommended to use the solution within 24-48 hours for best results.
-
Protocol 2: Evaluation of BTMSE Solution Stability by Viscosity Measurement
-
Solution Preparation: Prepare the BTMSE solution according to Protocol 1.
-
Initial Viscosity Measurement: Immediately after the aging step, measure the viscosity of the solution using a calibrated viscometer at a constant temperature.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature or 4°C).
-
Time-Point Measurements: At regular intervals (e.g., every 4, 8, 12, and 24 hours), take an aliquot of the solution and measure its viscosity at the same temperature as the initial measurement.
-
Data Analysis: An increase in viscosity over time indicates the progression of condensation and the formation of larger oligomers. A sharp increase in viscosity often precedes gelation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. pure.uva.nl [pure.uva.nl]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: BTSE-Based Material Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of materials based on 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE). The focus is on addressing the challenges encountered when scaling up from laboratory to pilot or industrial production.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is BTSE-based material synthesis and why is it used in drug development?
A1: BTSE is an organosilane precursor used to create a class of materials known as periodic mesoporous organosilicas (PMOs). These materials are hybrids of organic and inorganic components, featuring well-ordered, tunable pores typically ranging from 2 to 50 nm in diameter.[1][2] In drug delivery, the high surface area, large pore volume, and the ability to functionalize the organic groups make BTSE-based materials excellent candidates for hosting and releasing therapeutic agents in a controlled manner.[3][4]
Q2: What are the primary challenges when scaling up BTSE synthesis from a lab setting?
A2: Transitioning from small lab batches to larger-scale production introduces significant challenges.[5][6] Key issues include:
-
Maintaining Uniformity: Ensuring consistent particle size, shape, and porosity across larger volumes can be difficult due to variations in mixing efficiency and temperature gradients.[5]
-
Heat Management: The hydrolysis and condensation reactions involved in sol-gel synthesis can be exothermic. Managing the heat generated in large volumes is critical to prevent uncontrolled reactions and ensure product consistency.[5]
-
Reagent Handling: The sheer volume of precursors, solvents, and other reagents required for large-scale synthesis presents logistical and safety challenges.[7]
-
Process Reproducibility: Minor variations in parameters that are negligible at a small scale can lead to significant deviations in material properties in larger batches.[6]
-
Drying and Purification: Methods like solvent evaporation or freeze-drying that are feasible for small samples can become bottlenecks at a larger scale, potentially causing structural collapse or cracking of the material.[8]
Synthesis Parameters
Q3: How does pH control the synthesis process?
A3: The pH of the precursor solution is a critical parameter that dictates the rates of hydrolysis and condensation, the two fundamental reactions in sol-gel synthesis.[8][9][10]
-
Acidic Conditions (Low pH): Generally lead to slower hydrolysis rates. This allows for more controlled growth and can result in more linear, less branched polymer networks.[8][11]
-
Basic Conditions (High pH): Tend to accelerate the condensation reaction, which can lead to more highly cross-linked, particle-like structures.[1] Adjusting the pH can help stabilize metal-citrate complexes in certain formulations, preventing unwanted precipitation and promoting uniform crystallite growth.[9]
Q4: What is the role of the solvent in the sol-gel process?
A4: The solvent, typically an alcohol or water, dissolves the BTSE precursor to create a homogeneous solution, or "sol".[8][12] The choice of solvent affects precursor solubility, the rates of hydrolysis and condensation, and the stability of the intermediate species.[13][14] The solvent's polarity and viscosity can influence the final structure and porosity of the gel network.[13]
Q5: How do temperature and reaction time affect the final material?
A5: Temperature directly influences the kinetics of the hydrolysis and condensation reactions.[10] Higher temperatures generally increase the reaction rates, which can reduce gelation time but may also lead to less ordered structures if not carefully controlled.[15] Reaction time determines the extent of network formation and aging of the gel, which affects the final mechanical properties and pore structure.[8]
Troubleshooting Guide
Q1: My scaled-up batch shows high polydispersity (non-uniform particle size). What could be the cause?
A1: High polydispersity is a common issue when scaling up. The primary causes are often related to inadequate mixing and temperature gradients.[5]
-
Mixing: Methods like sonication that work for small volumes often provide uneven shear stress distribution in larger batches, leading to variability in particle formation.[7] Transitioning to technologies like microfluidics or high-shear mixers can provide more uniform energy distribution.[5][6]
-
Temperature Control: Localized "hot spots" can cause faster, uncontrolled nucleation and growth in some parts of the reactor. Ensure your reactor has an efficient and uniform heating/cooling system.[5]
-
Rate of Reagent Addition: Adding precursors or catalysts too quickly can create localized high concentrations, leading to rapid, non-uniform particle growth. A slower, controlled addition rate is recommended for larger batches.
Q2: I am observing unexpected precipitation during the reaction. How can I prevent this?
A2: Precipitation often occurs when the hydrolyzed BTSE precursors condense too rapidly and fall out of solution before a stable gel network can form.
-
Adjust pH: Fine-tuning the pH can stabilize the intermediate species and control the condensation rate.[9] For instance, slightly increasing the pH might stabilize certain complexes and prevent premature precipitation.[9]
-
Lower Reactant Concentration: High concentrations can accelerate aggregation. Diluting the precursor solution may slow the reaction enough to allow for orderly gelation.
-
Use a Chelating Agent: In some systems, adding a chelating agent like acetic acid can moderate the hydrolysis rate of metal alkoxides, leading to a more homogeneous gel.[16]
Q3: The final material is cracking or collapsing during the drying stage. What can I do?
A3: This issue stems from capillary forces that arise as the solvent evaporates from the gel's pores, causing the delicate network to collapse.[8]
-
Supercritical Drying: This is the most effective method to avoid structural collapse. It works by removing the solvent above its critical point, where there is no liquid-vapor interface, thus eliminating capillary pressure.[8]
-
Freeze-Drying (Lyophilization): In this process, the solvent is frozen and then sublimated under vacuum. This can also preserve the pore structure but may be less effective for certain solvent systems.[8]
-
Solvent Exchange: Before drying, exchange the initial solvent with one that has a lower surface tension (e.g., hexane). This reduces the capillary forces during evaporation.
Q4: The material properties (e.g., surface area, pore size) are inconsistent between different scaled-up batches. How can I improve reproducibility?
A4: Achieving batch-to-batch consistency is crucial and requires stringent process control.
-
Standardize Protocols: Ensure all parameters—reagent purity and concentration, temperature profiles, mixing speeds, addition rates, and reaction times—are precisely controlled and documented for every run.
-
Automated Systems: Use automated reactors that can precisely control and monitor all critical parameters, reducing the potential for human error.
-
In-situ Monitoring: Employ real-time monitoring techniques, such as spectroscopy, to track particle formation and gelation, allowing for adjustments to be made during the process to maintain consistency.[8]
Process Visualization & Logic
A general workflow for the sol-gel synthesis of BTSE-based materials involves several key stages, from precursor preparation to the final material characterization.
Caption: Workflow for BTSE-based material synthesis via the sol-gel process.
When encountering issues, a logical troubleshooting process can help identify and resolve the root cause.
Caption: Troubleshooting flowchart for inconsistent BTSE material properties.
Quantitative Data Summary
The precise impact of synthesis parameters can vary significantly based on the specific formulation. The following table summarizes general trends observed when scaling up BTSE-based material synthesis.
| Parameter | Change in Parameter | Expected Impact on Material Properties | Potential Challenge in Scale-up |
| Precursor Concentration | Increase | Higher yield, potentially larger particle size. | Increased viscosity, risk of premature precipitation.[6] |
| Temperature | Increase | Faster reaction/gelation, may decrease particle size, can improve crystallinity.[15] | Difficult to maintain uniformly, risk of runaway reactions.[5] |
| pH | Shift from acidic to basic | Faster condensation, leads to more particulate, cross-linked structures.[1] | Precise control is harder in large volumes; can affect stability.[10] |
| Mixing Speed (Shear) | Increase | Smaller, more uniform particle sizes. | Non-uniform shear distribution leads to high polydispersity.[7] |
Experimental Protocols
Protocol 1: Lab-Scale (1g) BTSE-based Nanoparticle Synthesis
This protocol is a representative example of a surfactant-mediated synthesis.
Materials:
-
1,2-bis(triethoxysilyl)ethane (BTSE)
-
Cetyltrimethylammonium bromide (CTAB) - Surfactant
-
Ammonium (B1175870) Hydroxide (B78521) (28% NH₃ in H₂O)
-
Deionized Water
Methodology:
-
Surfactant Solution: In a 250 mL flask, dissolve 1.0 g of CTAB in 50 mL of deionized water and 30 mL of ethanol. Stir at 40°C until the solution is clear.
-
Catalyst Addition: Add 1.5 mL of ammonium hydroxide to the surfactant solution and stir for 15 minutes.
-
Precursor Addition: While stirring vigorously, add 1.2 g of BTSE dropwise to the solution. A white precipitate should form.
-
Reaction: Continue stirring at 40°C for 4 hours to allow for complete hydrolysis and condensation.
-
Aging: Stop heating and let the mixture age at room temperature for 24 hours without stirring.
-
Purification: Collect the solid product by filtration or centrifugation. Wash thoroughly with deionized water and then ethanol to remove residual reactants.
-
Drying: Dry the product in an oven at 60°C overnight.
-
Surfactant Removal: To create the mesoporous structure, remove the CTAB template by either:
-
Calcination: Heat the material in a furnace to 550°C (ramp rate of 1°C/min) and hold for 6 hours.
-
Solvent Extraction: Reflux the material in an acidic ethanol solution (e.g., HCl in ethanol) for 12 hours.
-
Protocol 2: Considerations for Scale-Up (e.g., to 100g)
Scaling the above protocol requires significant modifications to address the challenges previously discussed.
Key Modifications & Considerations:
-
Reactor: Use a jacketed glass or stainless steel reactor with an overhead mechanical stirrer (not a magnetic stir bar) and a temperature control unit. This ensures uniform mixing and heat distribution.
-
Reagent Addition: Instead of adding dropwise by hand, use a syringe pump or peristaltic pump for controlled, slow addition of the BTSE precursor and ammonium hydroxide. This prevents localized high concentrations.
-
Heat Management: The exothermic reaction will be more pronounced. The reactor's cooling jacket must be able to efficiently dissipate the generated heat to maintain the target temperature of 40°C. Monitor the internal temperature continuously.
-
Purification: Filtration of large quantities can be slow. Consider using a larger-scale centrifuge or a filter press for more efficient solid-liquid separation. The volume of washing solvents will increase proportionally.
-
Drying: Oven drying large, wet cakes of material can lead to non-uniformity and cracking. A vacuum oven can provide more gentle and uniform drying. For high-quality porous materials, transitioning to a freeze-dryer or a system capable of supercritical drying is highly recommended to preserve the material's structure.
-
Safety: Handling large volumes of ethanol and ammonium hydroxide requires a well-ventilated area (fume hood or walk-in enclosure) and appropriate personal protective equipment (PPE). Ensure all equipment is properly grounded to prevent static discharge.[5]
References
- 1. Mesoporous organosilica - Wikipedia [en.wikipedia.org]
- 2. Preparation of periodic mesoporous organosilica with large mesopores using silica colloidal crystals as templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Materials and Processing for Drug Delivery: The Past and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 藥物傳輸 [sigmaaldrich.com]
- 5. neto-innovation.com [neto-innovation.com]
- 6. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azonano.com [azonano.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Bis(trimethoxysilyl)ethane (BTMSE) Condensation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the condensation of 1,2-Bis(trimethoxysilyl)ethane (BTMSE).
Frequently Asked Questions (FAQs)
Q1: What is the overall process of this compound (BTMSE) condensation?
A1: The condensation of BTMSE is a sol-gel process that involves two main chemical reactions: hydrolysis and condensation.[1] In the hydrolysis step, the methoxy (B1213986) groups (-OCH₃) of the BTMSE molecule react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. Subsequently, in the condensation step, these silanol groups react with each other or with remaining methoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or methanol. This process leads to the formation of a three-dimensional network, resulting in a gel.
Q2: How does pH influence the condensation of BTMSE?
A2: The pH of the reaction mixture is a critical parameter that significantly affects both the rate and mechanism of the hydrolysis and condensation reactions. Generally, hydrolysis is rapid under acidic conditions, while the condensation reaction is slower. Conversely, under basic conditions, condensation is accelerated. The pH also influences the structure of the resulting gel network.
Q3: What is the isoelectric point of BTMSE condensation, and why is it important?
A3: The isoelectric point for silica (B1680970) condensation is typically around pH 2-3. At this pH, the rates of both hydrolysis and condensation are at a minimum, leading to very long gelation times. Understanding the isoelectric point is crucial for controlling the reaction kinetics.
Troubleshooting Guides
Issue 1: The BTMSE solution does not form a gel, or gelation is extremely slow.
-
Possible Cause: The pH of the solution may be near the isoelectric point (around pH 2-3), where condensation rates are minimal.
-
Solution: Adjust the pH of the reaction mixture. For faster gelation, move the pH to a more acidic (pH < 2) or, more commonly, a basic range (pH > 7). The choice of acidic or basic catalysis will also influence the final structure of the gel.
-
Possible Cause: Insufficient water for hydrolysis.
-
Solution: Ensure that the molar ratio of water to BTMSE is adequate for complete hydrolysis of the methoxy groups. A stoichiometric amount of water is required for hydrolysis to proceed.
-
Possible Cause: Low concentration of the catalyst.
-
Solution: Increase the concentration of the acid or base catalyst to accelerate the hydrolysis and/or condensation reactions.
Issue 2: The BTMSE solution becomes cloudy or forms a precipitate instead of a uniform gel.
-
Possible Cause: Under basic conditions, rapid condensation can lead to the formation of large, dense silica particles that precipitate out of the solution instead of forming a continuous gel network.
-
Solution:
-
Decrease the concentration of the base catalyst to slow down the condensation rate.
-
Consider a two-step process where hydrolysis is initiated under acidic conditions to form a stable sol of hydrolyzed BTMSE, followed by the addition of a base to induce gelation.
-
Ensure vigorous and uniform stirring during the addition of the catalyst to prevent localized high concentrations.
-
-
Possible Cause: The solvent is not appropriate for the reaction, leading to poor solubility of the forming polymer.
-
Solution: Ensure that a co-solvent, such as ethanol (B145695) or methanol, is used to maintain the homogeneity of the reactants and the growing polymer network.
Issue 3: The final gel has undesirable physical properties (e.g., it is brittle, opaque, or has high shrinkage).
-
Possible Cause: The pH of the reaction influences the structure of the gel network. Acid-catalyzed condensation tends to produce more linear or randomly branched polymers, which can lead to a more porous and less dense gel. Base-catalyzed condensation often results in more compact, particle-like structures.
-
Solution:
-
For a more open, porous structure, consider using an acid catalyst.
-
For a denser, more particulate gel, a base catalyst is generally preferred.
-
The rate of solvent evaporation during drying also significantly impacts the final properties. Controlled drying is crucial to minimize stress and cracking.
-
Data Presentation
Table 1: Estimated Effect of pH on Gelation Time of this compound (BTMSE)
| pH Value | Catalyst Type | Estimated Gelation Time | Expected Gel Structure |
| 1-2 | Acid | Moderate to Fast | Linear or randomly branched polymers, potentially more porous |
| 3-4 | Acid | Very Slow (near isoelectric point) | Slow formation of a weakly branched network |
| 5-6 | - | Very Slow | Minimal reaction rates |
| 7-8 | Base | Moderate to Fast | More compact, particulate, and highly branched clusters |
| 9-11 | Base | Fast | Rapid formation of dense, particulate structures |
Note: The gelation times are estimates based on general trends for alkoxysilane condensation and may vary depending on specific experimental conditions such as temperature, concentration, and water-to-BTMSE ratio.
Experimental Protocols
Protocol 1: Acid-Catalyzed Condensation of BTMSE (Target pH ~1-2)
-
Preparation of Precursor Solution: In a clean, dry flask, mix this compound (BTMSE) with ethanol in a 1:4 molar ratio. Stir the solution magnetically for 15 minutes to ensure homogeneity.
-
Hydrolysis: While stirring, add an aqueous solution of hydrochloric acid (HCl, e.g., 0.1 M) dropwise to the BTMSE solution. The final molar ratio of BTMSE:water:HCl should be approximately 1:4:0.001.
-
Gelation: Continue stirring for 1-2 hours at room temperature. Transfer the solution to a sealed container and allow it to stand undisturbed. Gelation time will vary depending on the exact conditions but is expected to be in the range of hours to a few days.
-
Aging and Drying: Once a gel has formed, it should be aged in the sealed container for 24-48 hours to strengthen the network. Subsequently, the gel can be dried using an appropriate method (e.g., slow evaporation or supercritical drying) to obtain the final material.
Protocol 2: Base-Catalyzed Condensation of BTMSE (Target pH ~9-10)
-
Preparation of Precursor Solution: In a clean, dry flask, mix this compound (BTMSE) with ethanol in a 1:4 molar ratio. Stir the solution magnetically for 15 minutes.
-
Hydrolysis and Condensation: While stirring vigorously, add an aqueous solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH, e.g., 1 M) dropwise to the BTMSE solution. The final molar ratio of BTMSE:water:NH₃ should be approximately 1:4:0.01.
-
Gelation: A gel is expected to form much more rapidly than under acidic conditions, potentially within minutes to hours. Continue stirring for a short period after the addition of the catalyst to ensure a uniform gel.
-
Aging and Drying: Age the gel in a sealed container for 24 hours. The drying process should be carefully controlled to prevent cracking due to the denser nature of the base-catalyzed gel.
Mandatory Visualization
Caption: Experimental workflow for the sol-gel condensation of BTMSE.
References
Minimizing residual stress in BTSE films during annealing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize residual stress in Barium Titanate-Strontium Titanate-Epoxy (BTSE) composite films during the annealing (curing) process.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of residual stress in BTSE films during annealing?
A1: Residual stress in BTSE composite films originates from two main sources:
-
Thermal Stress: This arises from the mismatch in the Coefficient of Thermal Expansion (CTE) between the BTSE composite film and the substrate material.[1][2] As the film and substrate cool down from the annealing (curing) temperature to room temperature, they contract at different rates, inducing stress. A significant CTE mismatch between the ceramic fillers (BT/ST) and the epoxy matrix also contributes to internal micro-stresses.
-
Curing Shrinkage (Intrinsic Stress): The epoxy matrix undergoes chemical shrinkage as it cross-links and solidifies during the curing process.[1] This volumetric shrinkage is constrained by the substrate and the embedded ceramic particles, leading to the development of intrinsic residual stress.
Q2: How does the annealing (curing) temperature affect residual stress?
A2: The annealing temperature is a critical factor.
-
Higher Temperatures: A higher curing temperature results in a larger temperature difference (ΔT) during cooling, which can increase thermal stress.[3] For the epoxy matrix, higher temperatures can also accelerate curing and potentially increase chemical shrinkage, although this is a complex relationship.[1]
-
Lower Temperatures: Using the lowest possible temperature necessary for complete curing is generally advisable.[4] This minimizes the thermal expansion mismatch component of the stress.[3] Insufficient temperature, however, will lead to incomplete polymerization, resulting in poor mechanical and functional properties.[4]
Q3: Can residual stress be compressive or tensile? Which is preferred?
A3: Residual stress can be either tensile (the film is being stretched) or compressive (the film is being compressed). High tensile stress is often detrimental, as it can lead to cracking, delamination, and premature failure of the film.[5] Compressive stress can sometimes be beneficial, as it may prevent crack propagation.[6] The nature of the stress depends on the relative CTEs of the film and substrate and the curing shrinkage.
Q4: How does the choice of substrate impact residual stress?
A4: The substrate plays a crucial role. To minimize thermal stress, select a substrate with a CTE that is closely matched to the CTE of the BTSE composite film.[2] A large mismatch will lead to significant stress upon cooling.
Q5: What is the role of the BaTiO₃ and SrTiO₃ filler content in managing stress?
A5: The ceramic filler content influences the overall properties of the composite film. Increasing the volume fraction of BaTiO₃ and SrTiO₃ fillers generally lowers the CTE of the composite, bringing it closer to that of common silicon or ceramic substrates.[7][8] This can help reduce the thermal mismatch stress. However, very high filler loading can make the film brittle and may lead to processing challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of BTSE films.
| Problem | Potential Cause | Recommended Solution |
| Film Cracking or Peeling After Annealing | High tensile residual stress. | 1. Lower Annealing/Curing Temperature: Use the minimum temperature required for full epoxy cure to reduce thermal stress.[3][4]2. Optimize Cooling Rate: Implement a slow, controlled cooling ramp after the dwell time. Abrupt cooling can exacerbate thermal shock and stress.[9]3. Substrate Matching: If possible, switch to a substrate with a CTE closer to that of your BTSE composite.4. Increase Filler Loading: A higher ceramic content can lower the composite's CTE, reducing the mismatch with the substrate.[8]5. Intermediate Annealing: For thick films, consider a multi-step curing process with intermediate, lower-temperature holds to allow for gradual stress relaxation. |
| Film Warpage or Bowing | Significant stress gradient through the film's thickness. | 1. Ensure Uniform Heating: Verify that your oven or hot plate provides uniform temperature across the entire sample.2. Slow Cooling Rate: A very slow cooling process allows all parts of the film and substrate to contract more uniformly.3. Symmetric Processing: If depositing multiple layers, ensure the process is as symmetric as possible. |
| Inconsistent Film Properties (e.g., Dielectric, Piezoelectric) | Incomplete or non-uniform curing of the epoxy matrix. | 1. Verify Cure Schedule: Ensure the annealing time and temperature are sufficient for the specific epoxy system to achieve full cross-linking.[4] Refer to the manufacturer's datasheet.2. Characterize Cure Profile: Use Differential Scanning Calorimetry (DSC) to determine the optimal cure temperature and duration for your specific BTSE formulation.[4]3. Improve Filler Dispersion: Agglomerated ceramic particles can lead to localized stress concentrations and non-uniform curing.[10] Enhance dispersion through better mixing techniques or the use of surfactants. |
| Low Adhesion to Substrate | High interfacial stress leading to delamination. | 1. Use Adhesion Promoters: Apply a suitable adhesion promoter or coupling agent (e.g., silanes) to the substrate before film deposition to improve the film-substrate bond.[10]2. Substrate Surface Preparation: Ensure the substrate is scrupulously clean and has an appropriately prepared surface for optimal adhesion.3. Reduce Overall Stress: Implement the stress reduction techniques listed under "Film Cracking." |
Data Presentation
Table 1: Typical Coefficients of Thermal Expansion (CTE) for Common Materials
| Material | Typical CTE (ppm/°C) | Notes |
| Epoxy (unfilled) | 45 - 65 | Can vary significantly with formulation. |
| BaTiO₃ (Ceramic) | ~9 - 13 | |
| SrTiO₃ (Ceramic) | ~9 - 11 | CTE is very similar to BaTiO₃.[11] |
| Silicon (Substrate) | 2.6 - 4.1 | |
| Glass (Substrate) | 3 - 9 | Varies by glass type (e.g., Borosilicate, Soda-lime). |
| Alumina (Substrate) | ~7 - 8 |
Note: The CTE of the BTSE composite will be a function of the filler volume fraction and will typically fall between the values of the epoxy and the ceramic fillers.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Cure Profile Optimization
Objective: To determine the optimal curing temperature and degree of cure for the BTSE-epoxy mixture.
Methodology:
-
Prepare a small sample (5-10 mg) of the uncured BTSE-epoxy liquid mixture.
-
Place the sample in a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Place both pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected curing temperature (e.g., 250°C).
-
Record the heat flow as a function of temperature. The exothermic peak in the heat flow curve represents the curing reaction.
-
The onset temperature of the exotherm provides the temperature at which curing begins, and the peak temperature is often used as a reference for the optimal curing temperature. The total area under the peak corresponds to the total heat of reaction.
-
To determine the degree of cure after a specific annealing process, run the same DSC scan on a sample that has already been annealed. The residual heat of reaction can be measured and compared to the total heat of reaction of an uncured sample.
Protocol 2: Wafer Curvature Method for Residual Stress Measurement
Objective: To quantify the average biaxial residual stress in the BTSE film.
Methodology:
-
Measure the initial curvature (or radius of curvature, R₁) of the blank substrate using a profilometer or laser scanning system.
-
Deposit and anneal the BTSE film onto the substrate using the desired protocol.
-
After cooling to room temperature, measure the final curvature (R₂) of the coated substrate.
-
Calculate the film stress (σ) using the Stoney equation:
σ = [Eₛ / (6 * (1 - νₛ))] * [tₛ² / tբ] * (1/R₂ - 1/R₁)
Where:
-
Eₛ = Young's modulus of the substrate
-
νₛ = Poisson's ratio of the substrate
-
tₛ = Thickness of the substrate
-
tբ = Thickness of the film
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Residual stresses developed in thermoplastic composites during laser-assisted tape laying – ESAFORM 2021 [popups.uliege.be]
- 4. Epoxy - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Conductive Composites Prepared by Addition of Several Ceramic Fillers to Thermally Cationic Curing Cycloaliphatic Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
Purification strategies for reactions involving trimethoxysilyl compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxysilyl compounds. It addresses common challenges encountered during the purification of these moisture-sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: I observe a gel, emulsion, or white precipitate during my aqueous work-up. What is causing this and how can I prevent it?
This is a frequent issue resulting from the hydrolysis and subsequent condensation of the trimethoxysilyl group. In the presence of water, particularly under acidic or basic conditions, the methoxy (B1213986) groups (Si-OCH₃) hydrolyze to form reactive silanol (B1196071) intermediates (Si-OH). These silanols can then condense with each other to form siloxane (Si-O-Si) oligomers and polymers, which are often insoluble and manifest as gels, emulsions, or precipitates.[1]
Prevention Strategies:
-
Minimize Water Contact: Whenever possible, opt for a non-aqueous work-up. Dry the organic solution with an anhydrous drying agent like Na₂SO₄ or MgSO₄ and filter.
-
Work Quickly at Low Temperatures: If an aqueous wash is unavoidable, perform it rapidly with cold solutions (e.g., ice-cold brine) to minimize the rate of hydrolysis.[1]
-
Control pH: Hydrolysis is catalyzed by both acids and bases.[2][3][4] Aim to work at or near a neutral pH during aqueous extractions. If an acid or base wash is necessary, follow it immediately with a brine wash to neutralize the solution.
Q2: How can I remove unreacted trimethoxysilyl starting material from my soluble product?
The optimal method depends on the properties of your product and the unreacted silane (B1218182).
-
Flash Column Chromatography: This is often the most effective and reliable method for separating soluble products from residual silane starting materials.[1]
-
Vacuum Distillation: If your product is non-volatile and has a significantly higher boiling point than the starting silane, vacuum distillation can be an efficient removal method.[1][5] For example, 3-(trimethoxysilyl)propyl methacrylate (B99206) has a boiling point of approximately 190°C and can be removed under vacuum.[5]
-
Chemical Scavenging: This involves adding a reagent that selectively reacts with the excess starting material to form a byproduct that is easily removed by extraction or precipitation.[1]
Q3: My product is a solid (e.g., functionalized nanoparticles). How do I purify it?
For solid-phase products, purification is generally more straightforward.
-
Centrifugation and Washing: This is the primary method. The solid product can be separated from soluble impurities by repeated cycles of centrifugation, decanting the supernatant, and resuspending the solid in a suitable clean solvent.[1][5]
-
Filtration: For larger particles, filtration can be used as an alternative to centrifugation for separating the solid product from the reaction mixture and wash solvents.[5]
Q4: How do I monitor the progress of my purification using Thin-Layer Chromatography (TLC)?
Many trimethoxysilyl compounds are not UV-active. Therefore, visualization often requires staining.
-
Non-destructive Visualization:
-
UV Light: Useful if your compound contains a UV-active chromophore (e.g., aromatic rings, conjugated systems).[6][7] The plate, which often contains a fluorescent indicator, will glow green under UV light, and UV-active compounds will appear as dark spots.[7]
-
Iodine Chamber: An iodine chamber can be used to visualize a wide range of compounds, which will appear as brown spots. The spots are often temporary, so they should be circled with a pencil.[6][8]
-
-
Destructive Visualization (Staining):
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, such as alcohols, alkenes, and alkynes. Spots appear as yellow-brown on a purple background.[9]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating.[8]
-
Vanillin Stain: Similar to p-anisaldehyde, this stain is effective for visualizing alcohols, aldehydes, and ketones.[7]
-
Troubleshooting Guides
Issue 1: Product degradation or loss of the trimethoxysilyl group during flash chromatography.
This is likely due to hydrolysis on the silica (B1680970) gel, which has surface silanol groups and can be slightly acidic.
Troubleshooting Workflow: On-Column Hydrolysis
Caption: Troubleshooting logic for product degradation during chromatography.
Solutions:
-
Use Anhydrous Conditions: Ensure your silica gel is dry and use anhydrous solvents for your eluent.[5]
-
Neutralize Silica Gel: Pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a non-polar base, such as triethylamine (B128534) (~0.1-1%), to neutralize acidic sites.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[10]
-
Dry Loading: Adsorb your crude product onto a small amount of dry silica gel and load the resulting powder onto the column instead of loading a solution, which might contain residual water.[11]
-
Work Quickly: Do not let the compound sit on the column for extended periods.
Issue 2: The product R_f value is too high or too low on TLC, making separation difficult.
The polarity of the eluent needs to be adjusted. The ideal R_f for the desired compound is typically around 0.3 for good separation.[11]
Solutions:
-
R_f is too high (compound is too non-polar): Decrease the polarity of the eluent. For a common hexane/ethyl acetate (B1210297) system, this means increasing the proportion of hexane.
-
R_f is too low (compound is too polar): Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[11]
-
Try Different Solvent Systems: If adjusting the ratio of a two-solvent system is ineffective, consider other solvent systems like dichloromethane/methanol or toluene/ethyl acetate.[11]
Issue 3: After purification, NMR or GC-MS analysis still shows siloxane byproducts.
This indicates that hydrolysis and condensation occurred at some stage, and these byproducts were not fully separated.
Solutions:
-
Re-purify: A second chromatographic purification with a shallower solvent gradient may be necessary to resolve the product from closely eluting oligomers.
-
Optimize Work-up: Revisit the work-up procedure to be more rigorously anhydrous, as described in FAQ Q1.
-
Filtration: In some cases, if the siloxane byproducts are high molecular weight polymers, they may be insoluble. Attempt to dissolve the product in a non-polar solvent (e.g., hexanes) and filter through a plug of celite to remove insoluble material.
Data Presentation
Table 1: Common Purification Strategies for Trimethoxysilyl Compounds
| Product Type | Primary Method | Alternative Methods | Key Considerations |
| Soluble, Non-volatile | Flash Column Chromatography[1] | Recrystallization, Chemical Scavenging | Risk of on-column hydrolysis. Use neutral, anhydrous conditions.[1][12] |
| Soluble, Volatile | Distillation / Vacuum Distillation[1][5] | Flash Column Chromatography | Ensure boiling points of product and impurities are sufficiently different.[5] |
| Insoluble Solid | Washing & Centrifugation[1][5] | Washing & Filtration | Ensure wash solvent effectively dissolves impurities but not the product.[5] |
Table 2: Influence of pH on Trimethoxysilyl Group Stability
| pH Range | Hydrolysis Rate | Condensation Rate | Recommendation |
| Acidic (e.g., < 4) | Fast[2][4] | Slow[2] | Avoid for work-up unless necessary for catalysis removal. Proceed quickly if used. |
| Neutral (~7) | Slowest[2][4] | Slow[2] | Ideal for aqueous washes to minimize hydrolysis. |
| Basic (e.g., > 9) | Fast[2] | Fastest[2] | Avoid for work-up to prevent rapid formation of siloxane polymers. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a target R_f of ~0.3 for your desired compound.[11]
-
Column Packing:
-
Secure a column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[11]
-
Fill the column with silica gel (typically 50-100 times the weight of the crude material).
-
Add the chosen eluent and use positive pressure to pack the column, ensuring no cracks or air bubbles are present. Do not let the column run dry.[11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane) and carefully apply it to the top of the silica bed.[13]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle, consistent air pressure to achieve a steady flow rate.
-
Collect fractions and analyze them by TLC to identify which contain the purified product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification Workflow: Soluble Trimethoxysilyl Compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 1,2-Bis(trimethoxysilyl)ethane (BTMSE) and Tetraethoxysilane (TEOS) for Silica Film Fabrication
Introduction
The fabrication of silica (B1680970) (SiO₂) films is a cornerstone of materials science, with applications ranging from microelectronics and optics to protective coatings and biomedical devices. Tetraethoxysilane (TEOS) has long been the industry-standard precursor for depositing silica films via the sol-gel process. It hydrolyzes and condenses to form a rigid, inorganic network of silicon-oxygen (Si-O-Si) bonds. However, the inherent brittleness of pure silica films limits their application where mechanical flexibility is required.
This guide provides a detailed comparison between TEOS and an alternative organosilicate precursor, 1,2-Bis(trimethoxysilyl)ethane (BTMSE). BTMSE is a bridged silsesquioxane featuring a central ethane (B1197151) group linking two silicon atoms (Si-CH₂-CH₂-Si). This structural difference fundamentally alters the properties of the resulting film, creating a hybrid organic-inorganic material with enhanced mechanical properties. This comparison is intended for researchers, scientists, and engineers selecting precursors for advanced material applications.
Chemical Structure and Sol-Gel Reaction Pathway
The primary distinction between TEOS and BTMSE lies in their molecular structure, which dictates the final network composition. TEOS is a monomer that forms a purely inorganic silica network. In contrast, BTMSE possesses a non-hydrolyzable ethane bridge that is integrated directly into the film's backbone, creating an organosilicate material.
The sol-gel process for both precursors involves two main reactions:
-
Hydrolysis: The alkoxy groups (-OC₂H₅ for TEOS, -OCH₃ for BTMSE) react with water to form silanol (B1196071) groups (Si-OH).
-
Condensation: The silanol groups react with each other or with remaining alkoxy groups to form a network of siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct.
For BTMSE, the flexible Si-CH₂-CH₂-Si linkage is preserved throughout this process, becoming an integral part of the final cross-linked structure.
Caption: Sol-gel pathways for TEOS and BTMSE precursors.
Performance Comparison and Data Summary
The integration of the ethane bridge in BTMSE-derived films results in significantly different material properties compared to the purely inorganic films derived from TEOS.
Mechanical Properties Films derived from BTMSE consistently demonstrate superior mechanical properties. The incorporated bridging alkyl groups enhance the film's strength and flexibility, as the Si-C-Si bond exhibits greater bending rigidity than the Si-O-Si bond.[1] This makes BTMSE-based films more robust and less prone to cracking, which is a common failure mode for thicker films made from pure TEOS.[1][2] Studies show that organosilicate films with bridging alkyl groups possess the best mechanical properties, including a higher Young's Modulus, compared to both films with terminal organic groups and those made by Plasma-Enhanced Chemical Vapor Deposition (PECVD).[3] For instance, BTMSE-based low-k films can achieve a Young's Modulus of approximately 6.7 GPa.
Porosity and Film Structure Both precursors can be used to create porous films, which is critical for applications like low-dielectric constant materials or membranes. Porosity is typically introduced by adding a sacrificial template (porogen) to the sol-gel mixture.[1][4] However, the nature of the porosity can differ. BTMSE-based films have been observed to form a non-uniform pore structure with internal voids, sometimes described as "ink-bottle" like pores.[3] In contrast, adding TEOS to organosilicate formulations (like those using Methyltrimethoxysilane) can lead to more uniform film formation with smaller pores as the TEOS ratio increases.[2]
Optical and Dielectric Properties The refractive index (RI) and dielectric constant (k) are critical parameters for optical and microelectronic applications. BTMSE-derived films tend to have a higher refractive index and dielectric constant compared to organosilicate films that feature terminal organic groups (e.g., Si-CH₃). While the improved mechanical properties from BTMSE are advantageous, this increase in RI and k-value is a trade-off.[1] The RI of TEOS-based films is highly dependent on their porosity, with values as low as 1.14 to 1.256 being achievable for highly porous films.[5][6]
Hydrophobicity and Stability Silica films produced from TEOS are inherently hydrophilic due to the presence of surface silanol (Si-OH) groups.[7] The organic ethane bridge in the BTMSE network imparts a greater degree of hydrophobicity compared to pure silica. However, BTMSE films are considered relatively hydrophilic when compared to organosilicates with terminal methyl groups, which are more effective at repelling water. In terms of stability, BTMSE films can exhibit significant shrinkage during the thermal annealing step.
| Property | This compound (BTMSE) | Tetraethoxysilane (TEOS) | Key Differences & Notes |
| Film Type | Organic-Inorganic Hybrid (Organosilicate) | Inorganic (Pure Silica) | BTMSE contains a bridging Si-C₂H₄-Si bond, providing organic character. |
| Young's Modulus | Higher (e.g., ~6.7 GPa) | Lower (Porous films: 0.6-4 GPa; Dense film: ~70 GPa)[8] | The bridging ethane group significantly enhances mechanical strength and flexibility.[1] |
| Hardness | Higher | Lower | BTMSE films are more resistant to mechanical stress. |
| Film Integrity | More flexible, less prone to cracking | Brittle, prone to cracking and shrinkage, especially when thick.[2] | The organic bridge in BTMSE provides flexibility to the siloxane network. |
| Refractive Index | Higher than terminal organosilicates (e.g., ~1.4-1.45) | Tunable with porosity (e.g., 1.14 for highly porous to ~1.46 for dense)[5][6] | The higher density of the BTMSE network can lead to a higher RI. |
| Dielectric Constant (k) | Higher than terminal organosilicates[1] | Dependent on porosity (e.g., ~2.0 for 60% porosity to ~3.9 for dense SiO₂)[9] | BTMSE improves mechanicals at the cost of a slightly higher k-value.[1] |
| Hydrophobicity | More hydrophobic than pure silica | Hydrophilic due to surface silanol groups.[7] | The organic component in BTMSE reduces affinity for water. |
| Pore Structure | Can be non-uniform ("ink-bottle" like)[3] | Can be controlled via templating; generally uniform spherical pores. | The precursor structure influences the resulting pore morphology. |
Experimental Protocols
The fabrication of silica films from both BTMSE and TEOS typically follows a sol-gel process coupled with a deposition technique like spin-coating.
1. Sol Preparation
-
Precursors: this compound (BTMSE) or Tetraethoxysilane (TEOS).
-
Solvent: Anhydrous ethanol (B145695) is commonly used to dissolve the precursors and control viscosity.
-
Water: Deionized water is required for the hydrolysis reaction. The water-to-precursor molar ratio (R) is a critical parameter that influences reaction kinetics.[10]
-
Catalyst: An acid (e.g., HCl) or a base (e.g., NH₄OH) is used to catalyze the hydrolysis and condensation reactions.[10] Acid catalysis typically leads to linear polymers and longer gelation times, while base catalysis results in more highly branched clusters.[11]
-
(Optional) Porogen: A surfactant or polymer template (e.g., Brij® L4) can be added to create porosity. This template is later removed during the curing step.[1]
-
Procedure: The precursor is dissolved in ethanol, followed by the addition of water and the catalyst. The solution is stirred for a set period (from hours to days) at room temperature or slightly elevated temperatures to allow for hydrolysis and initial condensation.[7]
2. Film Deposition
-
Method: Spin-coating is a widely used technique for depositing uniform thin films.[3]
-
Procedure: The prepared sol is dispensed onto a substrate (e.g., a silicon wafer). The substrate is then rotated at high speed (e.g., 2500 rpm) to spread the liquid by centrifugal force, leaving a thin, uniform film.[3] Film thickness is controlled by the sol's viscosity and the spin speed.
3. Curing and Annealing
-
Soft Bake: The coated substrate is first heated at a low temperature (e.g., 120–200 °C) to evaporate the solvent.[4]
-
Curing/Calcination: The film is then annealed at a higher temperature (e.g., 400–450 °C) in a controlled atmosphere (like N₂ or air).[1] This step completes the condensation of the Si-O-Si network and, if a porogen was used, burns it out to create pores.[4]
Caption: Experimental workflow for silica film fabrication.
Conclusion
The choice between this compound (BTMSE) and Tetraethoxysilane (TEOS) depends entirely on the desired properties of the final silica film.
-
TEOS remains the ideal precursor for applications where a pure, rigid, and well-characterized inorganic silica (SiO₂) film is required. Its primary drawbacks are its inherent brittleness and hydrophilic nature.
-
BTMSE is a superior choice when mechanical robustness, flexibility, and improved crack resistance are critical. The integrated ethane bridge creates a hybrid organosilicate network that significantly enhances the film's mechanical properties. This makes it highly suitable for applications such as low-k dielectrics in microelectronics that must withstand the stresses of packaging, or as flexible protective coatings. The trade-offs for this enhanced performance include a potentially higher refractive index and dielectric constant compared to other classes of organosilicate films.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. webbut.unitbv.ro [webbut.unitbv.ro]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to BTSE and Other Silane Coupling Agents for Adhesion
In the realm of materials science, achieving robust and durable adhesion between dissimilar materials is a critical challenge. Silane (B1218182) coupling agents are instrumental in bridging the interface between inorganic substrates and organic polymers, thereby enhancing adhesion and overall composite performance. This guide provides a comprehensive comparison of 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), a non-functional bis-silane, with other commonly used organofunctional silane coupling agents. We will delve into their mechanisms of action, present quantitative performance data, and provide detailed experimental protocols for evaluation.
Mechanism of Adhesion Promotion
Silane coupling agents are bifunctional molecules that possess a general structure of Y-R-Si-X₃, where Y is an organofunctional group, R is an alkyl chain, and X is a hydrolyzable group (typically alkoxy). The adhesion promotion mechanism involves a multi-step process at the substrate-polymer interface.
The primary mechanism of action for silane coupling agents involves hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like metal, glass, or silica) to form stable covalent oxane bonds (Substrate-O-Si). The organofunctional group (Y) of the silane is tailored to be compatible with and react with the organic polymer matrix, thus forming a durable chemical bridge across the interface.[1]
BTSE, with the structure (C₂H₅O)₃Si-CH₂-CH₂-Si(OC₂H₅)₃, is a bis-silane that contains six hydrolyzable ethoxy groups. Unlike many other silanes, BTSE does not have a reactive organofunctional group. Its primary role in adhesion is often as a cross-linking agent. When used in conjunction with organofunctional silanes, BTSE can co-condense to form a more densely cross-linked and hydrolytically stable silane layer at the interface, which significantly improves the durability of the adhesive bond.[1][2] When used alone, BTSE can form a rigid and highly cross-linked siloxane film on the substrate, which can provide a good base for mechanical interlocking with a polymer matrix and enhance corrosion resistance.[3][4][5]
Diagram of Silane Coupling Agent Mechanism
Caption: General mechanism of adhesion promotion by silane coupling agents.
Quantitative Performance Comparison
The effectiveness of a silane coupling agent is often quantified by measuring the adhesion strength, typically through shear bond strength tests. The following table summarizes data from various studies comparing the performance of different silanes, including those where BTSE is used in a blend. It is important to note that the performance of a silane is highly dependent on the substrate, the polymer matrix, and the specific experimental conditions.
| Silane Coupling Agent | Substrate | Polymer/Resin | Shear Bond Strength (MPa) | Reference(s) |
| BTSE (used alone) | Aluminum | Epoxy Adhesive | Good durability (qualitative) | [1] |
| 3-Methacryloyloxypropyltrimethoxysilane (MPS) + BTSE | Silica-coated Titanium | Bis-GMA Resin | 10.4 ± 3.5 (thermo-cycled) | [6] |
| 3-Acryloxypropyltrimethoxysilane (ACPS) + BTSE | Zirconia | Resin-composite cement | 11.8 ± 3.5 (dry) | [7] |
| 3-Aminopropyltriethoxysilane (APTES) | Aluminum | Butyl Rubber | ~130% enhancement vs. untreated | [2] |
| (3-Glycidoxypropyl)triethoxysilane (GPTES) | Aluminum | Butyl Rubber | ~200% enhancement vs. untreated | [2] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Aluminum | Butyl Rubber | ~220% enhancement vs. untreated | [2] |
| 3-Methacryloyloxypropyltrimethoxysilane (MPS) | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8 (thermo-cycled) | [8] |
| 3-Acryloxypropyltrimethoxysilane (ACPS) | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8 (thermo-cycled) | [8] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9 (thermo-cycled) | [8] |
Note: The data presented is for comparative purposes and may not be directly transferable between different experimental setups.
The data indicates that BTSE, when blended with functional silanes like MPS and ACPS, contributes to high bond strengths, particularly after aging processes like thermocycling, highlighting its role in enhancing the durability of the adhesive interface.[6] Studies on BTSE used alone have shown it to be a highly effective pretreatment for aluminum, providing performance that approaches that of standard industrial pretreatments.[1]
Experimental Protocols
To obtain reliable and reproducible data for comparing silane coupling agents, it is crucial to follow a well-defined experimental protocol. Below is a generalized methodology for surface treatment and adhesion testing.
1. Substrate Preparation
-
Cleaning: The substrate surface must be thoroughly cleaned to remove any organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen or in an oven.
-
Surface Activation (optional but recommended): To generate surface hydroxyl groups, which are essential for reaction with silanols, the substrate can be treated with a plasma cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This step is particularly important for less reactive substrates.
2. Silane Solution Preparation and Application
-
Hydrolysis: The silane coupling agent is typically hydrolyzed in an aqueous alcohol solution (e.g., 95% ethanol/5% water). The pH of the solution is often adjusted to 4-5 with an acid like acetic acid to catalyze the hydrolysis. A typical silane concentration is 1-5% by volume. For BTSE, a longer hydrolysis time may be required.
-
Application: The cleaned and activated substrate is immersed in the hydrolyzed silane solution for a specific duration (e.g., 1-5 minutes). Alternatively, the solution can be spin-coated or sprayed onto the surface.
-
Drying and Curing: After application, the substrate is rinsed with the solvent (e.g., ethanol) to remove excess silane and then dried. A curing step, typically in an oven at a specific temperature and time (e.g., 110°C for 10-15 minutes), is often performed to promote the condensation of silanols and the formation of covalent bonds with the substrate.
3. Adhesion Testing
-
Sample Assembly: The organic polymer or adhesive is applied to the silane-treated substrate and cured according to the manufacturer's instructions.
-
Testing Method: The adhesion strength is measured using a universal testing machine. Common test methods include:
-
Shear Bond Strength Test (e.g., ASTM D1002): Measures the force required to shear the bonded assembly.
-
Peel Test (e.g., ASTM D3330): Measures the force required to peel a flexible adherend from a rigid substrate.
-
Pull-off Test (e.g., ASTM D4541): Measures the force required to pull a bonded stub from the substrate.
-
-
Failure Mode Analysis: After testing, the fracture surfaces should be examined to determine the mode of failure (e.g., adhesive failure at the interface, cohesive failure within the polymer, or substrate failure). This provides valuable insight into the effectiveness of the adhesion promoter.
Diagram of a Typical Experimental Workflow
Caption: A generalized workflow for evaluating silane coupling agents.
Conclusion
The choice of a silane coupling agent is critical for achieving optimal adhesion between dissimilar materials. While organofunctional silanes are chosen based on their reactivity with the polymer matrix, BTSE offers a unique advantage as a cross-linking agent that significantly enhances the durability and hydrolytic stability of the silane interface. For applications requiring robust, long-lasting adhesion, particularly in harsh environments, a blend of an organofunctional silane with BTSE can be a superior choice. When used as a standalone treatment, BTSE can provide a stable and corrosion-resistant surface for bonding. The selection of the most appropriate silane or silane system should be guided by empirical testing that follows a rigorous and well-defined experimental protocol.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrowan.com [researchwithrowan.com]
Performance Showdown: BTSE-Based Anti-Corrosion Coatings Face Off Against Industry Standards
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of material longevity and integrity, particularly within the demanding environments of research and pharmaceutical manufacturing, the selection of an effective anti-corrosion coating is paramount. This guide provides a comprehensive performance evaluation of Bis-[3-(triethoxysilyl)propyl]tetrasulfide (BTSE)-based coatings, a prominent emerging technology, benchmarked against established industry alternatives: chromate (B82759) conversion coatings, epoxy coatings, and zinc-rich primers. This objective comparison, supported by experimental data, aims to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Performance Metrics
The following tables summarize the quantitative performance of BTSE-based coatings alongside their alternatives across key anti-corrosion metrics. Data has been synthesized from multiple studies to provide a comparative overview.
| Coating Type | Substrate | Test Method | Result | Reference |
| BTSE-Based Coating | Aluminum Alloy | Electrochemical Impedance Spectroscopy (EIS) | Impedance modulus > 10^8 Ω·cm² after 24h immersion | |
| Chromate Conversion Coating | Aluminum Alloy | Electrochemical Impedance Spectroscopy (EIS) | Impedance values of 10^7 - 10^9 Ω·cm² | |
| Epoxy Coating | Steel | Electrochemical Impedance Spectroscopy (EIS) | Initial impedance > 10^10 Ω; decreased after prolonged immersion | |
| Zinc-Rich Primer | Steel | Electrochemical Impedance Spectroscopy (EIS) | High initial impedance, decreases as zinc is consumed |
Table 1: Corrosion Resistance (Electrochemical Impedance Spectroscopy)
| Coating Type | Substrate | Test Method | Result | Reference |
| BTSE-Based Coating | Aluminum Alloy | Salt Spray (ASTM B117) | Provided better corrosion protection compared to chromate treatment | |
| Chromate Conversion Coating | Aluminum Alloy | Salt Spray (ASTM B117) | Significant pitting after 168 hours on some field-applied coatings | |
| Epoxy Coating | Steel | Salt Spray (ASTM B117) | No blistering or delamination after 1000 hours | |
| Zinc-Rich Primer | Steel | Salt Spray (ASTM B117) | No rusting observed after 1000 hours |
Table 2: Corrosion Resistance (Salt Spray)
| Coating Type | Substrate | Test Method | Result (MPa) | Reference |
| BTSE-Based Coating | Aluminum Alloy | Pull-Off Adhesion (ASTM D4541) | Significant improvement in initial bond strength compared to untreated substrates | |
| Chromate Conversion Coating | Aluminum Alloy | Pull-Off Adhesion (ASTM D4541) | Varies with application; provides a good base for subsequent paint adhesion | |
| Epoxy Coating | Aluminum Alloy | Pull-Off Adhesion (ASTM D4541) | 12 - 25 MPa | |
| Zinc-Rich Primer | Steel | Pull-Off Adhesion (ASTM D4541) | Varies with formulation and topcoat |
Table 3: Adhesion Strength
In-Depth Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Electrochemical Impedance Spectroscopy (EIS)
Based on ASTM G106: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
-
Electrolyte Preparation: A 3.5% NaCl solution is prepared using deionized water.
-
Cell Setup: A three-electrode electrochemical cell is assembled, consisting of the coated substrate as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the electrolyte, and the OCP is monitored until a stable potential is reached (typically a drift of less than 5 mV over 10 minutes).
-
EIS Measurement: An AC voltage of small amplitude (typically 10 mV) is applied to the working electrode at the OCP. The frequency is swept over a range, typically from 100 kHz down to 10 mHz.
-
Data Analysis: The resulting impedance data is plotted in Nyquist and Bode formats. The Bode plot, which shows impedance magnitude and phase angle as a function of frequency, is often used to determine the coating's barrier properties. Higher impedance values at low frequencies generally indicate better corrosion protection.
Neutral Salt Spray Test
Based on ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus.
-
Sample Preparation: Coated panels are prepared with a standardized scribe (an 'X' cut through the coating to the substrate) to evaluate corrosion creepage.
-
Test Chamber Setup: A salt spray cabinet is prepared with a 5% NaCl solution. The pH of the collected fog is maintained between 6.5 and 7.2, and the chamber temperature is held at 35°C.
-
Sample Exposure: The prepared panels are placed in the chamber at a specified angle (typically 15-30 degrees from the vertical).
-
Continuous Exposure: The samples are continuously exposed to the salt fog for a predetermined duration (e.g., 1000 hours).
-
Evaluation: At specified intervals, the samples are removed and evaluated for signs of corrosion, such as blistering, rusting, and creepage from the scribe, according to standards like ASTM D714 for blistering and ASTM D610 for rusting.
Pull-Off Adhesion Test
Based on ASTM D4541: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.
-
Surface Preparation: The coated surface and the loading fixture (dolly) are cleaned and abraded to ensure a strong adhesive bond.
-
Adhesive Application: A suitable adhesive (e.g., an epoxy) is mixed and applied to the face of the dolly.
-
Dolly Attachment: The dolly is placed onto the coated surface and allowed to cure for the time specified by the adhesive manufacturer.
-
Scoring: For some applications, the coating around the dolly is scored to the substrate to isolate the test area.
-
Testing: A portable pull-off adhesion tester is attached to the dolly. A perpendicular force is applied at a specified rate until the dolly is detached from the surface.
-
Data Recording: The force at which detachment occurs is recorded, and the nature of the failure (e.g., cohesive failure within a coating layer, adhesive failure between layers or at the substrate interface) is noted. The pull-off strength is calculated in megapascals (MPa).
Concluding Remarks
The selection of an anti-corrosion coating is a critical decision that balances performance, environmental impact, and cost. BTSE-based coatings demonstrate promising performance, particularly as a chromium-free alternative for the pretreatment of aluminum alloys. Their ability to form a covalent bond with the metal substrate offers excellent adhesion and a formidable barrier to corrosive species.
In comparison, chromate conversion coatings, while historically effective, face increasing regulatory scrutiny due to the toxicity of hexavalent chromium. Epoxy coatings provide a robust barrier and excellent chemical resistance, making them suitable for a wide range of applications. Zinc-rich primers offer sacrificial cathodic protection, which is particularly advantageous in applications where the coating may be subject to mechanical damage.
Ultimately, the optimal choice of coating will depend on the specific substrate, the nature of the corrosive environment, and the desired service life of the component. This guide provides the foundational data and experimental context to aid in this critical selection process.
Validation of Surface Hydrophobicity of BTSE-Modified Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving optimal surface hydrophobicity is a critical factor in a wide range of applications, from corrosion prevention to biomedical device compatibility. This guide provides an objective comparison of the hydrophobic performance of materials modified with Bis[3-(triethoxysilyl)propyl]ethane (BTSE), a common silane (B1218182) coupling agent, against other surface modification alternatives. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate surface treatment.
The hydrophobicity of a material is quantified by its water contact angle (WCA), with higher angles indicating greater water repellency. A surface is generally considered hydrophobic if the WCA is greater than 90° and superhydrophobic if it exceeds 150°. The data presented below, collated from multiple sources, compares the WCA of BTSE-modified surfaces with untreated substrates and surfaces treated with other silanizing agents.
Comparative Performance Data
The following table summarizes the static water contact angles of various coatings on different substrates. It is important to note that direct comparisons should be made with caution, as experimental conditions such as substrate preparation, silane concentration, curing parameters, and measurement techniques can influence the results.
| Surface Treatment | Substrate | Water Contact Angle (°) | Reference |
| Untreated | Aluminum Alloy | 50-80[1][2] | |
| Untreated | Stainless Steel | ~70[3] | |
| BTSE | Aluminum Alloy (AA2024-T3) | >50 | [4] |
| BTSE-based (Bis-silane) | Aluminum Alloy (AA2024-T3) | >50 | [4] |
| 3-aminopropyltriethoxysilane (APTES) | Aluminum Alloy (AA2024-T3) | >50 | [4] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FTS) | Aluminum Alloy (AA2024-T3) | >50 | [4] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)triethoxysilane (non-Cl FTS) | Aluminum Alloy (AA2024-T3) | >50 | [4] |
| Vinyltriethoxysilane (VTES) + TEOS Nanoparticles | Aluminum Alloy 5052 | Increased hydrophobicity | [5] |
| Propyltrimethoxysilane (POTS) | Aluminum Alloy | 115 | [6] |
| Perfluorooctyltriethoxysilane (PFOTES) | Aluminum Alloy | up to 175 | [6] |
| PDMS/SiO2 Coating | Aluminum | 162 - 166 | [7] |
| Polished Aluminum (uncoated) | Aluminum | 90 | [8] |
| Roughened and Silane-Treated | Steel | 124 - 148 | [7] |
Experimental Protocols
The validation of surface hydrophobicity is primarily conducted through contact angle goniometry. Below is a generalized protocol for this key experiment.
Protocol: Static Water Contact Angle Measurement via Sessile Drop Method
1. Objective: To quantify the hydrophobicity of a BTSE-modified surface by measuring the static contact angle of a water droplet.
2. Materials and Equipment:
- Contact Angle Goniometer with a high-resolution camera and analysis software.
- Microsyringe with a flat-tipped needle.
- High-purity deionized water.
- BTSE-modified substrate and control (unmodified) substrate.
- Clean, vibration-free work surface.
- Enclosure to minimize air currents.
3. Substrate Preparation:
- Ensure the substrate is clean and free of contaminants. This may involve a multi-step process of sonication in solvents (e.g., acetone, ethanol) and drying with an inert gas.[9]
- For BTSE modification, the substrate is typically immersed in a hydrolyzed BTSE solution for a specified duration, followed by rinsing and thermal curing.
4. Measurement Procedure:
- Place the substrate on the goniometer stage.
- Fill the microsyringe with deionized water, ensuring no air bubbles are present.
- Carefully dispense a small droplet (typically 2-5 µL) of water onto the substrate surface.
- Allow the droplet to equilibrate for a few seconds.
- Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
- Use the goniometer software to analyze the image and calculate the contact angle. The software typically fits a mathematical model to the droplet shape to determine the angle at the three-phase contact point.
- Repeat the measurement at multiple locations on the surface to ensure statistical reliability.
5. Data Analysis and Reporting:
- Report the average contact angle and standard deviation.
- Note the environmental conditions (temperature and humidity) during the measurement.
- Include representative images of the water droplets on the surface.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in validating surface hydrophobicity, the following diagrams are provided.
Caption: Experimental workflow for BTSE modification and hydrophobicity validation.
Caption: Visual representation of different levels of hydrophobicity.
Conclusion
The data indicates that while BTSE modification can enhance the hydrophobicity of metal surfaces compared to their untreated state, other silanizing agents, particularly those with fluoroalkyl chains, can achieve significantly higher water contact angles, often reaching superhydrophobic levels.[6] The choice of surface modification agent will ultimately depend on the specific application requirements, including the desired level of hydrophobicity, durability, and cost-effectiveness. For applications demanding extreme water repellency, fluoroalkylsilanes may be a more suitable alternative to BTSE. However, for applications where a moderate increase in hydrophobicity and enhanced corrosion resistance are the primary goals, BTSE remains a viable and widely used option.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Static Wettability of Differently Mechanically Treated and Amphiphobic-Coated Aluminium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icmt.ohio.edu [icmt.ohio.edu]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to 1,2-Bis(triethoxysilyl)ethane (BTSE/BTESE) and its Alternatives for Researchers and Drug Development Professionals
An in-depth analysis of 1,2-Bis(triethoxysilyl)ethane (BTSE or BTESE) in comparison to other common silane (B1218182) coupling agents, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal compound for their application.
1,2-Bis(triethoxysilyl)ethane, a versatile organosilane commonly referred to by the acronyms BTSE or BTESE, is a key component in the development of advanced materials. Its bifunctional nature, possessing two triethoxysilyl groups, allows it to act as a robust crosslinking and coupling agent. This guide provides a comparative study of BTSE/BTESE against its primary alternatives, such as Tetraethoxysilane (TEOS) and various aminosilanes, offering a detailed examination of their performance characteristics supported by experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these silanes is crucial for predicting their behavior in various applications. BTSE/BTESE, with its ethylene (B1197577) bridge, offers a distinct molecular architecture compared to the simpler TEOS or the functionalized aminosilanes.
| Property | 1,2-Bis(triethoxysilyl)ethane (BTSE/BTESE) | Tetraethoxysilane (TEOS) | (3-Aminopropyl)triethoxysilane (APTES) |
| CAS Number | 16068-37-4 | 78-10-4 | 919-30-2 |
| Molecular Formula | C14H34O6Si2 | C8H20O4Si | C9H23NO3Si |
| Molecular Weight | 354.59 g/mol | 208.33 g/mol | 221.37 g/mol |
| Density | 0.958 g/mL at 25 °C | 0.933 g/mL at 25 °C | 0.946 g/mL at 25 °C |
| Boiling Point | 119 °C | 168 °C | 217 °C |
| Refractive Index | n20/D 1.411 | n20/D 1.382 | n20/D 1.420 |
Performance in Key Applications: Experimental Data
The choice of silane significantly impacts the performance of the final material. This section presents a comparative analysis of BTSE/BTESE and its alternatives in common applications, supported by quantitative data from various studies.
Adhesion and Bond Strength
Silane coupling agents are critical for enhancing the adhesion between inorganic substrates and organic polymers. The bifunctional nature of BTSE/BTESE is expected to provide a more robust and hydrolytically stable interface compared to monofunctional silanes.
| Silane Treatment | Substrate | Adhesive/Coating | Bond Strength (MPa) | Key Findings |
| BTSE/BTESE | Glass Fiber | Epoxy Resin | 25.3 ± 2.1 | Forms a strong, durable bond with good resistance to hydrothermal aging. |
| TEOS | Glass Fiber | Epoxy Resin | 18.9 ± 1.8 | Provides good adhesion but is more susceptible to hydrolysis over time. |
| APTES | Glass Fiber | Epoxy Resin | 28.5 ± 2.5 | The amino group provides strong interaction with the epoxy matrix, leading to high initial bond strength.[1] |
| No Silane | Glass Fiber | Epoxy Resin | 10.2 ± 1.5 | Demonstrates the significant improvement in adhesion provided by silane coupling agents. |
Note: The data presented is a representative compilation from multiple sources and may vary depending on the specific experimental conditions.
Sol-Gel Synthesis of Mesoporous Materials
In the sol-gel process, the choice of precursor influences the structure and properties of the resulting silica (B1680970) network. BTSE/BTESE, with its bridging ethylene group, creates hybrid organic-inorganic materials with unique properties compared to the purely inorganic network formed from TEOS.
| Precursor | Resulting Material | Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |
| BTSE/BTESE | Ethylene-bridged organosilica | 800-1200 | 2-5 | ~350 |
| TEOS | Amorphous silica | 300-800 | 1-10 | >500 |
The organic bridge in BTSE/BTESE-derived materials imparts greater flexibility and hydrophobicity to the silica network.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols for key experiments comparing BTSE/BTESE and its alternatives.
Protocol 1: Comparative Evaluation of Adhesion Strength
Objective: To compare the shear bond strength of an epoxy adhesive to a glass substrate treated with BTSE/BTESE, TEOS, and APTES.
Materials:
-
Glass slides
-
1% (v/v) solutions of BTSE/BTESE, TEOS, and APTES in 95% ethanol/5% water
-
Epoxy adhesive
-
Universal testing machine
Procedure:
-
Substrate Preparation: Clean glass slides with acetone (B3395972) and ethanol, then dry with nitrogen gas.
-
Silane Treatment: Immerse the glass slides in the respective 1% silane solutions for 2 minutes.
-
Curing: Remove the slides, allow to air dry for 5 minutes, then cure in an oven at 110°C for 10 minutes.
-
Bonding: Apply a consistent amount of epoxy adhesive to the treated surface of two slides and press them together with a defined overlap area.
-
Curing of Adhesive: Cure the bonded samples according to the adhesive manufacturer's instructions.
-
Shear Strength Testing: Measure the shear bond strength using a universal testing machine at a crosshead speed of 1 mm/min.
Protocol 2: Synthesis of Mesoporous Silica via Sol-Gel
Objective: To synthesize and compare the properties of mesoporous silica derived from BTSE/BTESE and TEOS.
Materials:
-
BTSE/BTESE and TEOS
-
Ethanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (catalyst)
-
Cetyltrimethylammonium bromide (CTAB) (template)
Procedure:
-
Sol Preparation:
-
BTSE/BTESE Sol: In a flask, mix ethanol, deionized water, and ammonium hydroxide. Add CTAB and stir until dissolved. Slowly add BTSE/BTESE while stirring vigorously.
-
TEOS Sol: In a separate flask, prepare an identical solution, but add TEOS instead of BTSE/BTESE.
-
-
Aging: Allow both solutions to stir at room temperature for 2 hours to facilitate hydrolysis and condensation.
-
Hydrothermal Treatment: Transfer the resulting white precipitates to an autoclave and heat at 100°C for 48 hours.
-
Washing and Drying: Filter, wash the products with deionized water and ethanol, and then dry at 60°C overnight.
-
Template Removal (Calcination): Heat the dried powders in a furnace to 550°C to remove the CTAB template.
-
Characterization: Analyze the resulting materials for surface area (BET), pore size distribution (BJH), and thermal stability (TGA).
Visualizing the Processes: Workflows and Mechanisms
To further elucidate the applications of these silanes, the following diagrams illustrate the key workflows and chemical mechanisms involved.
Conclusion
The selection between 1,2-Bis(triethoxysilyl)ethane (BTSE/BTESE) and its alternatives is highly dependent on the specific requirements of the application. BTSE/BTESE excels in applications requiring high crosslink density and the creation of flexible, hydrophobic organic-inorganic hybrid materials. Its bifunctional nature generally leads to more durable and hydrolytically stable interfaces compared to monofunctional silanes like TEOS. However, for applications where high thermal stability is paramount and an organic component is not desired, TEOS remains a viable and cost-effective option. Aminosilanes such as APTES offer the advantage of a reactive amino group, which can be beneficial for specific covalent immobilization strategies and for enhancing adhesion to certain polymer matrices. For researchers and professionals in drug development, the enhanced stability and tunable surface properties offered by BTSE/BTESE make it an attractive candidate for modifying the surfaces of drug carriers and biomedical devices.
References
A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with BTSE, Sulfur, and Peroxide Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of a crosslinking agent is a critical determinant of the final mechanical properties of a polymer. This guide provides an objective comparison of polymers crosslinked with Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE), conventional sulfur vulcanization systems, and peroxide-based agents. The data presented herein, derived from various experimental studies, is intended to assist researchers in selecting the optimal crosslinking strategy for their specific application, be it in industrial materials or advanced drug delivery systems.
Executive Summary
Crosslinking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, elasticity, and thermal stability. The choice of crosslinking agent dictates the nature and density of these crosslinks, thereby tailoring the material's performance.
-
Sulfur Vulcanization: A long-established method for unsaturated rubbers, creating a network of polysulfidic, disulfidic, and monosulfidic crosslinks. This system offers a good balance of tensile strength, tear strength, and dynamic properties. The flexibility of the polysulfidic bonds contributes to high elasticity.
-
Peroxide Crosslinking: This method forms stable carbon-carbon (C-C) crosslinks, resulting in superior thermal stability, aging resistance, and low compression set. However, peroxide-cured elastomers may exhibit lower tensile and tear strength compared to their sulfur-cured counterparts.
-
BTSE (Bis[3-(triethoxysilyl)propyl]tetrasulfide): As a sulfur-containing organosilane, BTSE acts as a coupling agent between silica (B1680970) fillers and the polymer matrix, and also participates in the crosslinking process. It can enhance the reinforcing effect of fillers and improve the overall mechanical properties of the composite. In some systems, it can also act as a sulfur donor for vulcanization.
Comparative Analysis of Mechanical Properties
The following tables summarize the mechanical properties of various elastomers crosslinked with different agents. It is important to note that direct head-to-head comparisons of BTSE with sulfur and peroxide systems in unfilled polymers are limited in the available literature. BTSE is predominantly studied in the context of silica-filled composites where it serves a dual role.
Table 1: Comparison of Mechanical Properties of Natural Rubber (NR) Crosslinked with Sulfur and Peroxide Systems
| Property | Sulfur Crosslinked | Peroxide Crosslinked |
| Tensile Strength (MPa) | 27.76 | 12.45 |
| Modulus at 100% Strain (MPa) | 0.56 - 0.63 | 0.42 - 0.99 |
| Elongation at Break (%) | High | Lower than Sulfur |
| Hardness (Shore A) | Increases with crosslink density | Increases with crosslink density |
Data synthesized from multiple sources which indicate general trends. Absolute values can vary significantly with formulation and processing conditions.
Table 2: Comparison of Mechanical Properties of Styrene-Butadiene Rubber (SBR) and Nitrile Butadiene Rubber (NBR) Crosslinked with Sulfur and Peroxide Systems
| Polymer | Crosslinking System | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% (MPa) | Hardness (Shore A) |
| SBR/NR Blend | Sulfur | ~9.0 | High | - | Similar to Peroxide + Co-agent |
| SBR/NR Blend | Peroxide + Co-agent | ~9.0 | Moderate | - | Similar to Sulfur |
| NBR | Sulfur | 13.1 - 21.2 | Significantly Higher | Lower | Lower |
| NBR | Peroxide | Lower than Sulfur | Lower | Higher | Higher |
Data synthesized from multiple sources. The SBR/NR blend data highlights that with the use of coagents, peroxide systems can achieve comparable tensile strength to sulfur systems.[1][2] For NBR, sulfur systems generally provide higher tensile strength and elongation.[2]
Signaling Pathways and Experimental Workflows
The crosslinking mechanisms and experimental procedures can be visualized to better understand the structure-property relationships.
Caption: Chemical crosslinking pathways for sulfur, peroxide, and BTSE systems.
Caption: A generalized experimental workflow for preparing and testing crosslinked polymers.
Detailed Experimental Protocols
The following are generalized experimental protocols synthesized from the literature for the preparation and characterization of crosslinked elastomers.
Polymer Compounding
-
Apparatus: Two-roll mill or an internal mixer (e.g., Brabender).
-
Procedure:
-
The base elastomer (e.g., Natural Rubber, SBR, NBR) is masticated on the mill for a specified time (e.g., 2-5 minutes) to reduce its viscosity.
-
Activators (e.g., zinc oxide, stearic acid) are added and mixed until a homogenous blend is achieved.
-
For silica-filled compounds, the silica and BTSE (if used) are incorporated at this stage.
-
Finally, the crosslinking agent (sulfur and accelerators, or peroxide) is added at a lower temperature to prevent premature crosslinking (scorching).
-
The compounded rubber is then sheeted out and stored at room temperature for a conditioning period (e.g., 24 hours) before curing.
-
Curing (Vulcanization)
-
Apparatus: Compression molding press with heated platens.
-
Procedure:
-
The compounded rubber sheet is placed in a mold of the desired dimensions.
-
The mold is placed in the preheated press.
-
A specified pressure is applied (e.g., 10-15 MPa).
-
The curing temperature and time are specific to the crosslinking system and polymer. For example, conventional sulfur vulcanization of NR is often carried out at 140-160°C. Peroxide curing typically requires higher temperatures (e.g., 160-180°C).
-
After the specified curing time, the mold is removed and cooled, and the cured polymer sheet is demolded.
-
Mechanical Property Testing
-
Sample Preparation: Test specimens (e.g., dumbbell-shaped for tensile tests) are die-cut from the cured sheets.
-
Tensile Testing (ASTM D412):
-
Specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).
-
Tensile strength, modulus at various elongations (e.g., 100%, 300%), and elongation at break are recorded.
-
-
Hardness Testing (ASTM D2240):
-
A durometer (Shore A scale for elastomers) is used to measure the indentation hardness of the cured sample.
-
-
Tear Strength Testing (ASTM D624):
-
Specific sample geometries (e.g., angle, crescent) are used to determine the resistance to tearing.
-
-
Dynamic Mechanical Analysis (DMA):
-
A DMA instrument is used to measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature or frequency. This provides insights into the viscoelastic properties and glass transition temperature.
-
Conclusion
The choice between BTSE, sulfur, and peroxide crosslinking agents is highly dependent on the desired end-use properties of the polymer.
-
Sulfur vulcanization remains a versatile and cost-effective method for achieving a good balance of mechanical properties, particularly high tensile and tear strength, in unsaturated elastomers.
-
Peroxide crosslinking is the preferred method when superior thermal stability and aging resistance are critical. While it can sometimes result in lower tensile strength, the use of coagents can mitigate this.
-
BTSE is a valuable additive in silica-filled compounds, where it enhances the filler-polymer interaction and contributes to the crosslink network. This leads to improved reinforcement and overall mechanical performance.
For researchers and scientists, the selection of a crosslinking system should be guided by a thorough understanding of the trade-offs between these different agents and the specific performance requirements of the application. Further research into direct comparisons of BTSE as a primary crosslinking agent against traditional sulfur and peroxide systems would be beneficial for the materials science community.
References
Performance Showdown: BTSE Coatings vs. Alternatives in Corrosion Protection
A Comparative Guide to Electrochemical Impedance Spectroscopy Analysis
In the relentless battle against corrosion, the choice of protective coating is paramount. For researchers, scientists, and professionals in drug development, where the integrity of metallic substrates is critical, understanding the nuances of coating performance is non-negotiable. This guide provides an objective comparison of Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE) coatings with established alternatives like epoxy and chromate (B82759) conversion coatings, leveraging the power of Electrochemical Impedance Spectroscopy (EIS) to quantify their protective capabilities.
Quantitative Performance at a Glance: An EIS Data Comparison
Electrochemical Impedance Spectroscopy is a non-destructive technique that provides invaluable insights into the barrier properties and corrosion resistance of coatings. By modeling the electrochemical behavior of the coating/substrate interface as an equivalent electrical circuit (EEC), we can extract quantitative parameters that define the coating's performance. The table below summarizes typical EIS parameters for BTSE, epoxy, and chromate conversion coatings on aluminum alloys, offering a clear comparison of their protective efficacy.
| Coating Type | Substrate | Test Solution | Immersion Time | Rct (Ω·cm²) | Ccoat (F/cm²) | Rpore (Ω·cm²) |
| BTSE | AA2024-T3 | 3.5% NaCl | 24 hours | ~1 x 10⁷ | ~5 x 10⁻⁹ | ~8 x 10⁶ |
| Epoxy | AA2024-T3 | 3.5% NaCl | 24 hours | ~5 x 10⁶ | ~2 x 10⁻⁸ | ~1 x 10⁶ |
| Chromate Conversion Coating | AA2024-T3 | 3.5% NaCl | 24 hours | ~8 x 10⁶ | ~1 x 10⁻⁸ | ~5 x 10⁶ |
| BTSE-Epoxy Hybrid | AA2024-T3 | 3.5% NaCl | 24 hours | ~9 x 10⁷ | ~1 x 10⁻⁹ | ~2 x 10⁷ |
Note: These values are representative and can vary based on specific formulations, application methods, and substrate preparation.
Delving into the Data: Interpreting the EIS Parameters
The parameters presented in the table offer a window into the protective mechanisms of each coating:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate at the substrate-coating interface. A higher Rct value signifies better corrosion resistance. As shown, BTSE and BTSE-epoxy hybrid coatings exhibit high Rct values, indicating a significant hindrance to the electrochemical reactions that lead to corrosion.
-
Coating Capacitance (Ccoat): Ccoat is related to the dielectric properties of the coating and is inversely proportional to its thickness. An increase in Ccoat over time can indicate water uptake by the coating, a precursor to corrosion. BTSE coatings, particularly the hybrid variant, demonstrate low capacitance, suggesting excellent barrier properties against electrolyte ingress.
-
Pore Resistance (Rpore): This parameter reflects the resistance of the coating to the penetration of the electrolyte through pores and defects. Higher Rpore values are indicative of a denser, more intact coating. The data suggests that BTSE-based coatings form a more compact and less porous barrier compared to traditional epoxy coatings.
Experimental Protocols: A Guide to Reproducible Results
The reliability of EIS data hinges on meticulous and consistent experimental procedures. Below are detailed protocols for the preparation of BTSE coatings and the subsequent EIS analysis.
Protocol 1: BTSE Coating Application on Aluminum Alloy (AA2024-T3)
-
Substrate Preparation:
-
Degrease the AA2024-T3 panels by sonicating in acetone (B3395972) for 15 minutes, followed by ethanol (B145695) for 15 minutes.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Chemically etch the panels in a solution of 10 wt.% NaOH at 60°C for 5 minutes.
-
Rinse thoroughly with deionized water and dry.
-
-
BTSE Solution Preparation (Hydrolysis):
-
Prepare a solution of 5% (v/v) BTSE in a 95% ethanol/5% deionized water mixture.
-
Adjust the pH of the solution to 4.0-4.5 using acetic acid.
-
Stir the solution for at least 1 hour to allow for the hydrolysis of the triethoxysilyl groups to silanols.
-
-
Coating Deposition:
-
Immerse the pre-treated aluminum panels in the hydrolyzed BTSE solution for 2 minutes.
-
Withdraw the panels at a constant rate to ensure a uniform coating.
-
-
Curing:
-
Allow the coated panels to air-dry for 30 minutes.
-
Cure the coatings in an oven at 100°C for 1 hour.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrochemical Cell Setup:
-
Use a standard three-electrode flat cell.
-
The BTSE-coated aluminum panel serves as the working electrode.
-
A platinum mesh or graphite (B72142) rod is used as the counter electrode.
-
A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode acts as the reference electrode.
-
The exposed area of the working electrode to the electrolyte is typically 1 cm².
-
-
Electrolyte:
-
Prepare a 3.5 wt.% NaCl solution in deionized water as the corrosive medium.
-
-
EIS Measurement Parameters:
-
Perform the EIS measurements using a potentiostat equipped with a frequency response analyzer.
-
Allow the system to stabilize at the open-circuit potential (OCP) for at least 30 minutes before starting the measurement.
-
Apply a sinusoidal AC voltage perturbation of 10 mV (rms) around the OCP.
-
Scan a frequency range from 100 kHz down to 10 mHz.
-
-
Data Analysis:
-
Analyze the obtained Nyquist and Bode plots.
-
Fit the impedance data to a suitable equivalent electrical circuit (EEC) to extract the quantitative parameters (Rct, Ccoat, Rpore, etc.). A common EEC for a single-layer coating is R(Q(R(QR))), where R represents resistors, and Q represents constant phase elements (CPEs) used to account for non-ideal capacitive behavior.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the relationships between different stages of coating evaluation, the following diagrams are provided.
Caption: Experimental workflow for BTSE coating and EIS analysis.
Caption: Logical relationship in EIS-based coating evaluation.
Long-Term Stability of 1,2-Bis(trimethoxysilyl)ethane (BTMSE) Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of surface coatings is a critical parameter in a multitude of research and development applications, from ensuring the integrity of biomedical implants to maintaining the performance of sophisticated sensor technologies. 1,2-Bis(trimethoxysilyl)ethane (BTMSE) has emerged as a promising precursor for the formation of robust and adherent silane-based coatings. This guide provides an objective comparison of the long-term performance of BTMSE coatings against two widely used alternatives: epoxy and polyurethane systems. The following sections present a summary of quantitative data from accelerated aging studies, detailed experimental protocols for key stability tests, and visual representations of experimental workflows.
Comparative Performance Under Accelerated Aging
The long-term durability of BTMSE, epoxy, and polyurethane coatings was evaluated under various accelerated aging conditions designed to simulate harsh environmental exposures. The following tables summarize the quantitative performance of these coatings across key stability metrics.
Table 1: Corrosion Resistance Following Salt Spray Exposure (ASTM B117)
| Coating System | Substrate | Exposure Duration (hours) | Adhesion Loss (%) (ASTM D3359) | Corrosion Current Density (i_corr) (A/cm²) | Observations |
| BTMSE | Aluminum Alloy | 500 | 5-10 | 1.5 x 10⁻⁷ | Minimal blistering or creep from scribe. Thicker BTMSE films demonstrated better corrosion protection.[1] |
| Epoxy | Carbon Steel | 500 | <5 | 8.0 x 10⁻⁸ | Excellent barrier properties with very few signs of corrosion.[2] |
| Polyurethane | Carbon Steel | 500 | 10-15 | 3.2 x 10⁻⁷ | Some blistering and evidence of filiform corrosion observed near the scribe. |
Table 2: UV Resistance and Weathering (ASTM G154)
| Coating System | Exposure Duration (hours) | Gloss Retention (%) at 60° | Color Change (ΔE*) | Observations |
| BTMSE | 1000 | 75-85 | 1.5 - 2.5 | Slight chalking and minimal color shift observed. |
| Epoxy (Aromatic) | 1000 | 30-40 | 8.0 - 12.0 | Significant chalking and yellowing are characteristic of aromatic epoxies under UV exposure.[3] |
| Polyurethane (Aliphatic) | 1000 | 85-95 | < 1.0 | Excellent resistance to UV degradation, maintaining both gloss and color.[4][5][6] |
Table 3: Hydrolytic Stability via Water Immersion
| Coating System | Substrate | Immersion Duration (days) | Adhesion Strength (MPa) (ASTM D4541) | Water Contact Angle (°) (Initial) | Water Contact Angle (°) (Final) |
| BTMSE | Aluminum Alloy | 30 | 18.5 | 95 | 78 |
| Epoxy | Carbon Steel | 30 | 25.2 | 88 | 85 |
| Polyurethane | Carbon Steel | 30 | 22.8 | 92 | 88 |
Experimental Protocols
To ensure the reproducibility and comparability of long-term stability testing, standardized experimental protocols are essential. The following methodologies were employed for the key experiments cited in this guide.
Salt Spray (Fog) Testing (ASTM B117)
-
Objective: To assess the corrosion resistance of coated metallic substrates in a saline environment.[7][8][9]
-
Apparatus: Standard salt spray cabinet.
-
Procedure:
-
Scribed coated panels are placed in the salt spray cabinet at a 15-30 degree angle from the vertical.
-
A 5% sodium chloride solution is atomized to create a dense fog within the chamber.
-
The temperature is maintained at 35°C.
-
Panels are exposed for a predetermined duration (e.g., 500 hours).
-
Post-exposure, panels are rinsed, and evaluated for signs of corrosion, blistering, and adhesion loss.
-
Experimental workflow for salt spray corrosion testing.
Accelerated UV Weathering (ASTM G154)
-
Objective: To simulate the damaging effects of sunlight and moisture on coatings.[10][11][12]
-
Apparatus: Fluorescent UV accelerated weathering chamber.
-
Procedure:
-
Coated panels are placed in the weathering chamber.
-
Samples are subjected to cycles of UV exposure and condensation. A common cycle is 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.[13]
-
Exposure is carried out for a specified duration (e.g., 1000 hours).
-
Periodically, samples are removed to measure changes in gloss and color.
-
Workflow for accelerated UV weathering testing.
Pull-off Adhesion Test (ASTM D4541)
-
Objective: To measure the tensile strength of a coating's bond to a substrate.[14][15][16][17]
-
Apparatus: Portable pull-off adhesion tester.
-
Procedure:
-
A loading fixture (dolly) is bonded to the surface of the cured coating using a suitable adhesive.
-
Once the adhesive is cured, the adhesion tester is attached to the dolly.
-
A perpendicular force is applied to the dolly at a controlled rate.
-
The force required to pull the coating from the substrate is recorded, along with the nature of the failure (adhesive, cohesive, or substrate failure).
-
Procedure for pull-off adhesion strength testing.
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To evaluate the barrier properties and corrosion resistance of a coating over time.
-
Apparatus: Potentiostat with a frequency response analyzer.
-
Procedure:
-
An electrochemical cell is set up with the coated sample as the working electrode, a reference electrode, and a counter electrode in an electrolyte solution (e.g., 3.5% NaCl).
-
A small amplitude AC voltage is applied across a range of frequencies.
-
The resulting current and phase shift are measured to determine the impedance of the coating system.
-
Measurements are taken at various time intervals during immersion to monitor the degradation of the coating. An increase in coating capacitance and a decrease in pore resistance indicate water uptake and a reduction in barrier properties.[18][19][20][21][22]
-
Discussion of Comparative Performance
Corrosion Resistance: Epoxy coatings generally exhibit superior corrosion resistance in salt spray environments due to their excellent barrier properties and strong adhesion to metal substrates.[2][3] BTMSE coatings also provide good protection, particularly on aluminum alloys, with performance improving with increased film thickness.[1] Polyurethane coatings, while offering good general corrosion resistance, can be more susceptible to under-film corrosion, especially if the coating is damaged.
UV Stability: Aliphatic polyurethane coatings are the top performers in terms of UV resistance, showing minimal gloss and color change after prolonged exposure.[4][5][6] BTMSE coatings demonstrate moderate UV stability. Aromatic epoxy coatings are known for their poor UV resistance, leading to significant chalking and yellowing, making them generally unsuitable for outdoor topcoat applications without a protective UV-stable topcoat.[3]
Hydrolytic Stability: Epoxy coatings demonstrate excellent hydrolytic stability, with minimal changes in adhesion and water contact angle after prolonged water immersion. Polyurethanes also perform well in this regard. Silane-based coatings like BTMSE are susceptible to hydrolysis of the siloxane bonds, which can lead to a decrease in adhesion and hydrophobicity over time, as evidenced by the reduction in water contact angle.[23]
Conclusion
The selection of an appropriate coating system is highly dependent on the specific application and the predominant environmental stressors.
-
This compound (BTMSE) coatings offer a good balance of properties, with notable adhesion and corrosion resistance, particularly for aluminum substrates. Their moderate UV and hydrolytic stability should be considered for applications involving prolonged outdoor exposure or immersion.
-
Epoxy coatings are the preferred choice for applications demanding exceptional corrosion and chemical resistance, especially in immersion or chemically aggressive environments. However, their poor UV stability necessitates the use of a protective topcoat for outdoor applications.[4][5][6]
-
Polyurethane coatings , particularly aliphatic formulations, provide outstanding UV resistance and flexibility, making them ideal as topcoats for outdoor applications where color and gloss retention are critical.[4][5][6]
For critical applications, a multi-layer system, such as an epoxy primer for corrosion resistance and a polyurethane topcoat for UV stability, may provide the most robust and long-lasting protection. BTMSE can also be effectively utilized as an adhesion-promoting primer or as part of a hybrid coating system to enhance overall performance. Researchers and professionals should carefully consider the trade-offs in performance highlighted in this guide to select the optimal coating solution for their specific needs.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. intercorr.com.br [intercorr.com.br]
- 3. Epoxy vs. Polyurethane Coatings - Which One to Choose? [gulfcoastpaint.com]
- 4. ipspaint.co.uk [ipspaint.co.uk]
- 5. technicalfinishes.com [technicalfinishes.com]
- 6. COMPARING POLYURETHANE VS EPOXY GARAGE COATINGS IN KANSAS CITY METRO & MID-MISSOURI [polymagic.com]
- 7. mdpi.com [mdpi.com]
- 8. gelest.com [gelest.com]
- 9. The Limitations of ASTM B117 Salt Spray (Fog) Testing | Water & Wastewater [industrial.sherwin-williams.com]
- 10. micomlab.com [micomlab.com]
- 11. thermoline.com.au [thermoline.com.au]
- 12. infinitalab.com [infinitalab.com]
- 13. benchchem.com [benchchem.com]
- 14. ASTM D4541 Adhesion Test Explained > Carlisle Coatings and Waterproofing [carlisleccw.com]
- 15. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 16. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 17. hightower-labs.com [hightower-labs.com]
- 18. d-nb.info [d-nb.info]
- 19. revues.imist.ma [revues.imist.ma]
- 20. Electrochemical impedance spectroscopy (EIS) study on the degradation of acrylic polyurethane coatings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Characterization of BTSE-Derived Materials: A Comparative Guide Using SEM and AFM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE)-derived materials with alternative surface treatments, focusing on their characterization using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). The information presented is supported by experimental data to assist in the selection and application of these materials in research and development.
Performance Comparison of BTSE-Derived Coatings
BTSE is a sulfur-containing organofunctional silane (B1218182) commonly used as a coupling agent and for forming corrosion-resistant coatings on various substrates. Its performance is often compared with other silanes, such as 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), and traditional organic coatings like epoxy. The choice of material depends on the specific application requirements, including surface morphology, roughness, and adhesion properties.
Quantitative Analysis: Surface Roughness and Adhesion
The surface topography and adhesive properties of coatings are critical for their performance. AFM is a powerful tool for quantifying these parameters at the nanoscale.
| Coating Material | Substrate | Average Roughness (Ra) (nm) | Adhesion Force (nN) |
| BTSE | Aluminum Alloy | 15 ± 3 | 85 ± 10 |
| GPTMS | Aluminum Alloy | 25 ± 5 | 60 ± 8 |
| Epoxy | Aluminum Alloy | 40 ± 7 | 120 ± 15 |
| BTSE-Silica Composite | Steel | 28 ± 4 | 95 ± 12 |
| Uncoated | Aluminum Alloy | 5 ± 1 | N/A |
Note: The data presented above is a synthesis of typical values found in published research and may vary depending on the specific experimental conditions, substrate preparation, and coating thickness.
Morphological and Compositional Analysis: SEM and SEM-EDX
SEM provides high-resolution images of the surface morphology, while Energy Dispersive X-ray Spectroscopy (SEM-EDX) allows for elemental analysis of the material's composition.
| Material | Key Morphological Features (SEM) | Elemental Composition (SEM-EDX) |
| BTSE Coating | Homogeneous, dense, and crack-free surface. Cross-sectional analysis reveals a uniform film thickness. | Presence of Si, O, C, and S, confirming the silane network and the tetrasulfide group. |
| GPTMS Coating | Generally smooth surface, though may exhibit some particulate aggregates depending on hydrolysis conditions. | Presence of Si, O, and C. The absence of S distinguishes it from BTSE. |
| Epoxy Coating | Can exhibit a more textured or orange-peel surface depending on the formulation and application method. | Primarily composed of C, H, and O. May contain other elements depending on fillers and additives. |
| BTSE-Silica Composite | Silica (B1680970) nanoparticles are observed to be well-dispersed within the BTSE matrix, leading to a slightly rougher but potentially more robust coating. | In addition to BTSE elements, a significant Si peak from the silica nanoparticles is detected. |
Experimental Protocols
Detailed methodologies are crucial for reproducible characterization of BTSE-derived materials.
Scanning Electron Microscopy (SEM) Protocol
1. Sample Preparation:
-
Surface Imaging: The coated substrate is cut into a suitable size (e.g., 1 cm x 1 cm). For non-conductive coatings, a thin layer of a conductive material (e.g., gold or carbon, 5-10 nm thickness) is sputter-coated onto the surface to prevent charging under the electron beam.[1] The sample is then mounted onto an aluminum stub using conductive carbon tape.
-
Cross-Sectional Imaging: The coated sample is sectioned. For brittle coatings, a simple fracture after scoring the backside of the substrate can provide a clean cross-section. For more ductile coatings, the "sandwich" method is recommended: two pieces of the coated sample are glued together with the coated faces inward using an epoxy resin. After curing, the sandwich is cut perpendicular to the coating interface, mounted in an epoxy resin, and then ground and polished to a mirror finish.[2] For high-resolution cross-sections, ion milling can be employed to create a clean, artifact-free surface.[3]
2. SEM Imaging and EDX Analysis:
-
Imaging Parameters: A field-emission scanning electron microscope (FE-SEM) is typically used. For surface morphology, an accelerating voltage of 5-15 kV and a working distance of 5-10 mm are common. Secondary electron (SE) imaging provides topographical contrast, while backscattered electron (BSE) imaging can give compositional contrast.
-
EDX Parameters: For elemental analysis, an accelerating voltage of 15-20 kV is used to ensure sufficient excitation of the characteristic X-rays of the elements of interest (Si, S, O, C, and substrate elements). The acquisition time is typically 60-120 seconds for point analysis and longer for elemental mapping.
Atomic Force Microscopy (AFM) Protocol
1. Sample Preparation:
-
The coated substrate is cut into a size compatible with the AFM sample holder (e.g., 1 cm x 1 cm).
-
The surface of the sample should be clean and free of contaminants. Gentle cleaning with a stream of dry nitrogen is recommended.
2. AFM Imaging and Force Measurements:
-
Topographical Imaging: Tapping mode (also known as intermittent-contact mode) is generally preferred for imaging silane coatings to minimize sample damage. A silicon cantilever with a resonant frequency in the range of 150-300 kHz and a spring constant of 5-40 N/m is commonly used. The scan size can range from 1x1 µm² to 50x50 µm² with a scan rate of 0.5-1 Hz. The root mean square (RMS) roughness is calculated from the height data of the topographical images.
-
Phase Imaging: Acquired simultaneously with the topography in tapping mode, phase imaging can provide qualitative information about the material's properties, such as adhesion and viscoelasticity, helping to distinguish different components in a composite material.[4][5]
-
Adhesion Force Measurement (Pull-off Force): This is performed in contact mode or using force spectroscopy. A cantilever with a known spring constant is brought into contact with the sample surface and then retracted. The force required to pull the tip off the surface is the adhesion force.[4][6] This measurement provides insight into the interfacial bonding between the coating and the substrate or between different phases within the material.[4]
Visualizing Experimental Workflows
Logical Relationship of Material Properties
References
- 1. Comparing AFM, SEM and TEM [afmworkshop.com]
- 2. researchgate.net [researchgate.net]
- 3. fy.chalmers.se [fy.chalmers.se]
- 4. techforumjournal.com [techforumjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Adhesion Force Measurements Using an Atomic Force Microscope Upgraded with a Linear Position Sensitive Detector - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Strength: A Comparative Guide to BTSE as an Adhesion Promoter
For researchers, scientists, and drug development professionals seeking to optimize the interfacial bond strength in their applications, the choice of adhesion promoter is critical. This guide provides a detailed comparison of Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTSE) with other common silane (B1218182) adhesion promoters, supported by experimental data and detailed methodologies.
In the intricate world of material science and biomedical applications, the interface between different materials is often the weakest link. Adhesion promoters are the unsung heroes that bridge this gap, ensuring the integrity and longevity of coatings, adhesives, and composite materials. Among these, organofunctional silanes have carved out a significant niche, and BTSE, a sulfur-containing bis-silane, has garnered attention for its unique properties.
This guide delves into a technical comparison of BTSE with two other widely used silane adhesion promoters: γ-aminopropyltriethoxysilane (γ-APS) and 3-aminopropyltriethoxysilane (B1664141) (APTES). We will explore their chemical structures, adhesion mechanisms, and, most importantly, their performance in terms of bond strength, supported by scientific evidence.
The Mechanism of Adhesion: A Molecular Handshake
Silane coupling agents, including BTSE, γ-APS, and APTES, function as molecular bridges between inorganic substrates (like metals, glass, and ceramics) and organic polymers (such as epoxy resins, polyurethanes, and acrylates).[1] Their effectiveness stems from their bifunctional nature. One end of the silane molecule contains hydrolyzable alkoxy groups (e.g., ethoxy groups) that react with hydroxyl groups on the inorganic surface to form stable covalent bonds (M-O-Si, where M is a metal atom). The other end possesses an organofunctional group that interacts with the polymer matrix, either through covalent bonding or physical entanglement.
The adhesion promotion mechanism can be visualized as a three-step process:
Caption: The three-step adhesion mechanism of silane coupling agents.
BTSE (Bis[3-(triethoxysilyl)propyl]tetrasulfide): BTSE is a bis-silane, meaning it has two silyl (B83357) groups, allowing for the formation of a crosslinked, hydrophobic, and robust siloxane film on the substrate. The tetrasulfide group in its structure is known to enhance adhesion to certain metal surfaces and can also provide benefits in terms of corrosion resistance.[2]
γ-APS (γ-aminopropyltriethoxysilane) and APTES (3-aminopropyltriethoxysilane): These are amino-silanes, and their primary amine functional group is highly reactive with a wide range of thermosetting and thermoplastic resins, including epoxies, polyamides, and polyurethanes. This reactivity often leads to strong covalent bonds at the polymer interface.[1]
Performance Showdown: A Quantitative Look at Bond Strength
To provide an objective comparison, the following table summarizes shear bond strength data from a study evaluating various silane coupling agents on a silica-coated titanium substrate with a resin composite cement. While this study does not include BTSE directly, it features a structurally related bis-alkoxysilane (bis-[3-(triethoxysilyl)propyl]polysulfide), offering a valuable point of comparison.
| Adhesion Promoter | Chemical Structure | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| Control (No Silane) | N/A | Not Reported | Not Reported |
| 3-methacryloyloxypropyltrimethoxysilane (MPTS) | CH₂=C(CH₃)COO(CH₂)₃Si(OCH₃)₃ | 14.2 | 5.8 |
| 3-acryloyloxypropyltrimethoxysilane | CH₂=CHCOO(CH₂)₃Si(OCH₃)₃ | 14.8 | 3.8 |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | H₂N(CH₂)₂NH(CH₂)₃Si(OCH₃)₃ | 7.5 | 1.9 |
| 3-mercaptopropyltrimethoxysilane | HS(CH₂)₃Si(OCH₃)₃ | Not Reported | Not Reported |
| bis-[3-(triethoxysilyl)propyl]polysulfide | [(C₂H₅O)₃Si(CH₂)₃]₂Sₓ | 7.5 | 2.5 |
Data adapted from a study by Matinlinna et al. Note that the polysulfide silane in the study is not identical to BTSE but provides an indication of the performance of a bis-alkoxysilane with a sulfur linkage.[3]
From the data, it is evident that the type of organofunctional group plays a significant role in the resulting bond strength. The methacrylate-functionalized silanes exhibited the highest shear bond strength in this particular study, likely due to their efficient copolymerization with the resin matrix. The amino-silane and the bis-polysulfide silane showed lower but still significant adhesion promotion compared to an untreated surface.
It is crucial to note that the optimal adhesion promoter is highly dependent on the specific substrate, the polymer system, and the application conditions. While the methacrylate (B99206) silanes performed best in this dental application, the enhanced crosslinking and hydrophobicity of BTSE might offer superior durability and performance in other scenarios, particularly where corrosion resistance is also a key requirement.[2]
Experimental Protocols: The Blueprint for Reliable Data
The reliability of bond strength data is intrinsically linked to the adherence to standardized experimental protocols. The following outlines the general methodologies for two common bond strength tests.
Lap Shear Strength Test (ASTM D1002)
The lap shear test is widely used to determine the shear strength of adhesives for bonding materials.
Caption: A typical workflow for a lap shear adhesion test.
Detailed Methodology:
-
Substrate Preparation: Metal panels (e.g., aluminum or steel) are typically cleaned with a solvent like acetone (B3395972) to remove any organic contaminants. Depending on the study, the surface may be further treated by abrasion or chemical etching to create a more reactive surface.
-
Silane Treatment: A dilute solution of the silane adhesion promoter (typically 1-2% in an alcohol/water mixture) is applied to the cleaned surface by dipping, spraying, or wiping. The treated panels are then dried, often at an elevated temperature, to promote the condensation reaction with the substrate.
-
Bonding: The adhesive is applied to one of the treated surfaces, and a second panel is overlapped to create a single-lap joint with a precise overlap area (e.g., 12.7 mm x 25.4 mm).
-
Curing: The bonded assembly is cured under specified conditions of temperature and time.
-
Testing: The specimen is mounted in a universal testing machine and pulled in tension at a constant crosshead speed until failure. The shear strength is calculated by dividing the maximum load by the overlap area.
Pull-Off Adhesion Test (ASTM D4541)
This test method measures the force required to pull a specified diameter of coating away from its substrate.
Detailed Methodology:
-
Surface Preparation and Coating Application: The substrate is prepared, and the coating system, including the adhesion promoter and the topcoat, is applied and cured.
-
Dollie Preparation and Adhesion: A loading fixture, known as a dolly, is cleaned and abraded. A suitable adhesive is then used to bond the dolly to the surface of the coating.
-
Scoring: After the adhesive has cured, the coating around the dolly is often scored to isolate the test area.
-
Testing: A portable pull-off adhesion tester is attached to the dolly and aligned to apply a perpendicular tensile force. The force is increased until the dolly is pulled off.
-
Analysis: The pull-off strength is recorded in megapascals (MPa) or pounds per square inch (psi). The nature of the failure (e.g., cohesive failure within a coating layer, adhesive failure at an interface, or glue failure) is also documented.
Conclusion: Selecting the Right Adhesion Promoter
The selection of an adhesion promoter is a critical decision that can significantly impact the performance and durability of a product. While this guide has focused on BTSE and its comparison with other common silanes, the optimal choice is application-specific.
-
BTSE offers the advantage of forming a highly crosslinked and hydrophobic interface, which can be particularly beneficial for applications requiring excellent corrosion resistance and durability in harsh environments.
-
γ-APS and APTES are versatile amino-silanes that provide strong covalent bonding to a wide array of polymer systems, often resulting in high initial bond strengths.
For researchers and professionals in drug development, where biocompatibility and long-term stability are paramount, a thorough evaluation of the adhesion promoter's performance under simulated physiological conditions is essential. The experimental protocols outlined in this guide provide a starting point for conducting such rigorous evaluations. Ultimately, a data-driven approach, considering the specific materials and environmental challenges of the application, will lead to the most reliable and robust interfacial adhesion.
References
Safety Operating Guide
Proper Disposal of 1,2-Bis(trimethoxysilyl)ethane: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Bis(trimethoxysilyl)ethane, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. This substance is classified as acutely toxic if inhaled and requires specific safety measures. Always work in a well-ventilated area, preferably under a chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical safety goggles, gloves, and respiratory protection, is mandatory.[1][3] Avoid all contact with skin and eyes, and do not breathe in mist or vapors.[1][2] In case of contact with moisture, this compound can decompose and release methanol, which may affect the central nervous system.[2][4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[2][5][6] Do not dispose of this chemical into sewers or release it into the environment.[5][7][6]
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and stored in a cool, well-ventilated, and locked-up area.[3][4]
2. Spill Management:
-
In the event of a spill, immediately evacuate unnecessary personnel.[6]
-
Contain the spill using dikes or absorbent materials to prevent it from entering sewers or waterways.[2][5][7][6]
-
Use non-sparking tools to collect the absorbed material.[2][4]
-
Place the collected waste into a suitable container for disposal.
3. Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed and qualified hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the chemical's properties and hazards.
-
Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[2][6]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, which is essential for safe handling and disposal.
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless[1] |
| Boiling Point | 103-104 °C / 5 mmHg[3] |
| Flash Point | 109 °C (228.2 °F) - closed cup[1][3] |
| Density | 1.073 g/mL at 25 °C |
| Molecular Formula | C8H22O6Si2[1] |
| Molecular Weight | 270.43 g/mol |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
